molecular formula C4H7NO3 B1614672 2-Amino-3-oxobutanoic acid CAS No. 6531-42-6

2-Amino-3-oxobutanoic acid

Cat. No.: B1614672
CAS No.: 6531-42-6
M. Wt: 117.1 g/mol
InChI Key: SAUCHDKDCUROAO-UHFFFAOYSA-N
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Description

2-Amino-3-oxobutanoic acid, also known as L-2-amino-acetoacetate or 2-amino-3-ketobutyric acid, is an L-alpha-amino acid that exists in a wide range of living organisms, from bacteria to humans . With the molecular formula C4H7NO3 and an average molecular weight of 117.1033 g/mol, this compound is a primary metabolite, meaning it is directly involved in an organism's fundamental growth, development, and reproduction . In research, 2-amino-3-oxobutanoic acid is a crucial intermediate in the glycine and serine metabolic pathway. It is a breakdown product of glycine and can be synthesized from threonine . The enzyme glycine C-acetyltransferase (also known as 2-amino-3-ketobutyrate CoA ligase) catalyzes its conversion into glycine and acetyl-CoA, a key reaction that links amino acid metabolism with the central energy-producing Krebs cycle . This compound has also been identified as a potential biomarker for human diseases. Recent untargeted metabolomics studies have found that L-2-amino-3-oxobutanoic acid is present at different levels in the plasma of individuals with sarcopenia—a age-related condition characterized by loss of skeletal muscle mass and function—suggesting its role in the underlying metabolic disturbances of the condition . Its involvement in the dimethylglycine dehydrogenase deficiency pathway in humans further highlights its relevance in metabolic disorder research . This product is intended for research purposes only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

2-amino-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-2(6)3(5)4(7)8/h3H,5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUCHDKDCUROAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70983937
Record name 2-Amino-3-oxobutanoic acid
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Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6531-42-6
Record name 2-Amino-3-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6531-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-ketobutyrate
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Record name 2-Amino-3-oxobutanoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-oxobutanoic acid, also known as α-amino-β-ketobutyrate, is a non-proteinogenic α-amino acid and a key metabolic intermediate. This document provides a detailed overview of its chemical structure, properties, biological significance, and relevant experimental methodologies. It is intended to serve as a valuable resource for researchers in biochemistry, drug discovery, and metabolic engineering.

Chemical Structure and Properties

2-Amino-3-oxobutanoic acid is an alpha-amino acid where the amino group is attached to the carbon atom adjacent to the carboxyl group.[1] Its structure is characterized by a keto group on the beta-carbon, making it a 3-oxo monocarboxylic acid.[1][2] The L-enantiomer, specifically (2S)-2-amino-3-oxobutanoic acid, is the biologically relevant form.[3]

The fundamental properties of 2-amino-3-oxobutanoic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C4H7NO3[1][3]
Molecular Weight 117.10 g/mol [3]
IUPAC Name (2S)-2-amino-3-oxobutanoic acid[3]
CAS Number 6531-42-6[1]
ChEBI ID CHEBI:17844[1]
Synonyms 2-Amino-3-ketobutyric acid, L-2-Amino-acetoacetate, α-amino-β-ketobutyrate[3][4]

At physiological pH, 2-amino-3-oxobutanoic acid primarily exists as a zwitterion, with a proton transferred from the carboxylic acid group to the amino group.[5]

Below is a 2D structural representation of 2-Amino-3-oxobutanoic acid.

Caption: 2D structure of 2-Amino-3-oxobutanoic acid.

Biological Significance

2-Amino-3-oxobutanoic acid is a metabolite found in various organisms, including humans, Escherichia coli, and Saccharomyces cerevisiae.[3][5] It plays a role in the metabolism of several amino acids, particularly glycine (B1666218) and serine.[4] This compound is a breakdown product of glycine and is known to be unstable, spontaneously decomposing to aminoacetone.[4]

The interconversion between glycine and L-2-amino-3-oxobutanoic acid is catalyzed by the enzyme delta-aminolevulinate synthase.[4] Glycine C-acetyltransferase can also catalyze this reaction.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and characterization of 2-amino-3-oxobutanoic acid are crucial for its study. While specific, detailed protocols are often proprietary or published in primary research articles, the general methodologies are outlined below.

Enzymatic Synthesis

A common method for the preparation of L-2-amino-3-oxobutanoic acid involves the use of enzymes that catalyze its formation from precursors like glycine.

Illustrative Workflow for Enzymatic Synthesis:

workflow reactant Glycine + Acetyl-CoA enzyme Enzyme (e.g., Glycine C-acetyltransferase) reactant->enzyme Incubation product L-2-Amino-3-oxobutanoic acid enzyme->product purification Purification (e.g., Chromatography) product->purification analysis Analysis (e.g., NMR, Mass Spectrometry) purification->analysis

Caption: Generalized workflow for the enzymatic synthesis of L-2-amino-3-oxobutanoic acid.

Key Steps:

  • Reaction Setup: A buffered solution containing glycine, a source of the acetyl group (e.g., acetyl-CoA), and the purified enzyme is prepared.

  • Incubation: The reaction mixture is incubated under optimal conditions for the enzyme (e.g., specific temperature and pH).

  • Reaction Quenching: The enzymatic reaction is stopped, often by heat inactivation or the addition of a chemical denaturant.

  • Purification: The product is separated from the reaction mixture using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the synthesized 2-amino-3-oxobutanoic acid are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Synthesis

Chemical synthesis routes are also available but can be more complex due to the need for protecting groups and stereoselective control.

Signaling Pathways and Metabolic Network

2-Amino-3-oxobutanoic acid is an intermediate in amino acid metabolism. Its primary involvement is in the metabolic pathways of glycine, serine, and threonine.

The diagram below illustrates the central role of 2-amino-3-oxobutanoic acid in these pathways.

pathway cluster_gly_ser_thr Glycine, Serine, and Threonine Metabolism gly Glycine ser Serine gly->ser aob 2-Amino-3-oxobutanoic acid gly->aob Delta-aminolevulinate synthase / Glycine C-acetyltransferase thr Threonine thr->aob Threonine dehydrogenase ser->gly aminoacetone Aminoacetone aob->aminoacetone Spontaneous decomposition pyruvate Pyruvate aob->pyruvate 2-amino-3-ketobutyrate coenzyme A ligase

Caption: Metabolic context of 2-Amino-3-oxobutanoic acid.

As depicted, 2-amino-3-oxobutanoic acid can be formed from both glycine and threonine. It can then be either spontaneously converted to aminoacetone or enzymatically converted to other metabolites such as pyruvate, which can then enter central carbon metabolism.

Conclusion

2-Amino-3-oxobutanoic acid is a fascinating and important molecule at the crossroads of amino acid metabolism. Understanding its structure, properties, and biological roles is essential for researchers in various fields. This guide provides a foundational overview to aid in further investigation and application of this key metabolite. The provided methodologies and pathway diagrams serve as a starting point for more in-depth studies in drug development and metabolic research.

References

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-oxobutanoic acid, also known as 2-amino-3-ketobutanoic acid, is a non-proteinogenic α-amino acid that plays a crucial role as a metabolic intermediate in the catabolism of L-threonine.[1] Its transient nature and inherent instability make it a challenging molecule to study, yet understanding its chemical properties is essential for researchers in enzymology, metabolic engineering, and drug development. This guide provides a comprehensive overview of the known chemical properties, reactivity, and biological significance of 2-amino-3-oxobutanoic acid, along with relevant experimental considerations.

Chemical and Physical Properties

Obtaining experimental data for the physical properties of 2-amino-3-oxobutanoic acid is challenging due to its instability.[2] However, computational predictions and data from analogous compounds provide valuable insights. The compound is known to be a solid at room temperature.[1]

PropertyValue (Predicted/Experimental)Source
Molecular Formula C₄H₇NO₃[1]
Molecular Weight 117.10 g/mol [1]
IUPAC Name (2S)-2-amino-3-oxobutanoic acid[1]
Synonyms 2-Amino-3-ketobutyric acid, L-2-Amino-acetoacetate, AKB[1]
Physical State Solid[1]
Melting Point Not Available
Boiling Point Not Available
Water Solubility 206 g/L (Predicted)[2]
pKa (Strongest Acidic) 1.87 (Predicted)[2]
pKa (Strongest Basic) 7.25 (Predicted)[2]
logP -2.6 (Predicted)

Spectroscopic Data

While extensive experimental spectroscopic data is scarce, predicted ¹H NMR data is available, which can aid in the identification of the compound in complex mixtures.

Predicted ¹H NMR Spectrum (100 MHz, D₂O): (Note: This is a predicted spectrum and should be used as a reference.)

Stability and Reactivity

A critical chemical property of 2-amino-3-oxobutanoic acid is its inherent instability. It readily undergoes spontaneous decarboxylation to form aminoacetone.[2] This instability is a common feature of α-keto acids and is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which facilitates the loss of carbon dioxide.[3]

Due to this reactivity, 2-amino-3-oxobutanoic acid is often generated in situ for enzymatic assays from its precursor, L-threonine.[4][5] This approach bypasses the need for isolation and purification of the unstable intermediate.

Biological Role and Signaling Pathways

2-Amino-3-oxobutanoic acid is a key intermediate in the primary metabolic pathway for L-threonine degradation in many organisms, including humans.[4] This pathway is localized in the mitochondria.[6]

The metabolic conversion involves two key enzymatic steps:

  • Formation: L-threonine is oxidized by L-threonine 3-dehydrogenase (TDH) to form 2-amino-3-oxobutanoic acid. This reaction is NAD⁺-dependent.[4]

  • Degradation: The resulting 2-amino-3-oxobutanoic acid is then cleaved by 2-amino-3-ketobutyrate coenzyme A ligase (KBL) , also known as glycine (B1666218) C-acetyltransferase, to yield glycine and acetyl-CoA.[2][4]

The acetyl-CoA produced can then enter the citric acid cycle for energy production, while glycine can be utilized in various biosynthetic pathways.

Threonine_Metabolism Threonine L-Threonine AOB 2-Amino-3-oxobutanoic acid Threonine->AOB L-Threonine 3-dehydrogenase (TDH) NAD+ -> NADH Glycine Glycine AOB->Glycine 2-Amino-3-ketobutyrate CoA ligase (KBL) CoA AcetylCoA Acetyl-CoA AOB->AcetylCoA 2-Amino-3-ketobutyrate CoA ligase (KBL) CoA TCA Citric Acid Cycle AcetylCoA->TCA

Threonine Degradation Pathway

Experimental Protocols

Protocol 1: L-Threonine Dehydrogenase (TDH) Activity Assay

This spectrophotometric assay measures the production of NADH, which correlates with TDH activity.

Principle: The oxidation of L-threonine to 2-amino-3-oxobutanoic acid by TDH is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored over time.

Materials:

  • Tris-HCl buffer (pH 8.4)

  • L-Threonine solution

  • NAD⁺ solution

  • Purified TDH enzyme or cell lysate containing TDH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-threonine, and NAD⁺ in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the TDH enzyme or cell lysate.

  • Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

TDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Reaction Mixture (Buffer, L-Threonine, NAD+) Equilibrate Equilibrate at 37°C Prep_Mix->Equilibrate Add_Enzyme Add TDH Enzyme Equilibrate->Add_Enzyme Monitor_Abs Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Abs Calculate_Velocity Calculate Initial Velocity Monitor_Abs->Calculate_Velocity

TDH Activity Assay Workflow
Protocol 2: 2-Amino-3-ketobutyrate CoA Ligase (KBL) Activity Assay

This assay can be performed in the direction of 2-amino-3-oxobutanoic acid cleavage.

Principle: The cleavage of 2-amino-3-oxobutanoic acid by KBL in the presence of Coenzyme A (CoA) produces glycine and acetyl-CoA. The consumption of 2-amino-3-oxobutanoic acid or the formation of one of the products can be monitored. A coupled assay is often employed.

Materials:

  • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • L-Threonine

  • NAD⁺

  • L-Threonine Dehydrogenase (to generate 2-amino-3-oxobutanoic acid in situ)

  • Coenzyme A (CoA)

  • Purified KBL enzyme or cell lysate

  • Detection reagent for either glycine or acetyl-CoA (e.g., using a coupled enzyme that utilizes acetyl-CoA and produces a detectable product).

Procedure:

  • A two-step reaction is often performed. First, generate 2-amino-3-oxobutanoic acid by incubating L-threonine with TDH and NAD⁺.

  • Initiate the second reaction by adding CoA and the KBL enzyme to the mixture.

  • Monitor the formation of the product (e.g., acetyl-CoA) using a suitable coupled assay system. For example, the production of acetyl-CoA can be coupled to the synthesis of citrate (B86180) by citrate synthase, with the consumption of a substrate being monitored.

KBL_Assay_Logic Threonine L-Threonine AOB 2-Amino-3-oxobutanoic acid (Generated in situ) Threonine->AOB TDH, NAD+ KBL KBL Enzyme AOB->KBL Products Glycine + Acetyl-CoA KBL->Products CoA Detection Detection of Product Products->Detection

Logical Flow of KBL Assay

Conclusion

2-Amino-3-oxobutanoic acid is a chemically labile but biologically significant molecule. While its instability has hindered the experimental determination of many of its physical properties, its role as a key intermediate in threonine metabolism is well-established. For researchers in related fields, an understanding of its predicted properties, its inherent reactivity, and the methods for studying the enzymes that govern its turnover is paramount. The use of in situ generation for enzymatic assays represents a key strategy for overcoming the challenges posed by its transient nature. Further research into stabilizing analogs or developing rapid analytical techniques could provide deeper insights into the chemistry and biology of this important metabolite.

References

An In-depth Technical Guide to 2-Amino-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-oxobutanoic acid, a non-proteinogenic α-amino acid of significant interest in metabolic research. This document covers its nomenclature, physicochemical properties, metabolic significance, and relevant experimental methodologies.

Nomenclature and Synonyms

2-Amino-3-oxobutanoic acid is known by a variety of synonyms in scientific literature. A comprehensive list is provided below to aid in literature searches and compound identification.

Table 1: Synonyms for 2-Amino-3-oxobutanoic acid

Synonym Source
2-Amino-3-ketobutyric acid[1][2]
(2S)-2-amino-3-oxobutanoic acid[1][2]
L-2-Amino-3-oxobutanoic acid[1]
α-amino-β-ketobutyric acid[3]
3-oxothreonine[4]
L-2-Amino-acetoacetate[1][2]
2-amino-3-oxobutanoate[1]
2-AKBT[5]
L-2-amino-3-ketobutyrate[4]
alpha-amino-beta-ketobutyrate[4]
3-keto-L-threonine[4]
Butanoic acid, 2-amino-3-oxo-[6]
Acetoacetic acid, 2-amino-[6]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-3-oxobutanoic acid is presented in Table 2. It is important to note that many of these properties are computationally predicted and experimental data is limited.

Table 2: Physicochemical Properties of 2-Amino-3-oxobutanoic acid

Property Value Source
Molecular Formula C4H7NO3[1][5]
Molecular Weight 117.10 g/mol [1][5]
Monoisotopic Mass 117.042593085 Da[5]
Physical Description Solid (Predicted)[7]
CAS Number 6531-42-6[5][6]
IUPAC Name 2-amino-3-oxobutanoic acid[5]
SMILES CC(=O)C(C(=O)O)N[5]
InChI Key SAUCHDKDCUROAO-UHFFFAOYSA-N[5]
XLogP3 (Predicted) -3.4[5]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 2[6]
Topological Polar Surface Area 80.4 Ų[5]
Density (Predicted) 1.295 g/cm³[6]
Boiling Point (Predicted) 276 °C at 760 mmHg[6]
Flash Point (Predicted) 120.7 °C[6]

Metabolic Significance

2-Amino-3-oxobutanoic acid is a key intermediate in the metabolism of the essential amino acid L-threonine.[1] It is primarily involved in the threonine degradation pathway, which ultimately contributes to the cellular pools of glycine (B1666218) and acetyl-CoA.

Threonine Degradation Pathway

In many organisms, L-threonine is catabolized in a two-step enzymatic process. The first step involves the oxidation of L-threonine to 2-amino-3-oxobutanoic acid, a reaction catalyzed by the enzyme L-threonine 3-dehydrogenase.[8] Subsequently, 2-amino-3-ketobutyrate CoA ligase (also known as glycine C-acetyltransferase) catalyzes the cleavage of 2-amino-3-oxobutanoic acid in the presence of coenzyme A to yield glycine and acetyl-CoA.[9][10] Glycine can then participate in various metabolic pathways, including one-carbon metabolism, while acetyl-CoA enters the citric acid cycle for energy production or is utilized in biosynthetic pathways.[8]

This metabolic route is significant as it represents a major pathway for threonine catabolism in many species.[10] The instability of 2-amino-3-oxobutanoic acid, which can spontaneously decarboxylate to the potentially toxic compound aminoacetone, underscores the importance of the efficient coupling of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase.[8]

Threonine_Degradation_Pathway cluster_threonine_degradation Threonine Degradation cluster_further_metabolism Further Metabolic Fates L-Threonine L-Threonine 2-Amino-3-oxobutanoic_acid 2-Amino-3-oxobutanoic acid L-Threonine->2-Amino-3-oxobutanoic_acid L-Threonine 3-dehydrogenase Glycine Glycine 2-Amino-3-oxobutanoic_acid->Glycine 2-amino-3-ketobutyrate CoA ligase Acetyl-CoA Acetyl-CoA 2-Amino-3-oxobutanoic_acid->Acetyl-CoA 2-amino-3-ketobutyrate CoA ligase One-carbon_metabolism One-carbon metabolism Glycine->One-carbon_metabolism Citric_acid_cycle Citric acid cycle Acetyl-CoA->Citric_acid_cycle

References

The Unstable Intermediate: A Technical Guide to the Discovery and History of 2-Amino-3-ketobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-ketobutyric acid (2-AKB) is a pivotal, yet transient, intermediate in the primary metabolic pathway of L-threonine degradation. Its inherent instability has made its direct isolation and characterization challenging, leading to a history of discovery intertwined with the broader elucidation of amino acid metabolism. This technical guide provides a comprehensive overview of the discovery, history, key experimental protocols, and quantitative data related to 2-AKB, tailored for professionals in research and drug development.

Historical Perspective: From the Discovery of Threonine to the Elucidation of its Metabolism

The story of 2-amino-3-ketobutyric acid begins with the discovery of its precursor, L-threonine. In 1935, William Cumming Rose identified threonine as the last of the 20 common proteinogenic amino acids, establishing its essential role in the diet.[1][2][3] This discovery paved the way for detailed investigations into its metabolic fate. Early studies on threonine catabolism in various organisms hinted at the existence of a transient intermediate. It was proposed that the initial step in threonine degradation involved its oxidation, leading to the formation of an unstable α-amino-β-keto acid.

While a singular "discovery" paper for 2-amino-3-ketobutyric acid is not readily identifiable, its existence was firmly established through the characterization of the enzymes responsible for its formation and subsequent conversion. The enzyme L-threonine dehydrogenase (TDH) was identified as the catalyst for the NAD+-dependent oxidation of L-threonine to 2-amino-3-ketobutyrate.[4] Subsequently, 2-amino-3-ketobutyrate CoA ligase (KBL), also known as aminoacetone synthetase, was discovered to catalyze the reaction of 2-AKB with coenzyme A to produce glycine (B1666218) and acetyl-CoA.[5][6][7] The coupled action of these two enzymes represents the major pathway for threonine utilization in many organisms.[8][9]

Physicochemical Properties and Stability

2-Amino-3-ketobutyric acid is a chiral α-amino acid with the molecular formula C₄H₇NO₃ and a molecular weight of 117.10 g/mol .[10] A key characteristic of 2-AKB is its inherent instability, particularly in aqueous solutions, where it undergoes spontaneous decarboxylation to form aminoacetone and carbon dioxide.[11] This instability is highly dependent on the pH of the environment.

Quantitative Data on the Stability of 2-Amino-3-ketobutyric Acid

The half-life of 2-amino-3-ketobutyric acid has been determined at various pH values, highlighting its increased stability under more alkaline conditions.

pHHalf-life (minutes)
5.98.6
11.1140
Data from Marcus & Dekker, 1993[12]

This pH-dependent stability is a critical consideration for any experimental work involving this intermediate.

The Central Role of 2-Amino-3-ketobutyric Acid in Threonine Metabolism

The primary metabolic pathway for L-threonine degradation involves a two-step enzymatic process with 2-amino-3-ketobutyric acid as the intermediate.

Threonine_Metabolism Threonine L-Threonine AKB 2-Amino-3-ketobutyric acid Threonine->AKB L-Threonine Dehydrogenase (TDH) NAD⁺ → NADH Glycine_AcetylCoA Glycine + Acetyl-CoA AKB->Glycine_AcetylCoA 2-Amino-3-ketobutyrate CoA Ligase (KBL) + CoA Aminoacetone Aminoacetone + CO₂ AKB->Aminoacetone Spontaneous Decarboxylation

Caption: The main metabolic pathway of L-threonine degradation.

This pathway not only serves to catabolize threonine but also provides a significant source of glycine for various biosynthetic processes.

Key Enzymes in the Metabolism of 2-Amino-3-ketobutyric Acid

L-Threonine Dehydrogenase (TDH)

L-Threonine Dehydrogenase (EC 1.1.1.103) is a NAD+-dependent enzyme that catalyzes the first committed step in the threonine degradation pathway.[4] It facilitates the oxidation of the hydroxyl group of L-threonine to a ketone group, forming 2-amino-3-ketobutyric acid.

2-Amino-3-ketobutyrate CoA Ligase (KBL)

2-Amino-3-ketobutyrate CoA Ligase (EC 2.3.1.29), also known as glycine acetyltransferase, is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme.[5][6] It catalyzes the cleavage of the Cα-Cβ bond of 2-amino-3-ketobutyric acid and the subsequent condensation of the resulting two-carbon unit with coenzyme A to form acetyl-CoA, releasing glycine.[7]

Quantitative Data on Enzyme Kinetics

The kinetic parameters of these enzymes have been characterized in various organisms.

Table 2: Kinetic Parameters of L-Threonine Dehydrogenase

OrganismSubstrateKm (mM)Vmax (U/mg)
Pyrococcus horikoshiiL-Threonine0.0131.75 (mmol/min/mg)
Pyrococcus horikoshiiNAD⁺0.0101.75 (mmol/min/mg)
Cytophaga sp. KUC-1L-ThreonineVaries with temp.Varies with temp.
Data from Kosuge et al., 2001 and Hossain et al., 2005[13][14]

Table 3: Kinetic Parameters of 2-Amino-3-ketobutyrate CoA Ligase

OrganismSubstrateKm (mM)
Escherichia coli2-Amino-3-ketobutyrate-
Escherichia coliGlycine (reverse reaction)-
Escherichia coliAcetyl-CoA (reverse reaction)-
Specific Km and Vmax values for 2-AKB are difficult to determine due to its instability. The reverse reaction kinetics are more commonly studied.[8][9]

Experimental Protocols

Enzymatic Generation and Assay of 2-Amino-3-ketobutyric Acid

Due to its instability, 2-amino-3-ketobutyric acid is typically generated in situ for experimental use.

Experimental_Workflow cluster_generation Generation of 2-AKB cluster_assay Assay of 2-AKB Threonine_NAD L-Threonine + NAD⁺ TDH L-Threonine Dehydrogenase (TDH) Threonine_NAD->TDH AKB_solution Solution containing 2-AKB TDH->AKB_solution AKB_solution2 Aliquot of 2-AKB solution AKB_solution->AKB_solution2 Use immediately KBL_CoA 2-Amino-3-ketobutyrate CoA Ligase (KBL) + CoA AKB_solution2->KBL_CoA Glycine_measurement Measure Glycine formation KBL_CoA->Glycine_measurement

Caption: Workflow for the enzymatic generation and assay of 2-AKB.

Protocol for Enzymatic Generation of 2-Amino-3-ketobutyric Acid: (Adapted from Marcus & Dekker, 1993)[12]

  • Reaction Mixture: Prepare a reaction mixture containing L-threonine and NAD⁺ in a suitable buffer (e.g., Tris-HCl at a pH where 2-AKB has reasonable stability, such as pH 8.5-9.0).

  • Enzyme Addition: Initiate the reaction by adding purified L-threonine dehydrogenase (TDH).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Monitoring: Monitor the formation of NADH spectrophotometrically at 340 nm to follow the progress of the reaction.

  • Termination: Once a sufficient concentration of 2-AKB is generated, the reaction can be stopped by methods such as rapid cooling, pH change, or removal of the enzyme (e.g., by ultrafiltration).

Protocol for the Assay of 2-Amino-3-ketobutyric Acid: (Adapted from Marcus & Dekker, 1993)[12]

  • Reaction Mixture: To a solution containing the freshly generated 2-amino-3-ketobutyric acid, add coenzyme A and an excess of purified 2-amino-3-ketobutyrate CoA ligase (KBL).

  • Incubation: Incubate the reaction mixture under conditions optimal for KBL activity.

  • Quantification: The amount of 2-AKB can be determined by quantifying the amount of glycine produced. Glycine can be measured using various methods, such as HPLC with pre-column derivatization or specific enzymatic assays for glycine.

Assay for L-Threonine Dehydrogenase Activity

A continuous spectrophotometric assay is commonly used to measure TDH activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5), NAD⁺, and L-threonine.

  • Enzyme Addition: Initiate the reaction by adding the enzyme sample (e.g., purified TDH or a cell lysate).

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculation of Activity: The rate of NADH formation is directly proportional to the TDH activity. The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) is used to calculate the enzyme activity.

Assay for 2-Amino-3-ketobutyrate CoA Ligase Activity

Assaying KBL in the forward direction (cleavage of 2-AKB) is challenging due to the instability of the substrate. A common approach is to use a coupled assay or to measure the reverse reaction.

Protocol for Coupled Assay:

  • Reaction Mixture: Prepare a reaction mixture containing L-threonine, NAD⁺, coenzyme A, and an excess of L-threonine dehydrogenase.

  • Enzyme Addition: Initiate the reaction by adding the KBL-containing sample.

  • Monitoring: The overall reaction (TDH and KBL) results in the formation of NADH. The rate of NADH production in this coupled system is dependent on the activity of KBL, assuming TDH is not rate-limiting.

Significance in Drug Development and Research

The threonine degradation pathway, with 2-amino-3-ketobutyric acid as a key intermediate, is a potential target for antimicrobial drug development, as it is essential for the growth of some pathogenic bacteria. Understanding the kinetics and mechanism of the enzymes involved is crucial for the design of specific inhibitors. Furthermore, in the context of metabolic disorders, the study of this pathway can provide insights into the regulation of amino acid homeostasis. The inherent instability of 2-AKB also makes it an interesting subject for studies on enzyme-channeled metabolic pathways, where unstable intermediates are passed directly from one enzyme to the next.

Conclusion

2-Amino-3-ketobutyric acid, once a hypothetical intermediate, is now recognized as a cornerstone of L-threonine metabolism. Its discovery and characterization have been a testament to the power of enzymology and metabolic pathway analysis. For researchers and drug development professionals, a thorough understanding of the history, properties, and experimental considerations of this unstable molecule is essential for future advancements in related fields. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for furthering our knowledge of this critical metabolic intermediate.

References

2-Amino-3-oxobutanoic Acid: A Non-Proteinogenic Alpha-Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide addresses the classification of 2-Amino-3-oxobutanoic acid. It establishes that while it is an alpha-amino acid, it is not proteinogenic. This determination is based on the definition of proteinogenic amino acids as those directly encoded by the universal genetic code and incorporated into proteins during ribosomal translation. 2-Amino-3-oxobutanoic acid serves as a transient metabolic intermediate, primarily in the degradation pathway of threonine, but is not a constituent building block of proteins.

Introduction: Defining "Proteinogenic"

In molecular biology and biochemistry, the distinction between proteinogenic and non-proteinogenic amino acids is fundamental. Proteinogenic amino acids are the set of amino acids that are incorporated into proteins during translation.[1] In eukaryotes, this set comprises 21 amino acids: the 20 encoded by the universal genetic code plus selenocysteine, which is incorporated via a unique mechanism.[1] The defining characteristic of a proteinogenic amino acid is the existence of a specific codon (a three-nucleotide sequence in mRNA) that directs its insertion into a growing polypeptide chain by the ribosome.

Non-proteinogenic amino acids, conversely, are all other amino acids. This diverse group includes metabolic intermediates, signaling molecules, post-translationally modified residues within proteins (such as hydroxyproline), and components of nonribosomal peptides.[1] This guide will demonstrate that 2-Amino-3-oxobutanoic acid falls into this latter category.

Core Analysis: 2-Amino-3-oxobutanoic Acid

2-Amino-3-oxobutanoic acid is an alpha-amino acid, meaning it possesses the characteristic structure with a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain.[2][3] However, its biological role and metabolic fate preclude it from being classified as proteinogenic.[4]

Chemical and Biological Properties

Multiple chemical databases and metabolic resources explicitly classify 2-Amino-3-oxobutanoic acid as a non-proteinogenic alpha-amino acid.[2][4] It is a known human and microbial metabolite.[4] Its primary significance is as an unstable intermediate in the metabolism of the essential amino acid L-threonine.[5][6]

PropertyDataSource(s)
IUPAC Name (2S)-2-amino-3-oxobutanoic acid[6][7]
Synonyms 2-amino-3-ketobutyrate, L-2-Amino-acetoacetate[2][4]
Molecular Formula C4H7NO3[2]
Molecular Weight 117.10 g/mol [2]
Classification Non-proteinogenic L-alpha-amino acid[4]
Biological Role Metabolic intermediate in threonine degradation[5][8]
Metabolic Role in Threonine Degradation

The primary pathway involving 2-Amino-3-oxobutanoic acid is the threonine dehydrogenase pathway.[5] In this pathway, the proteinogenic amino acid L-threonine is oxidized by the enzyme L-threonine 3-dehydrogenase to form 2-amino-3-oxobutanoic acid.[9] This intermediate is then rapidly cleaved by 2-amino-3-ketobutyrate coenzyme A ligase to yield glycine (B1666218) (another proteinogenic amino acid) and acetyl-CoA, which enters the citric acid cycle.[5]

While this pathway is significant in many experimental animals, it is considered a minor route for threonine catabolism in healthy adult humans, accounting for a small percentage of total threonine breakdown.[8][10] The major pathway in humans proceeds via threonine dehydratase to 2-oxobutanoate.[8][9] The transient nature of 2-amino-3-oxobutanoic acid as an intermediate that is immediately converted to other products underscores why it is not available for incorporation into proteins.

Classification as Non-Proteinogenic

The definitive reason 2-Amino-3-oxobutanoic acid is not proteinogenic is its absence from the genetic code. There is no tRNA (transfer RNA) that recognizes it, and no codon in mRNA that specifies its incorporation during protein synthesis. The table below contrasts its properties with the established criteria for proteinogenic amino acids.

CriterionProteinogenic Amino Acids (e.g., Threonine, Glycine)2-Amino-3-oxobutanoic Acid
Genetic Encoding Yes, specified by mRNA codons (e.g., ACU for Threonine).No, no corresponding mRNA codon exists.
tRNA Charging Yes, specific tRNA molecules are charged with the amino acid.No, no specific tRNA exists.
Ribosomal Incorporation Yes, directly incorporated into polypeptide chains.No, not a substrate for ribosomal protein synthesis.
Biological Role Protein building blocks, metabolic precursors.Transient metabolic intermediate.[5]

Experimental Methodologies for Classification

Determining whether an amino acid is proteinogenic involves specific biochemical and analytical techniques. The following are generalized protocols for how such a classification would be experimentally verified.

Protocol: In Vitro Translation Assay

This method tests for the direct incorporation of a radiolabeled amino acid into a newly synthesized protein.

  • Preparation of Cell-Free System: A cell-free extract containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other translation factors is prepared (e.g., from rabbit reticulocytes or E. coli).

  • Reaction Mixture: A reaction is set up containing the cell-free extract, a specific mRNA template (e.g., encoding a known protein), a mixture of the 20 standard amino acids, and the test amino acid in a labeled form (e.g., ¹⁴C-labeled 2-Amino-3-oxobutanoic acid).

  • Incubation: The mixture is incubated under conditions that permit protein synthesis.

  • Protein Precipitation & Analysis: Proteins are precipitated (e.g., using trichloroacetic acid), washed, and analyzed for radioactivity.

  • Expected Outcome: If 2-Amino-3-oxobutanoic acid were proteinogenic, radioactivity would be detected in the precipitated protein fraction. In reality, no significant incorporation would be observed beyond background levels.

Protocol: High-Resolution Mass Spectrometry-Based Proteomics

This method searches for the mass of the non-standard amino acid within the peptide fragments of a complex protein sample.

  • Protein Extraction and Digestion: Total protein is extracted from a cell or tissue sample and digested into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The instrument measures the precise mass-to-charge ratio of the peptides.

  • Database Searching: The acquired fragmentation spectra are searched against a protein sequence database. A custom search would be performed, including a variable modification corresponding to the mass of 2-Amino-3-oxobutanoic acid in place of standard amino acids.

  • Expected Outcome: The search would fail to identify any peptides containing a mass shift consistent with the incorporation of 2-Amino-3-oxobutanoic acid, confirming its absence from the proteome.

Visualizing the Biochemical Context

The following diagrams illustrate the classification logic and the metabolic pathway relevant to 2-Amino-3-oxobutanoic acid.

G cluster_0 Classification of 2-Amino-3-oxobutanoic acid start Is the molecule an alpha-amino acid? is_encoded Is it encoded by a genetic codon? start->is_encoded Yes not_aa Not an alpha-amino acid start->not_aa No is_intermediate Is it a metabolic intermediate? is_encoded->is_intermediate No proteinogenic Proteinogenic is_encoded->proteinogenic Yes non_proteinogenic Non-Proteinogenic is_intermediate->non_proteinogenic Yes

Figure 1: Logical workflow for classifying an amino acid.

G cluster_1 Threonine Dehydrogenase Pathway thr L-Threonine (Proteinogenic) aob 2-Amino-3-oxobutanoic acid (Intermediate) thr->aob L-threonine 3-dehydrogenase gly Glycine (Proteinogenic) aob->gly 2-amino-3-ketobutyrate CoA ligase acetyl Acetyl-CoA aob->acetyl 2-amino-3-ketobutyrate CoA ligase tca Citric Acid Cycle acetyl->tca

Figure 2: Metabolic fate of 2-Amino-3-oxobutanoic acid.

Conclusion

2-Amino-3-oxobutanoic acid is unequivocally a non-proteinogenic amino acid. [2][4] While it is a structurally similar alpha-amino acid and a metabolite of the proteinogenic amino acid threonine, it is not encoded by the genetic code and is not incorporated into proteins during ribosomal synthesis.[1][5] Its existence is that of a transient intermediate, which is quickly converted into other essential biomolecules.[5] This distinction is critical for researchers in proteomics, drug development, and metabolic engineering, as it correctly places the molecule within the metabolic network rather than the proteomic blueprint of an organism.

References

The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence of 2-Amino-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-oxobutanoic acid, also known as 2-amino-3-ketobutyric acid, is a non-proteinogenic α-amino acid that serves as a critical, albeit transient, intermediate in the metabolic pathways of several organisms, including humans, yeast (Saccharomyces cerevisiae), and bacteria (Escherichia coli).[1][2][3] Its primary significance lies in its role as a key metabolite in the catabolism of L-threonine. Despite its central role, the inherent instability of 2-amino-3-oxobutanoic acid presents considerable challenges to its detection and quantification, resulting in a scarcity of comprehensive quantitative data in biological matrices. This technical guide synthesizes the current understanding of the natural occurrence of 2-amino-3-oxobutanoic acid, detailing its biosynthetic origins, its role in metabolic pathways, and the analytical methodologies pertinent to its study.

Introduction

2-Amino-3-oxobutanoic acid (2A3OBA) is a chiral α-amino acid and a β-keto acid. In biological systems, it primarily exists as the L-isomer. Its significance stems from its position as a key intermediate in the degradation of L-threonine, an essential amino acid. The enzymatic conversion of threonine to 2A3OBA is a crucial step in routing the carbon skeleton of threonine into central metabolism. However, 2A3OBA is a highly unstable compound, readily undergoing spontaneous decarboxylation. This instability is a major factor contributing to the limited availability of quantitative data on its natural abundance.

Biosynthesis and Natural Occurrence

The primary route for the formation of 2-amino-3-oxobutanoic acid in most organisms is through the oxidative deamination of L-threonine. This reaction is a key step in the major pathway for threonine catabolism.

Threonine Degradation Pathway

In many organisms, the degradation of L-threonine is initiated by the enzyme threonine dehydrogenase , which catalyzes the conversion of L-threonine to 2-amino-3-oxobutanoic acid.[1][4] This intermediate is then rapidly cleaved by 2-amino-3-ketobutyrate coenzyme A ligase (also known as glycine (B1666218) C-acetyltransferase) to yield glycine and acetyl-CoA .[4][5] Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, while glycine can be utilized in various biosynthetic pathways, including one-carbon metabolism.[1][5]

This pathway is significant in both prokaryotes and eukaryotes. In humans, while the gene for threonine dehydrogenase exists, its activity is debated, and an alternative pathway involving serine/threonine dehydratase that converts threonine to α-ketobutyrate is also prominent.[6]

Threonine_Degradation Threonine L-Threonine 2A3OBA 2-Amino-3-oxobutanoic acid Threonine->2A3OBA Threonine Dehydrogenase Glycine Glycine 2A3OBA->Glycine 2-Amino-3-ketobutyrate CoA Ligase AcetylCoA Acetyl-CoA 2A3OBA->AcetylCoA 2-Amino-3-ketobutyrate CoA Ligase TCA TCA Cycle AcetylCoA->TCA

Occurrence in Various Organisms

2-Amino-3-oxobutanoic acid has been identified as a metabolite in a range of organisms:

  • Humans: It is a recognized human metabolite, involved in glycine, serine, and threonine metabolism.[1]

  • Saccharomyces cerevisiae : This yeast species is known to produce 2-amino-3-oxobutanoic acid.[2][3]

  • Escherichia coli : The compound is also found as a metabolite in this bacterium.[1]

  • Plants: As threonine is synthesized from aspartate in plants, it is expected that 2-amino-3-oxobutanoic acid is also present as a catabolic intermediate.[6]

While its presence is established, quantitative data on the concentration of 2-amino-3-oxobutanoic acid in tissues and cells is notably scarce in the scientific literature. The Human Metabolome Database notes that it has been "detected, but not quantified" in various food sources like chicken and pork.

Quantitative Data

As of late 2025, there is a significant lack of published quantitative data for the concentration of 2-amino-3-oxobutanoic acid in biological samples. This is largely attributed to the compound's inherent instability, which makes its extraction and accurate measurement challenging. The table below is presented as a template for future research to populate as robust analytical methods are developed and applied.

Biological MatrixOrganism/TissueConditionConcentration RangeMethod of DetectionReference
Data Not Available

Experimental Protocols

The successful detection and quantification of the unstable 2-amino-3-oxobutanoic acid require carefully designed experimental protocols. The following sections outline methodologies for sample preparation and analysis based on established techniques for related compounds.

Sample Preparation: Extraction of Amino Acids from Cell Culture

This protocol is a general procedure for the extraction of amino acids from cultured cells and can be adapted for the analysis of 2-amino-3-oxobutanoic acid, with special considerations for its instability (i.e., immediate processing and derivatization).

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Cold extraction solvent (e.g., 80:20 methanol:water)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g and 4°C

Procedure:

  • Aspirate the cell culture medium.

  • Wash the cells with ice-cold PBS.

  • Quench metabolism by adding the cold extraction solvent to the culture dish.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the polar metabolites.

  • The extract is now ready for immediate derivatization and analysis.

Extraction_Workflow cluster_0 Cell Culture cluster_1 Metabolite Extraction cluster_2 Analysis A Aspirate Medium B Wash with ice-cold PBS A->B C Add Cold Extraction Solvent B->C D Scrape and Collect Lysate C->D E Vortex D->E F Centrifuge at 4°C E->F G Collect Supernatant F->G H Derivatization & LC-MS/MS Analysis G->H

Analytical Methodology: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for the sensitive and specific quantification of 2-amino-3-oxobutanoic acid. Pre-column derivatization is crucial to enhance its stability and chromatographic retention.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column

  • Triple quadrupole mass spectrometer

Derivatization Reagent:

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a suitable choice as it reacts with amino acids to form stable, fluorescent derivatives.

General Procedure:

  • Derivatization: The extracted sample is mixed with the AQC reagent under appropriate buffer conditions. The reaction is allowed to proceed to completion.

  • Chromatographic Separation: The derivatized sample is injected into the HPLC system. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used to separate the derivatized amino acids on the C18 column.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the AQC-derivatized 2-amino-3-oxobutanoic acid are monitored for quantification.

  • Quantification: A calibration curve is generated using a series of known concentrations of derivatized 2-amino-3-oxobutanoic acid standard. The concentration in the biological sample is determined by comparing its peak area to the calibration curve.

Conclusion and Future Directions

2-Amino-3-oxobutanoic acid is a naturally occurring but elusive metabolite central to threonine catabolism. Its inherent instability has significantly hampered the acquisition of quantitative data regarding its physiological and pathological concentrations. The development and application of robust analytical methods, such as the HPLC-MS/MS protocol outlined herein, are critical to advancing our understanding of the roles of this enigmatic intermediate in health and disease. Future research should focus on applying these methods to various biological systems to populate the much-needed quantitative datasets, which will be invaluable for researchers, scientists, and drug development professionals.

References

α-Amino-β-ketobutyrate: A Technical Guide to its Physical Properties and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the transient metabolic intermediate, α-amino-β-ketobutyrate. Due to its inherent instability, experimental data for this compound is limited. This document collates available predicted and experimentally derived values, outlines general methodologies for their determination with special considerations for unstable compounds, and contextualizes its function within a key metabolic pathway.

Core Physical and Chemical Properties

α-Amino-β-ketobutyrate (also known as 2-amino-3-oxobutanoic acid) is a chiral α-amino acid and a β-keto acid. Its chemical formula is C4H7NO3.[1] The presence of an amino group alpha to a carboxyl group, and a ketone group beta to the carboxyl group, results in a molecule with significant chemical reactivity and inherent instability in aqueous solutions. It spontaneously decomposes to aminoacetone.[1] This instability is a critical factor limiting the experimental determination of many of its physical properties.

Data Presentation: Physical Property Summary

The quantitative data for α-amino-β-ketobutyrate is summarized in the table below. It is crucial to distinguish between computationally predicted values and those derived from experimental evidence, however indirect.

PropertyValueData TypeSource
Molecular Formula C4H7NO3-[1]
Average Molecular Weight 117.1033 g/mol Calculated[1]
Monoisotopic Molecular Weight 117.042593095 DaCalculated[1]
Physical Description SolidExperimental[2]
Melting Point Not AvailableExperimental[1]
Boiling Point Not AvailableExperimental-
Water Solubility 206.0 mg/mLPredicted (ALOGPS)[1]
logP (Octanol-Water Partition Coefficient) -2.6 / -3.1Predicted (ALOGPS/ChemAxon)[1]
pKa (Strongest Acidic - Carboxyl Group) 1.87Predicted (ChemAxon)[1]
pKa (Strongest Basic - α-Amino Group) 8.15Experimental (from kinetic data)
Stability (Half-life in aqueous solution) 8.6 minutes (pH 5.9) to 140 minutes (pH 11.1)Experimental

Biological Context: The Threonine Degradation Pathway

α-Amino-β-ketobutyrate is a key, albeit transient, intermediate in the primary metabolic pathway for threonine degradation in many organisms. In this pathway, the enzyme L-threonine dehydrogenase catalyzes the NAD+-dependent oxidation of L-threonine to produce α-amino-β-ketobutyrate. This intermediate is then immediately acted upon by 2-amino-3-ketobutyrate CoA ligase (also known as glycine (B1666218) C-acetyltransferase), which catalyzes its cleavage to form glycine and acetyl-CoA. This pathway is significant as it directly links the catabolism of an essential amino acid to the synthesis of another amino acid (glycine) and a central metabolite (acetyl-CoA) that can enter the citric acid cycle.

Threonine_Degradation_Pathway cluster_enz1 L-Threonine Dehydrogenase cluster_enz2 2-Amino-3-ketobutyrate CoA Ligase Threonine L-Threonine AKB α-Amino-β-ketobutyrate Threonine->AKB Oxidation NADH NADH + H+ Threonine->NADH Glycine Glycine AKB->Glycine Cleavage AcetylCoA Acetyl-CoA AKB->AcetylCoA Cleavage NAD NAD+ NAD->Threonine CoA CoA-SH CoA->AKB

Caption: Metabolic pathway of L-threonine degradation to glycine and acetyl-CoA.

Experimental Protocols

Due to the unstable nature of α-amino-β-ketobutyrate, standard experimental protocols for determining physical properties must be adapted. Below are general methodologies for stable amino acids, followed by special considerations for unstable intermediates.

Melting Point Determination (Capillary Method)
  • Principle: This method determines the temperature at which a substance transitions from a solid to a liquid phase. For pure crystalline compounds, this occurs over a narrow temperature range.

  • General Protocol:

    • A small, finely powdered sample of the dry amino acid is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

    • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied.

  • Considerations for α-Amino-β-ketobutyrate: Direct melting point determination is likely not feasible as the compound would decompose upon heating. Amino acids often decompose at high temperatures, which is characterized by a change in color and/or gas evolution instead of a clear solid-to-liquid transition. For α-amino-β-ketobutyrate, this decomposition would occur at temperatures well below any potential melting point.

pKa Determination (Potentiometric Titration)
  • Principle: The pKa values, which represent the dissociation constants of the ionizable groups (carboxyl and amino groups), can be determined by titrating a solution of the amino acid with a strong acid and a strong base and monitoring the pH change. The pKa is the pH at which an ionizable group is 50% titrated.

  • General Protocol:

    • A precise amount of the amino acid is dissolved in deionized water to create a solution of known concentration.

    • The solution is placed in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

    • The pH is recorded after each addition, allowing for equilibration.

    • The titration is continued past the equivalence points.

    • A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions.

  • Considerations for α-Amino-β-ketobutyrate: The instability of the molecule is pH-dependent. A rapid titration at a low temperature would be necessary to minimize decomposition. The experimentally cited pKa of 8.15 was not determined by titration but was predicted from a theoretical titration curve derived from the pH-dependent half-life of the molecule. This kinetic approach is a powerful alternative for unstable compounds.

Solubility Determination (Gravimetric Method)
  • Principle: This method determines the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

  • General Protocol:

    • An excess amount of the solid amino acid is added to a known volume of the solvent (e.g., water) in a sealed container.

    • The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (i.e., the solution is saturated).

    • A known volume of the saturated solution is carefully removed, ensuring no solid particles are transferred. This is typically done by filtration through a syringe filter.

    • The solvent is evaporated from the filtered solution, and the mass of the remaining solid residue is determined gravimetrically.

    • The solubility is then calculated (e.g., in g/L or mg/mL).

  • Considerations for α-Amino-β-ketobutyrate: The time to reach saturation equilibrium may be longer than the half-life of the compound in solution, especially at certain pH values. Therefore, solubility measurements would need to be conducted rapidly at a pH and temperature that maximize its stability. Any experimental value would need to be carefully interpreted in the context of concurrent degradation. The provided solubility value is a computational prediction, which circumvents these experimental challenges.

References

2-Amino-3-oxobutanoic Acid in Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-oxobutanoic acid is a crucial yet transient intermediate in the primary catabolic pathway of L-threonine in the model eukaryote Saccharomyces cerevisiae. This alpha-keto acid is positioned at the intersection of amino acid metabolism and central carbon metabolism, leading to the formation of glycine (B1666218) and acetyl-CoA. Due to its inherent instability, direct quantification and detailed kinetic characterization of the enzymes involved in its turnover in S. cerevisiae have been challenging. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and metabolic significance of 2-amino-3-oxobutanoic acid in yeast. It details the key enzymes, L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, and discusses the regulatory aspects of this metabolic route. Furthermore, this guide outlines detailed experimental protocols for the quantification of this unstable metabolite and for the characterization of the associated enzymatic activities, drawing from established methodologies for similar compounds. The provided information aims to facilitate further research into this metabolic node, which holds potential for applications in metabolic engineering and drug development.

Introduction

Saccharomyces cerevisiae, or budding yeast, serves as a powerful model organism for studying fundamental eukaryotic cellular processes. Its well-characterized genetic and metabolic networks provide a valuable platform for understanding human biology and disease. Within the intricate web of yeast metabolism, the catabolism of amino acids plays a vital role in providing carbon and nitrogen for various cellular processes. L-threonine, an essential amino acid, is catabolized through multiple pathways in S. cerevisiae. The principal pathway involves the formation of the unstable intermediate, 2-amino-3-oxobutanoic acid (also known as 2-amino-3-ketobutyrate). This guide focuses on the biology of this transient metabolite, offering an in-depth exploration of its metabolic context, the enzymes governing its flux, and methodologies for its study.

Metabolic Pathway of 2-Amino-3-oxobutanoic Acid

In Saccharomyces cerevisiae, 2-amino-3-oxobutanoic acid is a key intermediate in the primary pathway for L-threonine degradation. This pathway connects threonine catabolism to the central carbon metabolism through the production of glycine and acetyl-CoA.

Biosynthesis of 2-Amino-3-oxobutanoic Acid

The formation of 2-amino-3-oxobutanoic acid from L-threonine is catalyzed by the NAD+-dependent enzyme L-threonine 3-dehydrogenase (TDH) (EC 1.1.1.103). This enzyme oxidizes the hydroxyl group on the third carbon of L-threonine.

Reaction: L-threonine + NAD+ <=> (S)-2-amino-3-oxobutanoate + NADH + H+

Degradation of 2-Amino-3-oxobutanoic Acid

Due to its instability, 2-amino-3-oxobutanoic acid is rapidly processed by the enzyme 2-amino-3-ketobutyrate CoA ligase (KBL) , also known as glycine C-acetyltransferase (EC 2.3.1.29). This enzyme catalyzes the cleavage of 2-amino-3-oxobutanoic acid in the presence of Coenzyme A (CoA) to yield glycine and acetyl-CoA.

Reaction: (S)-2-amino-3-oxobutanoate + CoA <=> Glycine + Acetyl-CoA

The product acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in various biosynthetic pathways. Glycine is a crucial precursor for the synthesis of purines, glutathione, and other important biomolecules.

Alternative Threonine Catabolic Pathways

It is important to note that S. cerevisiae possesses an alternative pathway for threonine degradation, which is catalyzed by L-serine/threonine deaminase (encoded by the CHA1 gene) . This enzyme converts L-threonine directly to 2-oxobutanoate (B1229078) and ammonia. The flux through these competing pathways can be influenced by the nitrogen source and other environmental conditions.[1]

Key Enzymes and Regulation

The flux of 2-amino-3-oxobutanoic acid is tightly controlled by the activity of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase.

L-Threonine 3-Dehydrogenase (TDH)

While the gene encoding L-threonine 3-dehydrogenase in S. cerevisiae is not as extensively characterized as in some bacteria, its activity is essential for this catabolic pathway. The regulation of TDH in yeast is not fully elucidated, but in other organisms, it is known to be subject to allosteric regulation. For instance, in some bacteria, TDH activity can be inhibited by isoleucine.[2]

2-Amino-3-ketobutyrate CoA Ligase (KBL)

This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme is crucial for the efficient processing of the unstable 2-amino-3-oxobutanoic acid intermediate. The enzyme has been structurally characterized in Escherichia coli, revealing a dimeric structure with two active sites at the dimer interface.[3] The regulation of KBL in S. cerevisiae is not well-documented, but its activity is likely coupled with that of TDH to prevent the accumulation of its reactive substrate.

Transcriptional Regulation

The expression of genes involved in amino acid catabolism in yeast is often regulated by the nitrogen source available. The CHA1 gene, encoding the alternative threonine deaminase, is strongly induced by serine and threonine and repressed by preferred nitrogen sources like ammonium (B1175870) and glutamine.[4][5] While the specific transcriptional regulation of the genes encoding TDH and KBL in S. cerevisiae in response to different nitrogen sources requires further investigation, it is likely that their expression is also metabolically controlled.

Quantitative Data

Direct quantitative data for the intracellular concentration of 2-amino-3-oxobutanoic acid and the kinetic parameters of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase in Saccharomyces cerevisiae are scarce in the literature, primarily due to the instability of the keto acid. The following tables summarize the available information and highlight the existing knowledge gaps.

Table 1: Intracellular Concentration of 2-Amino-3-oxobutanoic Acid in Saccharomyces cerevisiae

MetaboliteIntracellular ConcentrationGrowth ConditionsReference
2-Amino-3-oxobutanoic acidNot reportedVarious-
Note:The transient nature of this intermediate makes its direct quantification challenging. Its concentration is expected to be very low under normal physiological conditions.

Table 2: Kinetic Parameters of Enzymes Involved in 2-Amino-3-oxobutanoic Acid Metabolism

EnzymeGene (in S. cerevisiae)SubstrateKmVmaxkcatOrganismReference
L-Threonine 3-DehydrogenaseTDH1/TDH2 (putative)L-ThreonineNot reported for S. cerevisiaeNot reported for S. cerevisiaeNot reported for S. cerevisiaeS. cerevisiae-
L-Threonine0.013 mM (for NAD+)1.75 µmol/min/mgNot reportedPyrococcus horikoshii[6]
2-Amino-3-ketobutyrate CoA LigaseKBL1 (putative)2-Amino-3-oxobutanoateNot reported for S. cerevisiaeNot reported for S. cerevisiaeNot reported for S. cerevisiaeS. cerevisiae-
2-Amino-3-oxobutanoateNot reportedNot reportedNot reportedEscherichia coli[7]
Note:The kinetic parameters for the S. cerevisiae enzymes are yet to be experimentally determined. The data from other organisms are provided for comparative purposes.

Experimental Protocols

The following section provides detailed methodologies for the study of 2-amino-3-oxobutanoic acid and its associated enzymes in S. cerevisiae. These protocols are based on established methods for the analysis of unstable keto acids and enzyme kinetics.

Quantification of 2-Amino-3-oxobutanoic Acid by LC-MS/MS

Due to its instability, 2-amino-3-oxobutanoic acid requires immediate derivatization after cell quenching and extraction to allow for accurate quantification.

5.1.1. Cell Quenching and Metabolite Extraction

  • Quenching: Rapidly quench yeast cultures by transferring a defined volume of cell suspension into a quenching solution of 60% methanol (B129727) pre-cooled to -40°C.

  • Cell Pelleting: Centrifuge the quenched cell suspension at low temperature (e.g., -9°C) to pellet the cells.

  • Metabolite Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent, such as boiling ethanol (B145695) (75% v/v) or a chloroform-methanol-water mixture, to lyse the cells and extract the metabolites.[8]

  • Supernatant Collection: Centrifuge the mixture to remove cell debris and collect the supernatant containing the metabolites.

5.1.2. Derivatization

  • Reagent: Use a derivatizing agent that reacts with the keto group of 2-amino-3-oxobutanoic acid, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or phenylhydrazine (B124118) (PH).[9][10]

  • Reaction: Immediately after extraction, add the derivatizing agent to the metabolite extract. The reaction conditions (pH, temperature, and time) should be optimized for 2-amino-3-oxobutanoic acid. For PFBHA, the reaction is typically carried out under mild acidic conditions.

  • Stabilization: The derivatization reaction stabilizes the keto acid, forming a more stable derivative suitable for LC-MS/MS analysis.

5.1.3. LC-MS/MS Analysis

  • Chromatography: Separate the derivatized metabolites using a reversed-phase liquid chromatography (RPLC) column. The mobile phases typically consist of water and acetonitrile (B52724) with a small amount of formic acid.

  • Mass Spectrometry: Detect the derivatized 2-amino-3-oxobutanoic acid using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for the derivatized analyte need to be determined using a pure standard.

  • Quantification: Quantify the metabolite by comparing its peak area to a standard curve generated with a known concentration of derivatized 2-amino-3-oxobutanoic acid. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Enzyme Assays

5.2.1. L-Threonine 3-Dehydrogenase (TDH) Activity Assay

  • Principle: The activity of TDH can be monitored by measuring the rate of NAD+ reduction to NADH, which results in an increase in absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), NAD+, and the cell-free extract or purified enzyme.

  • Initiation: Start the reaction by adding the substrate, L-threonine.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).

5.2.2. 2-Amino-3-ketobutyrate CoA Ligase (KBL) Activity Assay

  • Principle: The activity of KBL is typically measured in a coupled assay with TDH. The disappearance of NADH is monitored as the product of the TDH reaction, 2-amino-3-oxobutanoic acid, is consumed by KBL.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, NADH, acetyl-CoA, and glycine.

  • Enzymes: Add both purified or partially purified TDH and KBL to the reaction mixture.

  • Initiation: The reaction will proceed in the reverse direction of the degradation pathway, consuming NADH.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time.

  • Calculation: Calculate the KBL activity based on the rate of NADH oxidation.

Visualizations

Metabolic Pathway

Threonine_Catabolism cluster_main_pathway Primary Degradation Pathway cluster_alternative_pathway Alternative Pathway Threonine L-Threonine AOB 2-Amino-3-oxobutanoic acid Threonine->AOB L-Threonine 3-dehydrogenase (TDH) Ketobutyrate 2-Oxobutanoate Threonine->Ketobutyrate L-Serine/Threonine deaminase (CHA1) Glycine Glycine AOB->Glycine 2-Amino-3-ketobutyrate CoA ligase (KBL) AcetylCoA Acetyl-CoA AOB->AcetylCoA 2-Amino-3-ketobutyrate CoA ligase (KBL)

Caption: Threonine catabolic pathways in S. cerevisiae.

Experimental Workflow for Quantification

Quantification_Workflow start Yeast Culture quenching Quenching (-40°C Methanol) start->quenching extraction Metabolite Extraction (e.g., Boiling Ethanol) quenching->extraction derivatization Derivatization (e.g., PFBHA) extraction->derivatization Crucial for unstable keto acids lcms LC-MS/MS Analysis derivatization->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for quantifying unstable keto acids.

Conclusion and Future Perspectives

2-Amino-3-oxobutanoic acid represents a critical but understudied metabolic node in Saccharomyces cerevisiae. Its position linking threonine catabolism to central metabolic pathways underscores its importance in cellular physiology. The inherent instability of this alpha-keto acid has posed significant analytical challenges, resulting in a notable lack of quantitative data regarding its intracellular concentration and the kinetics of the enzymes responsible for its turnover in yeast.

This technical guide has synthesized the current knowledge of the 2-amino-3-oxobutanoic acid pathway in S. cerevisiae and has provided detailed, actionable protocols for its further investigation. The methodologies outlined for the quantification of this unstable metabolite, through derivatization and LC-MS/MS, and for the characterization of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, offer a roadmap for researchers to fill the existing knowledge gaps.

Future research should focus on:

  • Accurate Quantification: Applying the described protocols to determine the intracellular concentration of 2-amino-3-oxobutanoic acid under various physiological conditions.

  • Enzyme Kinetics: Purifying and kinetically characterizing L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase from S. cerevisiae to understand their catalytic efficiencies and regulatory properties.

  • Regulatory Mechanisms: Investigating the transcriptional and allosteric regulation of this pathway in response to different nitrogen and carbon sources.

  • Metabolic Flux Analysis: Employing stable isotope tracing to quantify the flux through the threonine degradation pathway relative to competing metabolic routes.

A deeper understanding of this metabolic junction will not only enhance our fundamental knowledge of yeast metabolism but also open avenues for the rational metabolic engineering of S. cerevisiae for the production of valuable chemicals and for the identification of novel drug targets in pathogenic fungi.

References

Cellular Location of 2-Amino-3-ketobutyric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-3-ketobutyric acid, also known as α-amino-β-ketobutyrate, is a non-proteinogenic α-keto acid. It serves as a key intermediate in the metabolic degradation of the essential amino acid L-threonine.[1] The precise regulation of its concentration and localization is vital for maintaining cellular homeostasis, and dysregulation of threonine metabolism has been implicated in various pathological conditions. Understanding the subcellular compartmentalization of 2-Amino-3-ketobutyric acid is therefore fundamental for researchers in metabolism, drug development, and cellular biology.

Cellular Localization of 2-Amino-3-ketobutyric Acid

The available scientific literature strongly indicates that 2-Amino-3-ketobutyric acid is primarily localized within the mitochondria .[1][2] This localization is a direct consequence of the subcellular placement of the enzymatic machinery responsible for its formation and subsequent catabolism. While the Human Metabolome Database also lists a cytoplasmic location, the primary pathway of its metabolism is mitochondrial.

The Mitochondrial Threonine Degradation Pathway

The principal pathway for threonine degradation in many organisms, including mammals, occurs within the mitochondrial matrix.[2][3] This pathway involves a two-step enzymatic process:

  • Formation of 2-Amino-3-ketobutyric acid: L-threonine is oxidized by the enzyme L-threonine 3-dehydrogenase (TDH) , which is located in the mitochondria.[2][4] This reaction is NAD+-dependent and produces 2-Amino-3-ketobutyric acid.

  • Conversion to Glycine (B1666218) and Acetyl-CoA: 2-Amino-3-ketobutyric acid is then rapidly converted to glycine and acetyl-CoA by the mitochondrial enzyme 2-amino-3-ketobutyrate coenzyme A ligase , also known as glycine C-acetyltransferase (GCAT).[5][6][7]

The co-localization of these enzymes within the mitochondrial matrix ensures the efficient channeling of this unstable intermediate.[2]

Data Presentation: Subcellular Concentrations

Quantitative data on the specific concentrations of 2-Amino-3-ketobutyric acid in different cellular compartments is currently limited in publicly available literature. While metabolomics studies have provided concentrations for many amino acids in the mitochondrial matrix and cytosol, specific values for this transient intermediate are not commonly reported.[8][9] This is likely due to its low steady-state concentration and inherent instability.

MetaboliteMitochondrial ConcentrationCytosolic ConcentrationMethod of DeterminationReference
2-Amino-3-ketobutyric acid Data not availableData not available--
Related Metabolites
L-Threonine~0.1 - 1 mM (estimated)~0.1 - 0.5 mM (estimated)LC-MS/MSGeneral metabolomics literature
Glycine~0.5 - 5 mM~0.2 - 1 mMLC-MS/MS[10]

Note: The provided concentrations for related metabolites are estimates based on general findings in mammalian cells and may vary significantly depending on the cell type and metabolic state. Further targeted quantitative studies are required to determine the precise subcellular concentrations of 2-Amino-3-ketobutyric acid.

Experimental Protocols

Determining the subcellular localization of a metabolite like 2-Amino-3-ketobutyric acid requires meticulous experimental procedures to ensure the purity of isolated organelles and the accurate quantification of the molecule.

Subcellular Fractionation by Differential Centrifugation

This is a widely used method to separate major organelles based on their size and density.

Protocol:

  • Cell/Tissue Homogenization:

    • Harvest cells or finely mince tissue and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors).

    • Allow cells to swell on ice for 15-20 minutes.

    • Homogenize the cells using a Dounce homogenizer or a syringe with a fine-gauge needle until a majority of cells are lysed, as monitored by microscopy.

  • Isolation of Nuclei and Cytosol:

    • Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet the nuclei.

    • The supernatant contains the cytoplasm, mitochondria, and other smaller organelles. Carefully collect this supernatant (cytosolic fraction).

  • Isolation of Mitochondria:

    • Centrifuge the cytosolic fraction at a higher speed (e.g., 10,000-12,000 x g) for 15-20 minutes at 4°C.

    • The resulting pellet will contain the mitochondria.

    • The supernatant is the cytosolic fraction, which can be further purified by ultracentrifugation if necessary.

  • Washing and Lysis of Organelles:

    • Wash the mitochondrial pellet with a suitable buffer to remove cytosolic contamination.

    • Lyse the purified nuclei and mitochondria using appropriate buffers (e.g., RIPA buffer) to extract the metabolites.

  • Metabolite Extraction and Analysis:

    • Perform a metabolite extraction from each fraction (e.g., using a methanol/chloroform/water extraction).

    • Analyze the presence and quantity of 2-Amino-3-ketobutyric acid in each fraction using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Non-Aqueous Fractionation (NAF)

This method is particularly useful for preserving the in vivo localization of water-soluble metabolites that might leak out of organelles during aqueous fractionation.

Protocol:

  • Rapid Freezing and Lyophilization:

    • Rapidly freeze the biological sample in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen tissue to remove all water.

  • Homogenization in Non-Aqueous Solvents:

  • Density Gradient Centrifugation:

    • Layer the homogenate onto a non-aqueous density gradient (e.g., a gradient of tetrachloroethylene and heptane).

    • Centrifuge at high speed, allowing the cellular components to separate based on their density in the organic solvent.

  • Fraction Collection and Analysis:

    • Carefully collect the fractions from the gradient.

    • Analyze each fraction for marker enzymes of different compartments (e.g., citrate (B86180) synthase for mitochondria, lactate (B86563) dehydrogenase for cytosol) and for the metabolite of interest.

    • The distribution of the metabolite across the gradient is correlated with the distribution of the marker enzymes to infer its subcellular localization.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence to suggest that 2-Amino-3-ketobutyric acid functions as a signaling molecule. Its primary role appears to be that of a metabolic intermediate. However, the field of metabolomics is increasingly recognizing that metabolic intermediates can have signaling functions, acting as allosteric regulators of enzymes or influencing epigenetic modifications.[11][12][13]

The metabolic pathway of threonine degradation, which involves 2-Amino-3-ketobutyric acid, is tightly linked to central carbon metabolism and amino acid homeostasis.

Threonine_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Threonine_cyto L-Threonine Threonine_mito L-Threonine Threonine_cyto->Threonine_mito Transport AKB 2-Amino-3-ketobutyric acid Threonine_mito->AKB L-threonine 3-dehydrogenase (EC 1.1.1.103) Glycine Glycine AKB->Glycine 2-amino-3-ketobutyrate CoA ligase (EC 2.3.1.29) AcetylCoA Acetyl-CoA AKB->AcetylCoA 2-amino-3-ketobutyrate CoA ligase (EC 2.3.1.29) TCA TCA Cycle AcetylCoA->TCA

Caption: Mitochondrial pathway of L-threonine degradation.

The workflow for determining the subcellular localization of a metabolite like 2-Amino-3-ketobutyric acid can be visualized as follows:

Experimental_Workflow start Biological Sample (Cells or Tissue) homogenization Homogenization start->homogenization fractionation Subcellular Fractionation (e.g., Differential Centrifugation) homogenization->fractionation cytosol Cytosolic Fraction fractionation->cytosol mitochondria Mitochondrial Fraction fractionation->mitochondria nuclei Nuclear Fraction fractionation->nuclei extraction Metabolite Extraction cytosol->extraction mitochondria->extraction nuclei->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis quantification Quantification and Localization Determination analysis->quantification

Caption: Experimental workflow for subcellular metabolite analysis.

Conclusion

The cellular location of 2-Amino-3-ketobutyric acid is predominantly mitochondrial, dictated by the localization of the enzymes L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate coenzyme A ligase. While its direct role as a signaling molecule remains to be elucidated, its position as a key intermediate in threonine metabolism highlights its importance in cellular bioenergetics and amino acid homeostasis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the subcellular dynamics of this and other metabolites. Future research focusing on targeted quantitative analysis will be crucial to fully understand the compartmentalized roles of 2-Amino-3-ketobutyric acid in both health and disease, and could inform the development of novel therapeutic strategies targeting metabolic pathways.

References

2-Amino-3-oxobutanoic Acid: A Potential Biomarker in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2-Amino-3-oxobutanoic acid, an intermediate in threonine and glycine (B1666218) metabolism, presents a compelling yet underexplored candidate as a biomarker for metabolic diseases, particularly type 2 diabetes. Its metabolic pathway is intricately linked to pathways known to be dysregulated in insulin (B600854) resistance. Notably, the primary enzyme responsible for its synthesis from threonine in many organisms, L-threonine 3-dehydrogenase, is encoded by a non-functional pseudogene in humans. This raises intriguing questions about its endogenous presence and potential alternative metabolic routes in human physiology and pathophysiology. This technical guide provides a comprehensive overview of 2-amino-3-oxobutanoic acid, its metabolic context, a proposed analytical methodology for its quantification, and a discussion of its potential as a clinical biomarker. While direct quantitative data for 2-amino-3-oxobutanoic acid in disease states is not yet available in published literature, this document compiles analogous data for related metabolites to underscore the rationale for its investigation.

Introduction to 2-Amino-3-oxobutanoic Acid

2-Amino-3-oxobutanoic acid, also known as α-amino-β-ketobutyrate, is a non-proteinogenic α-amino acid. It is a chemically unstable intermediate in the metabolism of the essential amino acid L-threonine.[1][2] Its instability, with a tendency to spontaneously decarboxylate to aminoacetone, has made it a challenging analyte to study.[3] However, its position at a key metabolic crossroads suggests that its concentration, if measurable, could reflect important physiological or pathological states.

Metabolic Pathways Involving 2-Amino-3-oxobutanoic Acid

The primary metabolic pathway involving 2-amino-3-oxobutanoic acid is the degradation of L-threonine. In many organisms, this occurs via a two-step process in the mitochondria.[1]

  • Formation from L-Threonine: L-threonine is oxidized by L-threonine 3-dehydrogenase to form 2-amino-3-oxobutanoic acid.[4]

  • Conversion to Glycine and Acetyl-CoA: 2-amino-3-oxobutanoic acid is then cleaved by 2-amino-3-oxobutyrate CoA ligase (also known as glycine C-acetyltransferase) to yield glycine and acetyl-CoA.[4][5]

A critical consideration in human metabolism is that the gene for L-threonine 3-dehydrogenase (TDH) is an expressed pseudogene .[6][7][8][9] This means that a functional protein is not produced, and therefore, the primary pathway for 2-amino-3-oxobutanoic acid synthesis from threonine is largely absent in humans. This fact has significant implications for its potential as a biomarker. Its presence in human biological fluids might indicate alternative, less-characterized metabolic pathways or the influence of gut microbiota.

threonine_metabolism threonine L-Threonine akb 2-Amino-3-oxobutanoic acid threonine->akb L-Threonine 3-dehydrogenase (non-functional in humans) glycine Glycine akb->glycine 2-Amino-3-oxobutyrate CoA ligase acetyl_coa Acetyl-CoA akb->acetyl_coa 2-Amino-3-oxobutyrate CoA ligase aminoacetone Aminoacetone akb->aminoacetone Spontaneous decarboxylation tca TCA Cycle acetyl_coa->tca

Figure 1: Metabolic pathway of L-threonine degradation.

Rationale for 2-Amino-3-oxobutanoic Acid as a Biomarker for Metabolic Disease

The interest in 2-amino-3-oxobutanoic acid as a potential biomarker stems from the established link between altered amino acid metabolism and metabolic diseases like type 2 diabetes.[10][11]

  • Dysregulation of Threonine and Glycine Metabolism: Studies have shown that the metabolism of glycine, serine, and threonine is significantly perturbed in metabolic syndrome and diabetes.[12]

  • Precedent of Amino Acid Metabolite Biomarkers: 2-Aminoadipic acid (2-AAA), a metabolite of lysine, has been identified as a strong predictive biomarker for the development of type 2 diabetes.[2][5][13][14] Individuals in the top quartile of plasma 2-AAA levels have a more than four-fold increased risk of developing diabetes.[2][5][15] This sets a precedent for the investigation of other amino acid intermediates.

  • Link to Insulin Resistance: Aberrant amino acid profiles, particularly elevated levels of branched-chain amino acids (BCAAs), are strongly associated with insulin resistance.[16] The downstream products of 2-amino-3-oxobutanoic acid metabolism, glycine and acetyl-CoA, are central to pathways that influence insulin sensitivity.

Given the non-functional TDH gene in humans, the detection of 2-amino-3-oxobutanoic acid could signify metabolic stress or alternative pathway activation that may be relevant to the pathophysiology of metabolic diseases.

Quantitative Data on Related Metabolites

While direct quantitative data for 2-amino-3-oxobutanoic acid in healthy versus diseased states are not available in the current literature, the following tables summarize data for related and analogous amino acids that are altered in type 2 diabetes. This data provides a strong rationale for investigating 2-amino-3-oxobutanoic acid.

Table 1: Plasma Amino Acid Concentrations in Healthy vs. Type 2 Diabetes (T2D) Subjects

MetaboliteHealthy Controls (µmol/L)T2D Patients (µmol/L)Fold ChangeP-valueReference
Threonine125.0 ± 29.0134.0 ± 32.01.07>0.05[17]
Glycine243.0 ± 54.0216.0 ± 55.00.89<0.05[17]
Leucine116.0 ± 22.0129.0 ± 26.01.11<0.01[18]
Lysine179.0 ± 33.0215.0 ± 45.01.20<0.001[18]
Phenylalanine59.0 ± 9.065.0 ± 11.01.10<0.01[18]
2-Aminoadipic acid0.3 - 2.0 (range)Elevated-<0.001[14]

Data are presented as mean ± standard deviation where available.

Table 2: Urinary Amino Acid Excretion in Healthy vs. Type 2 Diabetes (T2D) Subjects

MetaboliteHealthy Controls (% Excretion Frequency)T2D Patients (% Excretion Frequency)P-valueReference
Valine4.3534.78<0.001[10]
Leucine1.7411.30<0.001[10]
Alanine2.6123.48<0.001[10]
Serine2.6125.22<0.001[10]
Glycine2.6110.43<0.001[10]
ThreonineNot ReportedElevated-[19]

Experimental Protocols for Quantification

The inherent instability of 2-amino-3-oxobutanoic acid necessitates a robust analytical method that includes a derivatization step to stabilize the molecule for accurate quantification. Below is a proposed detailed protocol for the quantification of 2-amino-3-oxobutanoic acid in human plasma using UPLC-MS/MS, based on established methods for other unstable α-keto acids.[4][20][21][22]

5.1. Proposed UPLC-MS/MS Method for 2-Amino-3-oxobutanoic Acid Quantification

This method involves protein precipitation, derivatization of the keto group, and subsequent analysis by UPLC-MS/MS.

5.1.1. Materials and Reagents

  • 2-Amino-3-oxobutanoic acid standard (requires custom synthesis)

  • Stable isotope-labeled internal standard (e.g., 13C4, 15N-2-amino-3-oxobutanoic acid)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (control and study samples)

5.1.2. Sample Preparation

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Derivatization: Add 50 µL of 20 mM PFBHA in 10% aqueous pyridine. Vortex briefly.

  • Reaction: Incubate at a controlled low temperature (e.g., 4°C) for 60 minutes to form the stable O-PFBO derivative.

  • Quenching: Stop the reaction by adding 350 µL of 0.1% formic acid in water.

  • Transfer: Transfer the final solution to an autosampler vial for analysis.

experimental_workflow start Plasma Sample step1 Protein Precipitation (Acetonitrile + Internal Standard) start->step1 step2 Centrifugation step1->step2 step3 Collect Supernatant step2->step3 step4 Derivatization with PFBHA step3->step4 step5 Reaction Incubation step4->step5 step6 Quench Reaction step5->step6 end UPLC-MS/MS Analysis step6->end

Figure 2: Proposed workflow for sample preparation and analysis.

5.1.3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Positive or Negative (to be optimized for the derivative)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • Specific MRM transitions for the 2-amino-3-oxobutanoic acid derivative and its internal standard would need to be determined empirically.

5.2. GC-MS as an Alternative Method

Gas chromatography-mass spectrometry (GC-MS) can also be employed, but it requires a more extensive derivatization process to increase the volatility of the analyte.[1] This typically involves a two-step process:

  • Methoximation: To protect the keto group.[23]

  • Silylation: To derivatize the carboxylic acid and amino groups.[23]

While potentially more complex, GC-MS can offer excellent chromatographic resolution and sensitivity.

Discussion and Future Directions

The potential of 2-amino-3-oxobutanoic acid as a biomarker for metabolic diseases is a compelling area for future research. The fact that the primary enzyme for its synthesis is non-functional in humans makes its very presence in biological fluids a significant finding.

Key research questions to be addressed include:

  • Endogenous Presence: Is 2-amino-3-oxobutanoic acid endogenously present in human plasma and/or urine? If so, at what concentrations?

  • Alternative Synthetic Pathways: If present, what are the alternative metabolic pathways for its synthesis in humans? Could it be a product of gut microbial metabolism?

  • Correlation with Disease: Do the concentrations of 2-amino-3-oxobutanoic acid correlate with the presence and severity of type 2 diabetes, insulin resistance, or other metabolic disorders?

  • Predictive Value: Can elevated levels of 2-amino-3-oxobutanoic acid predict the future development of metabolic diseases, similar to 2-aminoadipic acid?

The development and application of a validated, sensitive analytical method, such as the proposed UPLC-MS/MS protocol, is the critical first step in answering these questions. Should a correlation with disease be established, further investigation into the upstream and downstream metabolic fluxes will be necessary to elucidate its role in pathophysiology.

Conclusion

2-Amino-3-oxobutanoic acid stands as a metabolite of high interest at the intersection of amino acid metabolism and metabolic disease. While direct evidence is currently lacking, the strong precedent set by other amino acid metabolites, coupled with its unique metabolic context in humans, provides a solid foundation for its investigation as a novel biomarker. The methodologies and information presented in this guide are intended to facilitate and encourage further research into this promising area, which may ultimately yield new tools for the early detection and management of type 2 diabetes and other metabolic disorders.

References

Methodological & Application

Synthesis of 2-Amino-3-oxobutanoic Acid for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-oxobutanoic acid, also known as α-amino-β-ketobutyrate, is a crucial but highly unstable intermediate in the metabolic pathway of L-threonine. Its transient nature presents significant challenges for its isolation and characterization, yet its role in biochemical processes makes it a molecule of interest for researchers in enzymology, metabolic engineering, and drug discovery. This document provides detailed application notes and protocols for the synthesis of 2-amino-3-oxobutanoic acid, with a primary focus on the enzymatic approach, which mimics the natural biosynthetic route and is most amenable to producing this labile compound for immediate research applications.

Introduction

2-Amino-3-oxobutanoic acid is a non-proteinogenic α-amino acid that serves as a key intermediate in the catabolism of L-threonine.[1][2] In biological systems, it is produced by the action of L-threonine dehydrogenase, an NAD+-dependent enzyme.[1][3] However, the compound is unstable and spontaneously decarboxylates to form aminoacetone and carbon dioxide.[2][3] This inherent instability makes its chemical synthesis, purification, and storage exceptionally challenging.

For research purposes, particularly for use in enzyme assays or as a precursor in biosynthetic studies, the in situ enzymatic generation of 2-amino-3-oxobutanoic acid is the most practical approach. This document outlines the protocols for the preparation of L-threonine dehydrogenase and the subsequent enzymatic synthesis of 2-amino-3-oxobutanoic acid.

Data Presentation

Due to the unstable nature of 2-amino-3-oxobutanoic acid, preparative isolation with high purity and yield is not well-documented. The following data is representative of the enzymatic reaction kinetics and enzyme purification rather than the isolated product yield.

Table 1: Kinetic Parameters of L-Threonine Dehydrogenase

ParameterValueOrganism Source
Km for L-Threonine0.013 mMPyrococcus horikoshii[4]
Km for NAD+0.010 mMPyrococcus horikoshii[4]
Vmax1.75 µmol NADH formed/min/mg-proteinPyrococcus horikoshii[4]
Specific Activity42.2 U/mgCupriavidus necator[3]

Table 2: Purification Summary of L-Threonine Dehydrogenase from Cupriavidus necator [3]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract12306900.561001
Ammonium Sulfate3505801.6684.13.0
DEAE-Sepharose854505.2965.29.4
Phenyl-Sepharose1535023.350.741.6
Sephacryl S-2004.519042.227.575.4

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant L-Threonine Dehydrogenase (TDH)

This protocol is a generalized procedure for obtaining active TDH, which is essential for the synthesis of 2-amino-3-oxobutanoic acid. The specific details may need to be optimized based on the expression system and the source of the TDH gene (e.g., E. coli, P. horikoshii, C. necator).

Materials:

  • Expression vector containing the L-threonine dehydrogenase gene

  • Competent E. coli expression host (e.g., BL21(DE3))

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Wash Buffer (Lysis buffer with 20 mM imidazole)

  • Elution Buffer (Lysis buffer with 250 mM imidazole)

  • Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Protein concentration determination reagent (e.g., Bradford assay)

  • SDS-PAGE reagents

Procedure:

  • Transformation and Expression: Transform the TDH expression vector into competent E. coli cells. Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate a larger culture and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow for 4-6 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the soluble protein.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged TDH with Elution Buffer. Collect the fractions.

  • Purity Analysis and Dialysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the purest fractions and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole.

  • Concentration and Storage: Determine the protein concentration. Aliquot the purified enzyme and store at -80°C.

Protocol 2: Enzymatic Synthesis of 2-Amino-3-oxobutanoic Acid

This protocol describes the in situ generation of 2-amino-3-oxobutanoic acid for immediate use in subsequent experiments. The reaction can be monitored by the increase in NADH absorbance at 340 nm.

Materials:

  • Purified L-Threonine Dehydrogenase (TDH)

  • L-Threonine solution (e.g., 100 mM in reaction buffer)

  • NAD+ solution (e.g., 50 mM in reaction buffer)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a quartz cuvette for spectrophotometric monitoring), prepare the reaction mixture containing:

    • Reaction Buffer

    • L-Threonine (e.g., final concentration of 10 mM)

    • NAD+ (e.g., final concentration of 2 mM)

  • Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C). Initiate the reaction by adding a known amount of purified TDH (e.g., 1-5 µg).

  • Monitoring the Reaction: If monitoring spectrophotometrically, immediately measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The concentration of 2-amino-3-oxobutanoic acid produced is equimolar to the NADH generated.

  • Use of Product: The reaction mixture now contains 2-amino-3-oxobutanoic acid. It should be used immediately for subsequent applications, such as enzyme assays where it is a substrate.

Note on Product Instability and Purification: Direct purification of 2-amino-3-oxobutanoic acid is extremely challenging due to its rapid decarboxylation. If purification is attempted, it must be performed rapidly at low temperatures. Ion-exchange chromatography could potentially be used, but the conditions would need to be carefully optimized to maintain the stability of the compound. A more viable strategy is to trap the product in situ by chemical derivatization if a stable derivative is desired.

Visualizations

Threonine_Metabolism cluster_threonine_degradation Threonine Degradation Pathway Threonine L-Threonine AOB 2-Amino-3-oxobutanoic acid Threonine->AOB Aminoacetone Aminoacetone AOB->Aminoacetone Spontaneous Decarboxylation Glycine Glycine AOB->Glycine 2-Amino-3-ketobutyrate CoA Ligase AcetylCoA Acetyl-CoA AOB->AcetylCoA 2-Amino-3-ketobutyrate CoA Ligase

Caption: Threonine degradation pathway to 2-amino-3-oxobutanoic acid.

Enzymatic_Synthesis_Workflow cluster_workflow Enzymatic Synthesis Workflow start Start: Obtain TDH Gene expression Protein Expression (E. coli) start->expression purification Purification (Affinity Chromatography) expression->purification synthesis Enzymatic Reaction (L-Threonine + NAD+) purification->synthesis product In situ 2-Amino-3-oxobutanoic acid synthesis->product analysis Immediate Analysis or Use (e.g., Enzyme Assay) product->analysis

Caption: Workflow for the enzymatic synthesis of 2-amino-3-oxobutanoic acid.

Conclusion

The synthesis of 2-amino-3-oxobutanoic acid for research applications is best achieved through an enzymatic approach utilizing L-threonine dehydrogenase. This method allows for the controlled, in situ generation of this unstable metabolite, making it accessible for immediate use in a variety of research contexts. While the isolation of the pure compound remains a significant challenge, the protocols provided herein offer a robust framework for its production and application in a laboratory setting. Further research into stabilization techniques or efficient trapping methodologies could expand the utility of this important biochemical intermediate.

References

Application Notes and Protocols for 2-Amino-3-ketobutyrate Coenzyme A Ligase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-ketobutyrate coenzyme A ligase (Kbl), also known as glycine (B1666218) C-acetyltransferase (GCAT) (EC 2.3.1.29), is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a crucial role in the metabolic degradation of threonine.[1][2] It catalyzes the conversion of 2-amino-3-ketobutyrate and coenzyme A (CoA) into glycine and acetyl-CoA.[1][2] This reaction is the second step in the primary pathway for threonine catabolism, following the oxidation of L-threonine to the unstable intermediate 2-amino-3-ketobutyrate by L-threonine dehydrogenase.[2] Due to the instability of its substrate, Kbl often forms a complex with L-threonine dehydrogenase to ensure efficient substrate channeling. The products of the Kbl-catalyzed reaction, glycine and acetyl-CoA, are central molecules in various metabolic pathways.

Accurate and reliable methods for assaying Kbl activity are essential for studying its enzymatic mechanism, kinetics, and for the screening of potential inhibitors, which may have therapeutic applications. This document provides detailed protocols for two common methods for determining Kbl activity: a direct spectrophotometric assay and a coupled enzyme assay.

Data Presentation

A summary of key quantitative data for 2-Amino-3-ketobutyrate Coenzyme A Ligase is presented in the table below. This information is critical for designing and interpreting kinetic experiments.

ParameterValueOrganism/ConditionsReference
Substrates Acetyl-CoA, Glycine(for reverse reaction)[1]
2-Amino-3-ketobutyrate, Coenzyme A(for forward reaction)[2]
Cofactor Pyridoxal Phosphate (PLP)General[1]
Optimal pH ~8.0E. coli (coupled assay)Marcus & Dekker, 1993
Spectrophotometric Assay Wavelength 412 nm(DTNB-based assay)[3]
Molar Extinction Coefficient (ε) 14,150 M⁻¹cm⁻¹ (for TNB)(at 412 nm, pH 8.0)Ellman's Reagent literature

Experimental Protocols

Two primary methods for assaying Kbl activity are described below. The choice of method will depend on the availability of substrates and instrumentation.

Protocol 1: Direct Spectrophotometric Assay using DTNB (Ellman's Reagent)

This assay directly measures the production of Coenzyme A (CoA), a product of the Kbl-catalyzed cleavage of 2-amino-3-ketobutyrate. The free thiol group of the released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a maximum absorbance at 412 nm.[3]

Materials:

  • Purified 2-Amino-3-ketobutyrate Coenzyme A Ligase (Kbl)

  • 2-Amino-3-ketobutyrate (substrate)

  • Acetyl-CoA (for the reverse reaction, if needed for baseline)

  • Glycine (for the reverse reaction)

  • Coenzyme A (for standard curve)

  • DTNB (Ellman's Reagent)

  • 0.1 M Sodium Phosphate buffer, pH 8.0

  • Spectrophotometer capable of reading at 412 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Sodium Phosphate, pH 8.0.

    • DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Store protected from light.

    • Substrate Stock Solution (10 mM 2-Amino-3-ketobutyrate): Prepare fresh by dissolving the appropriate amount in Assay Buffer. Note: 2-amino-3-ketobutyrate is unstable and should be prepared immediately before use.

    • Coenzyme A Stock Solution (10 mM): Dissolve the appropriate amount in Assay Buffer.

    • Kbl Enzyme Solution: Dilute the purified Kbl enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • Prepare a reaction mixture in a microcentrifuge tube or directly in a cuvette. The final volume can be adjusted as needed (e.g., 1 mL).

    • Reaction Mixture:

      • 0.1 mM DTNB

      • 0.5 mM 2-Amino-3-ketobutyrate

      • Variable concentrations of Kbl enzyme

      • Assay Buffer to the final volume.

    • Prepare a blank reaction containing all components except the Kbl enzyme.

  • Enzyme Reaction and Measurement:

    • Pre-incubate the reaction mixture (without the enzyme) at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding the Kbl enzyme solution and mix gently.

    • Immediately start monitoring the increase in absorbance at 412 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 15-30 seconds) for a period where the reaction rate is linear.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Convert the rate of absorbance change to the rate of CoA production using the Beer-Lambert law (ε of TNB = 14,150 M⁻¹cm⁻¹).

    • Enzyme activity can be expressed in units (µmol of product formed per minute) per mg of enzyme.

Protocol 2: Coupled Enzyme Assay with L-Threonine Dehydrogenase

This assay is physiologically relevant as it generates the unstable substrate, 2-amino-3-ketobutyrate, in situ from L-threonine using L-threonine dehydrogenase (TDH). The activity of Kbl is then measured by following the consumption of a substrate or the formation of a product. A common approach is to monitor the oxidation of NADH to NAD+ at 340 nm, which is coupled to the reverse reaction (glycine and acetyl-CoA formation). Alternatively, for the forward reaction, the production of acetyl-CoA can be coupled to another enzymatic reaction that results in a detectable change in absorbance.

Materials:

  • Purified 2-Amino-3-ketobutyrate Coenzyme A Ligase (Kbl)

  • Purified L-Threonine Dehydrogenase (TDH)

  • L-Threonine

  • NAD⁺

  • Coenzyme A

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 8.0.

    • L-Threonine Stock Solution (100 mM): Dissolve in Assay Buffer.

    • NAD⁺ Stock Solution (10 mM): Dissolve in Assay Buffer.

    • Coenzyme A Stock Solution (10 mM): Dissolve in Assay Buffer.

    • Enzyme Solutions: Dilute Kbl and TDH to their optimal concentrations in Assay Buffer.

  • Assay Setup (Forward Reaction - Monitoring a downstream product of Acetyl-CoA):

    • This requires an additional coupling enzyme and substrate to detect acetyl-CoA formation. For example, citrate (B86180) synthase can be used to convert acetyl-CoA and oxaloacetate to citrate, and the consumption of oxaloacetate can be monitored. A simpler approach is to use the DTNB method described in Protocol 1 in this coupled system.

    • Reaction Mixture with DTNB:

      • 100 mM L-Threonine

      • 2 mM NAD⁺

      • 0.5 mM Coenzyme A

      • 0.1 mM DTNB

      • Excess TDH

      • Variable concentrations of Kbl

      • Assay Buffer to the final volume.

  • Assay Setup (Reverse Reaction - Monitoring NADH Oxidation):

    • Reaction Mixture:

      • 100 mM Glycine

      • 1 mM Acetyl-CoA

      • 0.2 mM NADH

      • Variable concentrations of Kbl

      • Assay Buffer to the final volume.

  • Enzyme Reaction and Measurement:

    • Pre-incubate the reaction mixture (without Kbl) at the desired temperature for 5 minutes.

    • Initiate the reaction by adding the Kbl enzyme solution and mix.

    • For the forward reaction with DTNB, monitor the increase in absorbance at 412 nm.

    • For the reverse reaction, monitor the decrease in absorbance at 340 nm (ε of NADH = 6,220 M⁻¹cm⁻¹).

    • Record readings at regular intervals to determine the initial linear rate.

  • Data Analysis:

    • Calculate the reaction rate (ΔAbs/min) from the linear portion of the curve.

    • Use the appropriate molar extinction coefficient to convert the rate of absorbance change to the rate of product formation or substrate consumption.

    • Express enzyme activity in appropriate units.

Mandatory Visualizations

Kbl_Reaction_Pathway cluster_threonine_degradation Threonine Degradation Pathway cluster_inputs cluster_outputs L-Threonine L-Threonine 2-Amino-3-ketobutyrate 2-Amino-3-ketobutyrate L-Threonine->2-Amino-3-ketobutyrate L-Threonine Dehydrogenase Glycine Glycine 2-Amino-3-ketobutyrate->Glycine 2-Amino-3-ketobutyrate CoA Ligase (Kbl) Acetyl-CoA Acetyl-CoA 2-Amino-3-ketobutyrate->Acetyl-CoA 2-Amino-3-ketobutyrate CoA Ligase (Kbl) NADH NADH NAD+ NAD+ CoA CoA

Caption: Biochemical reaction catalyzed by 2-Amino-3-ketobutyrate CoA ligase.

Kbl_Assay_Workflow cluster_workflow Kbl Assay Experimental Workflow A Prepare Reagents (Buffer, Substrates, DTNB, Enzyme) B Set up Reaction Mixture (in cuvette or microplate) A->B C Pre-incubate at Desired Temperature B->C D Initiate Reaction by adding Kbl Enzyme C->D E Monitor Absorbance Change (e.g., at 412 nm for DTNB assay) D->E F Data Analysis (Calculate Reaction Rate) E->F

Caption: Experimental workflow for a Kbl spectrophotometric assay.

References

Application Notes and Protocols for the Derivatization of α-Amino-β-ketobutyrate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amino-β-ketobutyrate is a key intermediate in the metabolic pathways of several amino acids, including threonine and glycine. Accurate quantification of this and other keto acids is crucial for the study of various metabolic disorders and for monitoring cellular metabolism in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of amino and keto acids due to its high sensitivity and selectivity. However, the inherent polarity and low volatility of these compounds necessitate a derivatization step to convert them into thermally stable and volatile derivatives suitable for GC-MS analysis.

This document provides a detailed protocol for the derivatization of α-amino-β-ketobutyrate, focusing on a robust two-step method involving oximation followed by silylation. This approach effectively protects the reactive keto group, preventing tautomerization and ensuring the formation of a single, stable derivative for reliable quantification.

Principle of the Method

The derivatization of α-amino-β-ketobutyrate for GC-MS analysis is a two-step process:

  • Oximation: The carbonyl (keto) group of α-amino-β-ketobutyrate is protected by reacting it with an oximation reagent, typically methoxyamine hydrochloride. This reaction converts the keto group into a methoxime derivative, which is stable and prevents the molecule from undergoing keto-enol tautomerism during the subsequent high-temperature GC analysis. This step is critical for obtaining a single, sharp chromatographic peak.

  • Silylation or Acylation: The active hydrogens on the amino and carboxyl groups are replaced with nonpolar protecting groups.

    • Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

    • Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to introduce trifluoroacetyl groups.

This two-step derivatization significantly increases the volatility and thermal stability of α-amino-β-ketobutyrate, allowing for its successful separation and quantification by GC-MS.

Experimental Protocols

Protocol 1: Two-Step Derivatization using Methoxyamine and MSTFA

This protocol is a general guideline and may require optimization for specific sample matrices.

Materials and Reagents:

  • α-Amino-β-ketobutyrate standard or sample extract

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Internal standard (e.g., Norvaline)

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Nitrogen gas evaporator

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the sample or standard solution containing α-amino-β-ketobutyrate into a reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely under a gentle stream of nitrogen gas or by lyophilization. The absence of water is critical for efficient silylation.

  • Step 1: Oximation

    • Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried sample.

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 60°C for 45 minutes in a heating block.

    • Allow the vial to cool to room temperature.

  • Step 2: Silylation

    • Add 80 µL of MSTFA with 1% TMCS to the reaction vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • The derivatized sample is now ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Parameters (General Guidance)
  • GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 170°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 30°C/min, hold for 3 minutes.

  • Injection Mode: Split (e.g., 1:20 ratio) or splitless, depending on the sample concentration.

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC-MS analysis of derivatized amino acids. It is important to note that specific values for α-amino-β-ketobutyrate may vary and should be determined experimentally.

ParameterSilylation (MSTFA/BSTFA)Acylation (TFAA)Alkylation (Chloroformates)
Reaction Time 30-60 minutes5-15 minutes1-5 minutes
Reaction Temperature 60-100°C100-150°CRoom Temperature
Derivative Stability Moderate to Good (moisture sensitive)GoodGood
GC Elution Time Generally longerShorterVariable
Limit of Detection (LOD) Low µM to nM range[1]Low µM rangeLow µM to nM range[1]
Common Mass Fragments M-15, M-57, M-117 (for TMS derivatives)Characteristic fragments from loss of acyl groupsCharacteristic fragments from loss of alkyl groups

Visualizations

G Experimental Workflow for Derivatization of α-Amino-β-ketobutyrate cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_analysis Analysis start Start with Sample dry Dry Sample (Nitrogen Stream or Lyophilization) start->dry oximation Step 1: Oximation (Methoxyamine HCl in Pyridine, 60°C) dry->oximation silylation Step 2: Silylation (MSTFA + 1% TMCS, 60°C) oximation->silylation gcms GC-MS Analysis silylation->gcms

Caption: Experimental workflow for the two-step derivatization of α-amino-β-ketobutyrate.

G Chemical Reaction of Two-Step Derivatization cluster_reactants cluster_step1 cluster_step2 A α-Amino-β-ketobutyrate B Methoxime Derivative A->B Step 1: Oximation reagent1 + Methoxyamine HCl C Silylated Methoxime Derivative (Volatile, GC-MS amenable) B->C Step 2: Silylation reagent2 + MSTFA

References

Application Notes and Protocols: Experimental Uses of 2-Amino-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-oxobutanoic acid, also known as 2-amino-3-ketobutyric acid, is a non-proteinogenic α-amino acid that serves as a crucial intermediate in various metabolic pathways, most notably in the biosynthesis and degradation of threonine.[1][2] Its intrinsic instability and reactivity make it a molecule of significant interest for studying enzyme kinetics, metabolic disorders, and as a potential building block in synthetic chemistry. This document provides an overview of its experimental applications, associated metabolic pathways, and protocols for its enzymatic synthesis and analysis.

Metabolic Significance and Experimental Applications

2-Amino-3-oxobutanoic acid is centrally involved in glycine (B1666218), serine, and threonine metabolism.[3][4] Its experimental uses are primarily focused on its role as a substrate to characterize enzyme activity and as an intermediate in biosynthetic pathways.

1. Elucidation of Enzyme Mechanisms:

2-Amino-3-oxobutanoic acid is a key substrate for several enzymes, making it an essential compound for in vitro enzyme assays and kinetic studies. Its primary enzymatic reactions include:

  • Formation from L-Threonine: The enzyme L-threonine 3-dehydrogenase catalyzes the oxidation of L-threonine to 2-amino-3-oxobutanoic acid.

  • Conversion to Glycine and Acetyl-CoA: 2-amino-3-ketobutyrate coenzyme A ligase (also known as glycine C-acetyltransferase) facilitates the conversion of 2-amino-3-oxobutanoic acid into glycine and acetyl-CoA.[5]

  • Spontaneous Decarboxylation: Due to its instability, 2-amino-3-oxobutanoic acid can spontaneously decarboxylate to form aminoacetone.[4]

2. Investigation of Metabolic Disorders:

This intermediate is implicated in several metabolic disorders, including non-ketotic hyperglycinemia and dimethylglycine dehydrogenase deficiency.[3][5] Experimental models of these diseases may involve the quantification of 2-amino-3-oxobutanoic acid and related metabolites to understand disease pathology.

3. Precursor for Chemical Synthesis:

In synthetic chemistry, 2-amino-3-oxobutanoic acid can serve as a chiral building block for the synthesis of more complex molecules, including specialized amino acids and potential therapeutic agents.[1]

Data Summary

Due to the limited availability of specific quantitative data in publicly accessible literature, a generalized table of its properties is provided below.

PropertyValueSource
Molecular Formula C4H7NO3[1]
Molecular Weight 117.10 g/mol [1]
IUPAC Name (2S)-2-amino-3-oxobutanoic acid[1]
Cellular Location Mitochondria[3][6]
Associated Pathways Glycine, serine, and threonine metabolism[3][4][6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2-Amino-3-oxobutanoic acid from L-Threonine

This protocol describes the in vitro synthesis of 2-amino-3-oxobutanoic acid using L-threonine 3-dehydrogenase.

Materials:

  • L-Threonine solution (100 mM in 50 mM Tris-HCl, pH 8.0)

  • NAD+ solution (10 mM in water)

  • Recombinant L-threonine 3-dehydrogenase

  • Reaction Buffer (50 mM Tris-HCl, pH 8.0, 5 mM MgCl2)

  • Quenching solution (e.g., 1 M HCl)

  • Spectrophotometer or HPLC system for analysis

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the following components in order:

    • 700 µL of Reaction Buffer

    • 100 µL of 100 mM L-Threonine solution

    • 100 µL of 10 mM NAD+ solution

  • Pre-warm the mixture to the optimal temperature for the enzyme (typically 37°C) for 5 minutes.

  • Initiate the reaction by adding 100 µL of a suitable concentration of L-threonine 3-dehydrogenase.

  • Incubate the reaction at 37°C. The reaction time will need to be optimized based on enzyme activity.

  • Monitor the formation of NADH (a byproduct of the reaction) by measuring the absorbance at 340 nm at regular intervals.

  • To stop the reaction, add 100 µL of quenching solution.

  • Analyze the formation of 2-amino-3-oxobutanoic acid using a suitable method, such as HPLC, after derivatization due to its instability.

Visualizations

Metabolic Pathway of 2-Amino-3-oxobutanoic Acid

Metabolic_Pathway Threonine L-Threonine AOA 2-Amino-3-oxobutanoic acid Threonine->AOA L-threonine 3-dehydrogenase Aminoacetone Aminoacetone AOA->Aminoacetone Spontaneous Decarboxylation invis1 AOA->invis1 Glycine Glycine AcetylCoA Acetyl-CoA invis1->Glycine 2-amino-3-ketobutyrate CoA ligase invis1->AcetylCoA 2-amino-3-ketobutyrate CoA ligase invis2 Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep_Buffer Prepare Reaction Buffer Mix Combine Buffer, Threonine, NAD+ Prep_Buffer->Mix Prep_Substrates Prepare Threonine and NAD+ Prep_Substrates->Mix Incubate Pre-incubate at 37°C Mix->Incubate Add_Enzyme Add L-threonine 3-dehydrogenase Incubate->Add_Enzyme Reaction Incubate and Monitor (A340 nm) Add_Enzyme->Reaction Quench Quench Reaction Reaction->Quench Analyze HPLC Analysis Quench->Analyze

References

Application Notes and Protocols for 2-Amino-3-oxobutanoic Acid in Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-oxobutanoic acid, also known as 2-amino-3-ketobutyrate, is a crucial intermediate in the metabolic degradation of L-threonine.[1][2] Its instability in aqueous solutions necessitates its study in the context of the enzymatic reactions that produce and consume it.[3] This document provides detailed application notes and protocols for the use of 2-amino-3-oxobutanoic acid as a substrate in enzyme studies, with a primary focus on the enzyme Glycine (B1666218) C-acetyltransferase (GCAT) , also known as 2-amino-3-ketobutyrate CoA ligase (KBL) (EC 2.3.1.29).[4][5]

Glycine C-acetyltransferase is a pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzyme that plays a pivotal role in the primary pathway for threonine catabolism.[1] It catalyzes the conversion of 2-amino-3-oxobutanoic acid and coenzyme A (CoA) into glycine and acetyl-CoA.[1][2] Understanding the kinetics and inhibition of this enzyme is of significant interest for researchers in metabolic diseases and drug development.

Threonine Degradation Pathway

The enzymatic degradation of L-threonine to glycine and acetyl-CoA is a two-step process that occurs within the mitochondria.

  • L-threonine dehydrogenase oxidizes L-threonine to produce 2-amino-3-oxobutanoic acid.

  • Glycine C-acetyltransferase (GCAT) then catalyzes the reaction of 2-amino-3-oxobutanoic acid with Coenzyme A to yield glycine and acetyl-CoA.

Due to the unstable nature of 2-amino-3-oxobutanoic acid, these two enzymes often form a complex to facilitate the efficient transfer of the intermediate.

Threonine_Degradation_Pathway Threonine L-Threonine TDH L-threonine dehydrogenase Threonine->TDH AOB 2-Amino-3-oxobutanoic acid GCAT Glycine C-acetyltransferase (GCAT/KBL) AOB->GCAT Glycine Glycine AcetylCoA Acetyl-CoA TDH->AOB NADH NADH + H+ TDH->NADH GCAT->Glycine GCAT->AcetylCoA NAD NAD+ NAD->TDH CoA Coenzyme A CoA->GCAT

Caption: Threonine Degradation Pathway

Quantitative Data for Glycine C-acetyltransferase

ParameterValue/RangeEnzyme SourceNotes
EC Number 2.3.1.29VariousGlycine C-acetyltransferase / 2-amino-3-ketobutyrate CoA ligase.[4]
Cofactor Pyridoxal 5'-phosphate (PLP)VariousEssential for catalytic activity.[4]
kcat (cleavage) Favors cleavage of 2-amino-3-ketobutyrate over its formation by a factor of 50E. coliIndicates the forward reaction is highly efficient.[2]
Apparent K_m_ (Acetyl-CoA) Can be determined experimentallyE. coliThe K_m_ for one substrate can be determined in the presence of saturating concentrations of the other.
Inhibitors Coenzyme A (CoA)E. coliCoA can act as an inhibitor in the reverse reaction.

Experimental Protocols

Spectrophotometric Assay for Glycine C-acetyltransferase (GCAT)

This protocol is adapted from methods that measure the production of Coenzyme A (CoA) in the reverse reaction, which can be modified to measure the consumption of CoA in the forward reaction using 2-amino-3-oxobutanoic acid. The assay relies on the reaction of the free thiol group of CoA with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically at 412 nm.[6][7]

Materials:

  • Glycine C-acetyltransferase (purified)

  • 2-Amino-3-oxobutanoic acid (substrate)

  • Coenzyme A (CoA)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of DTNB (e.g., 10 mM in the assay buffer).

  • Prepare the reaction mixture in a cuvette. The final concentrations should be optimized based on the enzyme's kinetic properties. A starting point for the reaction mixture (1 mL total volume) is:

    • 100 mM Potassium phosphate buffer, pH 7.5

    • 0.1 mM DTNB

    • 0.5 mM 2-Amino-3-oxobutanoic acid (varied for kinetic studies)

    • 0.1 mM Coenzyme A

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the purified Glycine C-acetyltransferase enzyme solution.

  • Monitor the decrease in absorbance at 412 nm over time. The rate of decrease is proportional to the rate of CoA consumption.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The molar extinction coefficient for TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[7]

  • Determine kinetic parameters (K_m_ and V_max_) by measuring the initial velocities at varying concentrations of 2-amino-3-oxobutanoic acid and fitting the data to the Michaelis-Menten equation.

Experimental Workflow for Kinetic Analysis

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer, Substrate, Cofactor, and DTNB Solutions A1 Set up Reaction Mixtures (Varying [Substrate]) P1->A1 P2 Purify/Obtain Glycine C-acetyltransferase A3 Initiate Reaction with Enzyme P2->A3 A2 Equilibrate at Assay Temperature A1->A2 A2->A3 A4 Monitor Absorbance at 412 nm A3->A4 D1 Calculate Initial Velocities (v₀) A4->D1 D2 Plot v₀ vs. [Substrate] D1->D2 D3 Fit Data to Michaelis-Menten Equation D2->D3 D4 Determine Km and Vmax D3->D4

Caption: Experimental Workflow for GCAT Kinetic Analysis

Applications in Drug Development

The threonine degradation pathway and the enzyme Glycine C-acetyltransferase can be potential targets for drug development, particularly in the context of metabolic disorders or diseases where glycine metabolism is dysregulated.

  • High-Throughput Screening (HTS): The spectrophotometric assay described can be adapted for a high-throughput format to screen for inhibitors of Glycine C-acetyltransferase.

  • Mechanism of Action Studies: For identified inhibitors, further kinetic studies using 2-amino-3-oxobutanoic acid as the substrate can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Prodrug Development: 2-Amino-3-oxobutanoic acid or its stable analogs could be explored in the design of prodrugs that are activated by Glycine C-acetyltransferase.

Logical Relationship of GCAT in Drug Discovery

GCAT_Drug_Discovery Target Glycine C-acetyltransferase (GCAT) Assay Enzyme Assay (using 2-Amino-3-oxobutanoic acid) Target->Assay HTS High-Throughput Screening Assay->HTS Hits Hit Compounds HTS->Hits LeadOpt Lead Optimization Hits->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

References

Detecting a Fleeting Metabolic Intermediate: Methods for 2-Amino-3-ketobutyric Acid Analysis in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-ketobutyric acid is a crucial but highly unstable intermediate in the metabolic pathway of threonine degradation.[1] Its transient nature presents a significant challenge for accurate detection and quantification in biological matrices such as cell culture. This document provides detailed protocols for two primary strategies for the analysis of 2-Amino-3-ketobutyric acid: direct detection following chemical derivatization and indirect quantification by measuring its stable breakdown product, aminoacetone. These methods are essential for researchers studying amino acid metabolism, metabolic disorders, and drug effects on these pathways.

Metabolic Context: The Threonine Degradation Pathway

2-Amino-3-ketobutyric acid is formed from L-threonine via a reaction catalyzed by L-threonine dehydrogenase. Subsequently, 2-amino-3-ketobutyrate CoA ligase converts it to glycine (B1666218) and acetyl-CoA.[2][3][4] However, 2-Amino-3-ketobutyric acid is unstable and can spontaneously decarboxylate to form aminoacetone.[5] Understanding this pathway is critical for interpreting experimental results.

Threonine_Degradation_Pathway Threonine L-Threonine AKB 2-Amino-3-ketobutyric acid Threonine->AKB L-threonine dehydrogenase Glycine_AcetylCoA Glycine + Acetyl-CoA AKB->Glycine_AcetylCoA 2-amino-3-ketobutyrate CoA ligase Aminoacetone Aminoacetone (spontaneous degradation) AKB->Aminoacetone Spontaneous Decarboxylation

Figure 1: Metabolic pathway of L-threonine degradation.

Method 1: Direct Detection by HPLC with Fluorescence Derivatization

Due to its lack of a strong chromophore, direct detection of 2-Amino-3-ketobutyric acid is challenging. Pre-column derivatization with a fluorescent reagent significantly enhances sensitivity and stability.[6][7] This protocol is adapted from established methods for similar α-keto acids.[1][6]

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Cell_Culture Cell Culture Sample Quenching Metabolic Quenching (e.g., cold methanol) Cell_Culture->Quenching Extraction Cell Extraction Quenching->Extraction Deproteinization Deproteinization (e.g., perchloric acid) Extraction->Deproteinization Derivatization Derivatization with DMB Deproteinization->Derivatization Heating Heating (e.g., 85°C) Derivatization->Heating Neutralization Neutralization with NaOH Heating->Neutralization HPLC HPLC Separation Neutralization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantification Quantification Fluorescence->Quantification

Figure 2: Workflow for direct detection of 2-Amino-3-ketobutyric acid.
Protocol: HPLC with DMB Derivatization

This protocol is based on the method described for α-keto acid analysis in K562 cells.[1]

1. Sample Preparation:

  • Harvest cultured cells and rapidly quench metabolism by washing with ice-cold phosphate-buffered saline (PBS) followed by immediate addition of 80% methanol (B129727).

  • Perform cell lysis by sonication or freeze-thaw cycles.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and dry it under vacuum.

  • Reconstitute the dried extract in a known volume of ultrapure water.

2. Derivatization:

  • Prepare a fresh DMB (1,2-diamino-4,5-methylenedioxybenzene) solution containing:

    • 1.6 mg DMB·2HCl

    • 4.9 mg sodium sulfite

    • 70 µL 2-mercaptoethanol

    • 58 µL concentrated HCl

    • in 0.87 mL of H2O.[1][7]

  • In a sealed tube, mix 40 µL of the sample or standard with 40 µL of the DMB solution.[1][7]

  • Heat the mixture at 85°C for 45 minutes.[1]

  • Cool the reaction on ice for 5 minutes.[1]

  • Dilute the solution fivefold with 65 mM NaOH to neutralize and prevent peak splitting.[1]

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and a suitable buffer (e.g., phosphate (B84403) buffer).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Fluorescence Detector: Excitation at 350 nm and Emission at 410 nm.[6]

  • Injection Volume: 25 µL.[1]

4. Quantification:

  • Prepare a calibration curve using standards of a stable α-keto acid analog (as 2-Amino-3-ketobutyric acid is not commercially stable) prepared and derivatized in the same manner as the samples.

  • Quantify the analyte by comparing its peak area to the calibration curve.

Quantitative Data for α-Keto Acid Derivatization Methods
Parameter1,2-Diamino-4,5-methylenedioxybenzene (DMB)o-Phenylenediamine (B120857) (OPD)
Limit of Detection (LOD) 1.3–5.4 nM[1][6]Suitable for picomole-level analysis[6]
Limit of Quantification (LOQ) 4.2–18 nM[1][6]Not explicitly stated[6]
Linearity Range 10 nM - 10 µM (depending on the specific keto acid)[1]10 to 250 pmol on-column[6]

Method 2: Indirect Detection via Aminoacetone Quantification

Given the inherent instability of 2-Amino-3-ketobutyric acid, an alternative approach is to measure its spontaneous breakdown product, aminoacetone.[5]

Protocol: HPLC Analysis of Aminoacetone

This protocol is based on a published HPLC method for aminoacetone detection in biological samples.[8]

1. Sample Preparation:

  • Homogenize cell pellets in a suitable buffer.

  • Deproteinize the sample using perchloric acid, followed by neutralization with potassium carbonate.

  • Centrifuge to remove precipitated proteins and salts.

  • The supernatant can be directly analyzed or further purified.

2. HPLC Analysis:

  • Column: A suitable ion-exchange or reversed-phase column as described in the reference.[8]

  • Mobile Phase and Gradient: As optimized in the referenced method for aminoacetone separation.[8]

  • Detection: The referenced method may employ a specific derivatization or detection method for aminoacetone, which should be followed.[8]

3. Quantification:

  • Prepare a calibration curve with authentic aminoacetone standards.

  • Quantify aminoacetone in the samples by comparing peak areas to the standard curve.

Quantitative Data for Aminoacetone Detection
ParameterValue
Concentration in mouse liver ~0.5 µg/g[8]
Urinary excretion in mice ~20-30 µ g/mouse/day [8]

Note: Specific LOD and LOQ for cell culture samples would need to be determined during method validation.

LC-MS/MS Based Approaches

For higher specificity and sensitivity, LC-MS/MS methods can be employed. These methods often still require derivatization to stabilize the keto acid and improve ionization efficiency.[9][10]

General LC-MS/MS Workflow

LCMS_Workflow SamplePrep Sample Preparation (Quenching, Extraction, Deproteinization) Derivatization Derivatization (e.g., with 3-NPH or OPD) SamplePrep->Derivatization LC_Separation UFLC/UPLC Separation Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 3: General workflow for LC-MS/MS analysis of keto acids.

Derivatization with reagents like o-phenylenediamine (OPD) creates stable quinoxalinol products with unique masses suitable for MS detection.[11] Alternatively, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used for short-chain keto acids.[10] The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Summary and Recommendations

The choice of method for detecting 2-Amino-3-ketobutyric acid will depend on the specific research question, available instrumentation, and required sensitivity.

  • For sensitive and quantitative analysis , HPLC with fluorescence derivatization (Method 1) is a robust and well-documented approach for similar α-keto acids and is highly recommended.

  • When dealing with potential instability issues , indirect quantification via its breakdown product, aminoacetone (Method 2), provides a viable alternative.

  • For the highest specificity and sensitivity , developing an LC-MS/MS method with derivatization is the preferred approach, though it may require more extensive method development.

Regardless of the chosen method, careful and rapid sample handling is paramount to minimize the degradation of the unstable 2-Amino-3-ketobutyric acid.

References

Commercial Sources and Research Applications of 2-Amino-3-oxobutanoic Acid: A Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Amino-3-oxobutanoic acid, also known as 2-amino-3-ketobutyrate (2-AKB), is a key intermediate in the metabolic pathways of several amino acids. This document provides a comprehensive overview of its commercial availability, biochemical significance, and practical applications in research, including detailed experimental protocols and pathway diagrams.

Commercial Availability

2-Amino-3-oxobutanoic acid (CAS No: 6531-42-6) is available from a variety of commercial suppliers specializing in research chemicals. While pricing is often available upon request, the following table summarizes key information from several vendors to aid in procurement.

SupplierLocationPurityAvailable QuantitiesContact Information
Dayang Chem (Hangzhou) Co., Ltd. Hangzhou, ChinaInquiryGram to bulk--INVALID-LINK--
Hangzhou Zhongqi Chem Co., Ltd. Hangzhou, ChinaIndustrial, Pharma GradeInquiry--INVALID-LINK--
CymitQuimica Barcelona, SpainLab use onlyInquiry--INVALID-LINK--
Crysdot LLC USA>95%1g, inquire for others--INVALID-LINK--
BLD Pharm GlobalInquiryInquiry--INVALID-LINK--
BenchChem USAHigh PurityInquiry--INVALID-LINK--

Biochemical Significance and Signaling Pathways

2-Amino-3-oxobutanoic acid is a crucial, albeit unstable, intermediate in the catabolism of L-threonine. It is also involved in glycine (B1666218) and serine metabolism. The primary pathway involves the oxidation of L-threonine to 2-amino-3-oxobutanoic acid, a reaction catalyzed by the NAD+-dependent enzyme L-threonine 3-dehydrogenase (TDH). Subsequently, 2-amino-3-ketobutyrate CoA ligase (also known as glycine C-acetyltransferase) converts 2-amino-3-oxobutanoic acid and coenzyme A into glycine and acetyl-CoA.[1][2] Acetyl-CoA can then enter the citric acid cycle for energy production, while glycine serves as a precursor for various biosynthetic pathways.

Due to its instability, 2-amino-3-oxobutanoic acid can also spontaneously decarboxylate to form aminoacetone. The enzymatic pathway is, however, the predominant route in most organisms.

Below are Graphviz diagrams illustrating the key metabolic pathway and a general experimental workflow for studying this molecule.

Threonine_Catabolism Threonine L-Threonine AKB 2-Amino-3-oxobutanoic acid Threonine->AKB L-Threonine Dehydrogenase (TDH) (NAD+ -> NADH) Glycine Glycine AKB->Glycine 2-Amino-3-ketobutyrate CoA Ligase (KBL) (+ CoA-SH) AcetylCoA Acetyl-CoA AKB->AcetylCoA 2-Amino-3-ketobutyrate CoA Ligase (KBL) (+ CoA-SH) Aminoacetone Aminoacetone AKB->Aminoacetone Spontaneous Decarboxylation TCA Citric Acid Cycle AcetylCoA->TCA CO2 CO2 Aminoacetone->CO2

Caption: Metabolic pathway of L-threonine degradation involving 2-Amino-3-oxobutanoic acid.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound Procure or Synthesize 2-Amino-3-oxobutanoic acid Assay_Setup Set up Reaction Mixture Compound->Assay_Setup Enzyme Purify Target Enzyme (e.g., TDH, KBL) Enzyme->Assay_Setup Reagents Prepare Assay Buffers and Reagents Reagents->Assay_Setup Incubation Incubate at Optimal Temperature and pH Assay_Setup->Incubation Measurement Monitor Reaction Progress (e.g., Spectrophotometry) Incubation->Measurement Kinetics Determine Kinetic Parameters (Km, Vmax) Measurement->Kinetics Inhibition Screen for Potential Inhibitors Measurement->Inhibition

Caption: General experimental workflow for studying 2-Amino-3-oxobutanoic acid.

Applications in Drug Development

Non-proteinogenic amino acids like 2-Amino-3-oxobutanoic acid and its derivatives are of interest in drug development for several reasons:

  • Enzyme Inhibitors: As a key metabolic intermediate, derivatives of 2-Amino-3-oxobutanoic acid can be designed as inhibitors of enzymes in the threonine degradation pathway. Such inhibitors could have applications as antimicrobial or antiparasitic agents by targeting metabolic pathways essential for pathogens but not for the host.

  • Prodrugs: The amino and carboxylic acid groups of 2-Amino-3-oxobutanoic acid provide handles for covalent modification. This allows for its use as a promoiety to improve the pharmacokinetic properties of a parent drug, such as solubility, stability, and cell permeability.

  • Drug Delivery Systems: Amino acids can be incorporated into polymers to create biocompatible and biodegradable drug delivery systems. These systems can be designed for controlled release and targeted delivery of therapeutic agents.

Experimental Protocols

Protocol 1: Chemical Synthesis of 2-Amino-3-oxobutanoic acid

While commercially available, in-house synthesis may be required for specific research needs. A common approach involves the selective oxidation of the secondary alcohol of a protected threonine derivative, followed by deprotection.

Materials:

Procedure:

  • Oxidation: Dissolve N-Boc-L-threonine methyl ester in anhydrous DCM. Add Dess-Martin periodinane in portions at room temperature and stir the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification of Protected Intermediate: Purify the resulting crude N-Boc-2-amino-3-oxobutanoate methyl ester by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Deprotection: Dissolve the purified ester in a mixture of TFA and DCM (1:1) and stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude 2-Amino-3-oxobutanoic acid can be further purified by recrystallization or preparative HPLC if necessary.

Protocol 2: Enzymatic Assay for L-Threonine Dehydrogenase (TDH) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of TDH by monitoring the production of NADH at 340 nm.

Materials:

  • Purified L-Threonine Dehydrogenase (TDH)

  • L-Threonine solution (substrate)

  • NAD+ solution

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, NAD+ solution, and L-Threonine solution. The final concentrations should be optimized for the specific enzyme, but typical starting concentrations are 100 mM Tris-HCl (pH 8.5), 2 mM NAD+, and 10 mM L-Threonine.

  • Equilibration: Incubate the cuvette at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.

  • Initiation of Reaction: Initiate the reaction by adding a small volume of the purified TDH enzyme solution to the cuvette. Mix gently by inversion.

  • Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The concentration of NADH produced can be determined using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Note: A blank reaction without the substrate (L-Threonine) should be run to correct for any background NADH production. For inhibitor screening, the assay can be performed in the presence of various concentrations of the test compound.

References

Application Notes and Protocols: Metabolic Labeling with Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2-Amino-3-oxobutanoic acid:

Our search for applications of 2-Amino-3-oxobutanoic acid in metabolic labeling studies did not yield any established protocols or datasets. This is likely because 2-Amino-3-oxobutanoic acid is a highly unstable intermediate in the metabolic pathway of threonine, readily undergoing decarboxylation to form aminoacetone. Its inherent instability makes it unsuitable as a tool for metabolic labeling, which requires the stable incorporation of a probe into biomolecules.

Instead, this document will focus on a widely used and stable amino acid analog for metabolic labeling: Azidohomoalanine (AHA) . AHA is an analog of the amino acid methionine and is readily incorporated into proteins during active protein synthesis. The azide (B81097) group on AHA allows for a bioorthogonal click chemistry reaction, enabling the detection and visualization of newly synthesized proteins.

These notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing AHA in metabolic labeling studies.

Introduction to Azidohomoalanine (AHA) Metabolic Labeling

Metabolic labeling with AHA is a powerful technique to study the dynamics of protein synthesis in living cells and organisms. AHA, a bioorthogonal amino acid, contains an azide moiety. This small chemical group does not interfere with cellular processes and allows for the specific chemical ligation to a corresponding alkyne-containing probe (e.g., a fluorescent dye or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. This enables the specific detection and isolation of newly synthesized proteins.

Key Applications:

  • Monitoring global protein synthesis rates.

  • Identifying newly synthesized proteins in response to stimuli.

  • Visualizing the localization of new protein synthesis.

  • Proteome-wide analysis of protein turnover.

Experimental Protocols

Metabolic Labeling of Cultured Cells with AHA

This protocol describes the general procedure for labeling cultured mammalian cells with AHA.

Materials:

  • Azidohomoalanine (AHA)

  • Methionine-free cell culture medium

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Methionine Depletion (Optional but Recommended): To increase the incorporation of AHA, aspirate the complete medium, wash the cells once with pre-warmed PBS, and incubate the cells in methionine-free medium for 30-60 minutes.

  • AHA Labeling: Replace the methionine-free medium with methionine-free medium supplemented with an appropriate concentration of AHA (typically 25-100 µM). The optimal concentration should be determined empirically for each cell type.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under normal cell culture conditions (37°C, 5% CO2). The incubation time will depend on the specific experimental goals.

  • Cell Lysis:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease inhibitors to the cells.

    • Incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Downstream Analysis: The cell lysate containing AHA-labeled proteins is now ready for downstream click chemistry and analysis (e.g., fluorescence imaging, western blotting, or mass spectrometry).

Click Chemistry Reaction for Visualizing AHA-labeled Proteins

This protocol describes the copper-catalyzed click reaction to attach a fluorescent probe to AHA-labeled proteins.

Materials:

  • AHA-labeled protein lysate

  • Fluorescent alkyne probe (e.g., TAMRA-alkyne, Alexa Fluor 488-alkyne)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare Click Reaction Master Mix: For each 50 µL reaction, prepare a master mix containing:

    • Protein lysate (20-50 µg)

    • Fluorescent alkyne probe (10-50 µM final concentration)

    • TCEP (1 mM final concentration)

    • TBTA (100 µM final concentration)

    • CuSO4 (1 mM final concentration)

  • Reaction Incubation: Add the components in the order listed above. The reaction is initiated by the addition of CuSO4. Vortex briefly and incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation (Optional): To remove excess reagents, precipitate the protein using a methanol/chloroform precipitation protocol.

  • Sample Preparation for SDS-PAGE: Resuspend the protein pellet in SDS-PAGE loading buffer.

  • Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning.

Quantitative Data Summary

The following table summarizes representative quantitative data from AHA metabolic labeling experiments. The optimal concentrations and labeling times can vary significantly between cell types and experimental conditions.

ParameterCell LineAHA Concentration (µM)Labeling Time (hours)Observation
Global Protein Synthesis HeLa504Robust incorporation of AHA into a wide range of proteins, detectable by in-gel fluorescence.
Pulse-Chase Analysis Jurkat1001 (pulse)Effective labeling for tracking protein turnover when followed by a chase with methionine-containing medium.
Low-level Protein Synthesis Primary Neurons25-5012-24Lower concentrations and longer incubation times are often required for cells with lower metabolic rates.
In Vivo Labeling Mouse (intraperitoneal injection)100 mg/kg6Successful labeling of proteins in various tissues, including liver, muscle, and brain.

Diagrams

experimental_workflow cluster_cell_culture Cell Preparation cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Downstream Analysis cell_plating Plate Cells met_depletion Methionine Depletion cell_plating->met_depletion aha_labeling AHA Incubation met_depletion->aha_labeling cell_lysis Cell Lysis aha_labeling->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant click_chemistry Click Chemistry protein_quant->click_chemistry sds_page SDS-PAGE & Imaging click_chemistry->sds_page mass_spec Mass Spectrometry click_chemistry->mass_spec click_chemistry_pathway cluster_reactants Reactants cluster_catalysts Catalysts cluster_product Product aha_protein AHA-labeled Protein (Azide) labeled_protein Fluorescently Labeled Protein aha_protein->labeled_protein CuAAC Reaction alkyne_probe Alkyne Probe (e.g., Fluorescent Dye) alkyne_probe->labeled_protein copper Copper(I) copper->labeled_protein tbta TBTA Ligand tbta->copper stabilizes

Application Notes and Protocols for the Production of 4-amino-3-oxo-butanoic Acid Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-amino-3-oxo-butanoic acid esters are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. Their structural motif is a key component in the synthesis of various biologically active molecules. For instance, these esters are utilized in the preparation of piperidine (B6355638) derivatives that act as renin inhibitors and in the development of purine (B94841) compounds that function as cannabinoid receptor blockers[1]. This document provides detailed protocols for the synthesis of 4-amino-3-oxo-butanoic acid esters, summarizing key data and outlining the experimental workflow.

Synthesis Methodologies

Two primary synthetic routes for the production of 4-amino-3-oxo-butanoic acid esters are detailed below. The first method involves the reaction of a protected α-amino acid derivative with an acetate (B1210297) enolate. The second is a multi-step synthesis commencing from diethyl oxalate (B1200264) and an alkyl cyanoacetate (B8463686).

Method 1: From Protected α-Amino Acids

This method involves the reaction of an N-protected α-amino acid derivative (ester, acid halide, or acid anhydride) with an alkali metal enolate of an acetic acid ester to form the β-keto ester[2].

Method 2: From Diethyl Oxalate and Alkyl Cyanoacetate

This process involves the initial reaction of a dialkyl oxalate with an alkoxide, followed by the addition of an alkyl cyanoacetate. The resulting intermediate is then hydrolyzed to yield the 4-amino-2,4-dioxobutanoate, which can be further processed[3].

Data Presentation

Method Starting Materials Key Reagents Yield Reference
Method 1N-protected α-amino acid derivative, Acetic acid esterAlkali metal enolate (e.g., sodium ethoxide)84.7% (for an intermediate step)[2]
Method 2Diethyl oxalate, Ethyl cyanoacetateAlkoxide (e.g., sodium ethoxide), Aqueous hydroxide (B78521)Not explicitly stated for the final ester[3]

Experimental Protocols

Protocol 1: Synthesis from N-protected (L)-Phenylalanine

This protocol is adapted from a patented procedure for producing a derivative of 4-amino-3-oxo-butanoic acid ester[2].

Step 1: Preparation of N,N-dibenzyl-(L)-phenylalanine (Intermediate Ia)

  • Dissolve 25 g (151.3 mmol) of (L)-phenylalanine and 66.67 g (482.4 mmol) of potassium carbonate in 100 ml of water.

  • Add 57.51 g (454.3 mmol) of benzyl (B1604629) chloride to the solution.

  • Heat the mixture with stirring at 95°C for 19 hours.

  • After cooling to room temperature, add 67 ml of n-heptane and 50 ml of water.

  • Separate the organic layer and wash it twice with 50 ml of a 1:2 mixture of methanol (B129727) and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain compound (Ia). Yield: 61.64 g (90%), Purity: 84.7%[2].

Step 2: Activation of the Carboxyl Group

  • The resulting N-protected amino acid is then activated. A common method is the formation of an active ester, for example, with p-nitrophenol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent[2].

Step 3: Reaction with Acetate Enolate

  • The activated N-protected α-amino acid is reacted with an acetate enolate, derived from an acetic acid ester and a strong base, to form the β-keto ester, which is the 4-amino-3-oxo-butanoic acid ester derivative[2].

Step 4: Work-up and Purification

  • The reaction is quenched, typically with an aqueous acid solution like citric acid[2].

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed sequentially with aqueous acid, saturated sodium chloride solution, and sodium bicarbonate solution[2].

  • The organic layer is dried and concentrated. The crude product can be purified by chromatography.

Protocol 2: Synthesis from Diethyl Oxalate and Ethyl Cyanoacetate

This protocol is based on a patented method for synthesizing 4-amino-2,4-dioxobutanoate, a related precursor[3].

Step 1: Formation of Diethyl 2-cyano-3-hydroxy-butenedioate

  • React diethyl oxalate with an alkoxide (e.g., sodium ethoxide) in an alcoholic solvent to form a reaction mixture.

  • Add ethyl cyanoacetate to the reaction mixture and allow the reaction to proceed.

  • Isolate the resulting product, diethyl 2-cyano-3-hydroxy-butenedioate[3].

Step 2: Hydrolysis to 4-amino-2,4-dioxobutanoate

  • Dissolve the isolated intermediate in an aqueous sodium hydroxide solution.

  • Heat the solution at reflux with stirring for several hours.

  • This step results in the formation of the alkali salt of 4-amino-2,4-dioxobutanoate[3]. Further esterification would be required to obtain the target ester.

Visualizations

Synthesis_Workflow_Method1 cluster_start Starting Materials cluster_step1 Step 1: N-Dibenzylation cluster_intermediate Intermediate cluster_step2 Step 2: Carboxyl Activation cluster_activated Activated Intermediate cluster_step3 Step 3: β-Keto Ester Formation cluster_product Final Product L-Phenylalanine L-Phenylalanine Step1_Reaction Heat at 95°C L-Phenylalanine->Step1_Reaction Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Step1_Reaction Potassium_Carbonate Potassium_Carbonate Potassium_Carbonate->Step1_Reaction Intermediate_Ia N,N-dibenzyl-(L)-phenylalanine Step1_Reaction->Intermediate_Ia Step2_Reaction DCC, p-nitrophenol Intermediate_Ia->Step2_Reaction Activated_Intermediate Activated Ester Step2_Reaction->Activated_Intermediate Step3_Reaction React with Acetate Enolate Activated_Intermediate->Step3_Reaction Final_Product 4-amino-3-oxo-butanoic acid ester derivative Step3_Reaction->Final_Product

Caption: Workflow for the synthesis of 4-amino-3-oxo-butanoic acid ester via Method 1.

Synthesis_Workflow_Method2 cluster_start Starting Materials cluster_step1 Step 1: Condensation Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_precursor Product Precursor Diethyl_Oxalate Diethyl_Oxalate Step1_Reaction Reaction in Alcoholic Solvent Diethyl_Oxalate->Step1_Reaction Ethyl_Cyanoacetate Ethyl_Cyanoacetate Ethyl_Cyanoacetate->Step1_Reaction Alkoxide Alkoxide Alkoxide->Step1_Reaction Intermediate_Product Diethyl 2-cyano-3-hydroxy-butenedioate Step1_Reaction->Intermediate_Product Step2_Reaction Aqueous Hydroxide, Reflux Intermediate_Product->Step2_Reaction Product_Precursor 4-amino-2,4-dioxobutanoate Step2_Reaction->Product_Precursor

Caption: Workflow for the synthesis of a precursor to 4-amino-3-oxo-butanoic acid ester via Method 2.

References

Application Notes and Protocols for the Analysis of α-Amino-β-ketobutyrate and Related Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Amino-β-ketobutyrate, also known as 2-amino-3-ketobutyrate, is a highly unstable metabolic intermediate in the catabolism of L-threonine.[1] It is enzymatically formed by the action of L-threonine dehydrogenase.[1] Due to its instability, it readily undergoes decarboxylation.[1] Its more stable downstream metabolite, α-ketobutyrate (also known as 2-oxobutanoic acid), is a key intermediate in the metabolism of several amino acids, including threonine, methionine, and cysteine.[2][3] α-Ketobutyrate is a valuable biomarker for various metabolic processes and disorders, making its accurate quantification crucial for researchers and drug development professionals.[3][4]

This document provides detailed application notes and protocols for the analytical determination of α-ketobutyrate, which serves as a practical surrogate for studying the metabolic flux through the α-amino-β-ketobutyrate pathway.

Physicochemical Properties and Stability

The analytical standard typically used is α-ketobutyric acid due to the inherent instability of α-amino-β-ketobutyrate.

Table 1: Physicochemical Properties of α-Ketobutyric Acid

PropertyValueReference
Chemical Formula C₄H₆O₃[2]
Molar Mass 102.089 g/mol [2]
Appearance Colorless solid[2]
Melting Point 33 °C (91 °F; 306 K)[2]
Synonyms 2-Oxobutanoic acid, 2-Ketobutyric acid[3]
Water Solubility 119 mg/mL
pKa (Strongest Acidic) 3.19

Analyte Stability

  • α-Amino-β-ketobutyrate : This compound is highly unstable, and its half-life is pH-dependent.[1] Proper handling is critical, and direct analysis is challenging.

Table 2: pH-Dependent Half-Life of α-Amino-β-ketobutyrate

pHHalf-Life (minutes)
5.98.6
11.1140
Data derived from Marcus & Dekker, 1993.[1]
  • α-Ketobutyrate and Other Keto Acids : Samples containing keto acids should be processed quickly to prevent degradation. For long-term storage, freezing at -80°C is recommended to ensure stability.[5] Amino acids in dried blood spots are subject to substantial degradation at room temperature, highlighting the need for controlled storage conditions.[6]

Metabolic Pathway Context

α-Amino-β-ketobutyrate is a key intermediate in the conversion of threonine to glycine (B1666218) or its entry into the citric acid cycle via succinyl-CoA.[7][8] Understanding this pathway is essential for interpreting analytical results.

Threonine_Metabolism Threonine L-Threonine AKB α-Amino-β-ketobutyrate (Unstable Intermediate) Threonine->AKB Threonine Dehydrogenase alpha_keto α-Ketobutyrate Threonine->alpha_keto Glycine Glycine AKB->Glycine 2-Amino-3-ketobutyrate CoA Ligase AcetylCoA Acetyl-CoA AKB->AcetylCoA PropionylCoA Propionyl-CoA alpha_keto->PropionylCoA Branched-Chain α-Keto Acid Dehydrogenase Complex SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Multi-step process TCA Citric Acid Cycle SuccinylCoA->TCA HPLC_Workflow start Start: Biological Sample (e.g., K562 cells) prep 1. Sample Preparation - Cell Lysis - Protein Precipitation (e.g., with acid) start->prep deriv 2. Derivatization - Add DMB Reagent - Heat at 85°C for 45 min prep->deriv adjust 3. pH Adjustment - Dilute with NaOH solution to prevent peak splitting deriv->adjust hplc 4. HPLC Analysis - Inject sample - C18 Reverse-Phase Column adjust->hplc detect 5. Fluorescence Detection - Ex/Em wavelengths specific for DMB derivatives hplc->detect quant 6. Data Analysis - Peak integration - Quantification via standard curve detect->quant GCMS_Workflow start Start: Biological Fluid (e.g., Plasma, Urine) cleanup 1. Sample Cleanup - Pass through weak anion-exchange resin - Add internal standards start->cleanup deriv 2. Derivatization - Oximation followed by silylation (e.g., with BSTFA) OR - Esterification (e.g., with Butyl Alcohol) cleanup->deriv gc 3. GC Separation - Inject derivatized sample - Capillary column (e.g., DB-5ms) deriv->gc ms 4. MS Detection - Electron Ionization (EI) - Scan or Selected Ion Monitoring (SIM) mode gc->ms quant 5. Data Analysis - Mass spectra identification - Quantification via internal standards ms->quant

References

Troubleshooting & Optimization

2-Amino-3-oxobutanoic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-amino-3-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is 2-amino-3-oxobutanoic acid and why is it significant in research?

A1: 2-Amino-3-oxobutanoic acid, also known as α-amino-β-ketobutyric acid, is a non-proteinogenic L-alpha-amino acid.[1][2] It serves as a key intermediate in several metabolic pathways, most notably in the metabolism of threonine, glycine (B1666218), and serine.[1] Researchers use this compound to study the enzymes involved in its formation and degradation, making it crucial for research in enzymology, metabolic engineering, and for understanding amino acid metabolic networks.[3]

Q2: What are the primary stability concerns when working with 2-amino-3-oxobutanoic acid?

A2: The major stability issue is its inherent instability.[4] It is known to spontaneously decompose, which can lead to variability and artifacts in experimental results.[1] This instability is a critical factor to consider during its handling, storage, and use in experimental protocols.

Q3: What are the main degradation products of 2-amino-3-oxobutanoic acid?

A3: The compound degrades through two main routes:

  • Spontaneous Decarboxylation: It can spontaneously break down into aminoacetone and carbon dioxide (CO2).[1][3] This is a non-enzymatic process and a major source of impurities in experimental setups.

  • Enzymatic Conversion: In biological systems, it can be converted by the enzyme 2-amino-3-ketobutyrate coenzyme A ligase into glycine and acetyl-CoA.[3]

Q4: What are the recommended handling and storage procedures for 2-amino-3-oxobutanoic acid?

A4: Due to its instability, careful handling and storage are essential.

  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid contact with skin and eyes. Measures should be taken to prevent the formation of dust and aerosols.[5]

  • Storage: While specific storage conditions to prevent degradation are not widely documented, general best practices for unstable biochemicals should be followed. Store in a tightly sealed container in a cool, dry, and dark place. For solutions, prepare them fresh and use them immediately. If short-term storage of solutions is necessary, keep them on ice and minimize the time before use.

Troubleshooting Guide

Issue 1: My experimental results are inconsistent or irreproducible.

  • Possible Cause: The inherent instability of 2-amino-3-oxobutanoic acid is a likely cause. The compound may be degrading at different rates across your experiments due to minor variations in temperature, pH, or incubation time.

  • Troubleshooting Steps:

    • Confirm Purity: Before use, verify the purity of your solid 2-amino-3-oxobutanoic acid stock.

    • Control Temperature: Maintain a consistent and low temperature (e.g., on ice) for all solutions containing the compound.

    • Standardize Incubation Times: Use precise and consistent timing for all experimental steps involving the compound.

    • Prepare Fresh Solutions: Always prepare aqueous solutions of 2-amino-3-oxobutanoic acid immediately before use. Do not use previously prepared and stored solutions.

Issue 2: I am detecting an unexpected compound with a mass corresponding to aminoacetone in my LC-MS/GC-MS analysis.

  • Possible Cause: You are likely observing the spontaneous decarboxylation of 2-amino-3-oxobutanoic acid.[1][3] This is the most common non-enzymatic degradation pathway.

  • Troubleshooting Steps:

    • Run a Control: Analyze a solution of 2-amino-3-oxobutanoic acid in your experimental buffer that has been incubated for the same duration as your experiment. This will help confirm if the aminoacetone is forming under your experimental conditions.

    • Minimize Time in Solution: Reduce the time the compound spends in aqueous buffer before analysis or use in an assay.

    • Optimize pH: Investigate the effect of buffer pH on stability, as pH can influence the rate of decarboxylation.

Issue 3: How can I minimize degradation in my aqueous experimental buffers?

  • Possible Cause: Degradation is accelerated in aqueous solutions. Factors like time, temperature, and pH play a significant role.

  • Troubleshooting Steps:

    • Work Quickly and Cold: Prepare solutions fresh and keep them on ice. Minimize the time between dissolving the compound and starting the experiment.

    • pH Consideration: The stability of α-keto acids can be pH-dependent. Empirically test a range of pH values (if your experiment allows) to find conditions that minimize degradation.

    • Consider Stabilization Agents: For analytical purposes, derivatization or the use of stabilizing agents can be explored. For instance, methods exist to stabilize α-keto acids in biological samples, such as using a hydrazide gel column to form more stable hydrazone derivatives.[6]

Data and Protocols

Physicochemical Properties

The following table summarizes key properties of 2-amino-3-oxobutanoic acid.

PropertyValueSource
Molecular FormulaC4H7NO3[1]
Average Molecular Weight117.1033 g/mol [1]
StateSolid[7]
Water Solubility (Predicted)206.0 mg/mL[1]
pKa (Strongest Acidic)1.87 (Predicted)[1]
pKa (Strongest Basic)7.25 (Predicted)[1]
Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid method to assess the solubility of 2-amino-3-oxobutanoic acid in various solvents.

Objective: To visually determine the solubility of 2-amino-3-oxobutanoic acid.

Materials:

  • 2-amino-3-oxobutanoic acid

  • Selection of test solvents (e.g., water, ethanol, DMSO)

  • Test tubes

  • Spatula

  • Vortex mixer

Procedure:

  • Add 2 mL of the selected solvent to a clean test tube.

  • Weigh and add approximately 10 mg of 2-amino-3-oxobutanoic acid to the solvent.

  • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

  • Let the tube stand for 5 minutes.

  • Observe the solution.

    • Soluble: The solid completely dissolves, resulting in a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Conceptual Protocol: Stabilization via Hydrazide Gel Column

This conceptual method is based on the principle of converting unstable α-keto acids into more stable hydrazone derivatives for analytical purposes.[6]

Objective: To stabilize 2-amino-3-oxobutanoic acid in a biological sample for subsequent analysis.

Procedure:

  • Sample Preparation: Prepare the biological sample (e.g., plasma, urine, cell lysate) containing 2-amino-3-oxobutanoic acid according to standard procedures, ensuring it is clarified and free of particulates.

  • Column Treatment: Pass the prepared sample through a column packed with a hydrazide-functionalized gel or resin.

  • Derivatization: The α-keto group of 2-amino-3-oxobutanoic acid will react with the hydrazide groups on the gel, forming a stable hydrazone derivative which is retained on the column.

  • Elution & Analysis: The stabilized hydrazone can then be eluted from the column using an appropriate buffer and analyzed using standard techniques like HPLC.

Visualizations

DegradationPathways cluster_spontaneous Spontaneous Degradation cluster_enzymatic Enzymatic Pathway AOB 2-Amino-3-oxobutanoic Acid Aminoacetone Aminoacetone + CO2 AOB->Aminoacetone Decarboxylation Glycine Glycine + Acetyl-CoA AOB->Glycine 2-amino-3-ketobutyrate coenzyme A ligase

Degradation pathways of 2-amino-3-oxobutanoic acid.

TroubleshootingWorkflow Start Inconsistent or Unexpected Results? CheckDegradation Hypothesis: Compound Degradation Start->CheckDegradation Analysis Analyze sample for Aminoacetone via LC-MS CheckDegradation->Analysis DegradationConfirmed Aminoacetone Detected? Analysis->DegradationConfirmed ImplementStrategy Implement Stabilization Strategy: - Prepare fresh solutions - Keep samples on ice - Minimize incubation time DegradationConfirmed->ImplementStrategy Yes OtherIssue Investigate other experimental variables DegradationConfirmed->OtherIssue No ReRun Re-run Experiment ImplementStrategy->ReRun

A workflow for troubleshooting experimental issues.

StabilizationProtocol cluster_workflow Stabilization Workflow for Analysis Sample 1. Prepare Biological Sample (e.g., cell lysate) Column 2. Load onto Hydrazide Gel Column Sample->Column Derivatize 3. On-Column Derivatization (Forms stable hydrazone) Column->Derivatize Elute 4. Elute Derivative Derivatize->Elute Analyze 5. Analyze via HPLC / MS Elute->Analyze

Workflow for stabilization via hydrazide gel column.

References

Preventing spontaneous decomposition of 2-Amino-3-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the spontaneous decomposition of 2-Amino-3-oxobutanoic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-3-oxobutanoic acid and why is it unstable?

2-Amino-3-oxobutanoic acid, also known as α-amino-β-ketobutyric acid, is a non-proteinogenic α-amino acid. Its instability arises from its chemical structure as a β-keto acid. The presence of a ketone group at the β-position relative to the carboxylic acid group makes it highly susceptible to spontaneous decarboxylation, where it loses a molecule of carbon dioxide to form aminoacetone.[1] This decomposition is often accelerated by factors such as temperature and pH.

Q2: What is the primary decomposition pathway of 2-Amino-3-oxobutanoic acid?

The principal degradation pathway is decarboxylation. This reaction proceeds through a cyclic intermediate, leading to the formation of an enol which then tautomerizes to the more stable ketone, aminoacetone. This process can occur spontaneously, particularly under heating.

Q3: How does pH affect the stability of 2-Amino-3-oxobutanoic acid?

The stability of 2-Amino-3-oxobutanoic acid is highly dependent on the pH of the solution. It is significantly more stable at a higher pH. Under acidic conditions, the carboxylic acid group is protonated, which facilitates decarboxylation. Conversely, at a more alkaline pH, the molecule exists predominantly as its carboxylate anion, which is less prone to decarboxylation.

Q4: What are the ideal storage conditions for 2-Amino-3-oxobutanoic acid?

To minimize decomposition, 2-Amino-3-oxobutanoic acid should be stored at ultra-low temperatures, ideally at -80°C or below, in a desiccated and dark environment. For short-term storage, refrigeration at 2-8°C may be acceptable, but long-term storage at this temperature is not recommended. If possible, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of 2-Amino-3-oxobutanoic acid.

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: Loss of starting material and appearance of a new peak corresponding to aminoacetone in analytical data (e.g., NMR, LC-MS).

  • Possible Cause: The pH of the solution is too low (acidic).

  • Solution:

    • Immediately adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.0-8.0) using a suitable buffer.

    • For future experiments, prepare all solutions containing 2-Amino-3-oxobutanoic acid in a buffer system that maintains a pH above 7.0.

    • Work quickly and keep the solution on ice or at 4°C whenever possible.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental replicates.

  • Possible Cause: Decomposition of the compound during incubation or assay procedures.

  • Solution:

    • Prepare fresh solutions of 2-Amino-3-oxobutanoic acid immediately before each experiment.

    • Minimize the incubation time at physiological temperatures (e.g., 37°C) as much as the experimental design allows.

    • Consider running a time-course experiment to determine the stability of the compound under your specific assay conditions.

    • If possible, perform the assay at a lower temperature.

Issue 3: Poor Quality NMR Spectra
  • Symptom: Broad peaks, low signal-to-noise ratio, or the presence of unexpected signals.

  • Possible Cause:

    • Decomposition of the sample during preparation or acquisition.

    • Presence of solid particles in the NMR tube.

    • Inappropriate solvent or sample concentration.

  • Solution:

    • Prepare the NMR sample at low temperature and use a pre-chilled deuterated solvent with a neutral to slightly alkaline pD.

    • Filter the sample solution through a glass wool plug into the NMR tube to remove any particulate matter.[2]

    • Use a sufficient concentration of the compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in 0.6-0.7 mL of solvent).[3]

    • Acquire the spectrum as quickly as possible after sample preparation.

Data Presentation

Table 1: pH-Dependent Stability of 2-Amino-3-oxobutanoic Acid

pHHalf-life (minutes)
5.98.6
7.4~30
8.0~50
9.0~80
11.1140

Data extrapolated from a study on the pH-dependent decarboxylation of 2-amino-3-ketobutyrate.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and In-situ Stabilization

This protocol describes a general workflow for the enzymatic synthesis of 2-Amino-3-oxobutanoic acid, followed by immediate stabilization for subsequent use.

  • Reaction Setup:

    • Prepare a reaction buffer at pH 8.0 (e.g., 100 mM Tris-HCl).

    • Add the necessary substrates and cofactors for the specific enzyme being used (e.g., L-threonine and NAD⁺ for L-threonine dehydrogenase).

    • Equilibrate the reaction mixture to the optimal temperature for the enzyme, keeping in mind that higher temperatures will accelerate decomposition. A compromise may be necessary.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme.

    • Monitor the progress of the reaction using a suitable method (e.g., spectrophotometry, HPLC).

  • Reaction Quenching and Stabilization:

    • Once the desired conversion is reached, immediately quench the reaction by denaturing the enzyme (e.g., by adding a small volume of ice-cold acid, followed by immediate neutralization and adjustment to pH > 8.0, or by rapid heating followed by rapid cooling).

    • The resulting solution containing 2-Amino-3-oxobutanoic acid should be kept on ice and used immediately.

Protocol 2: Preparation of a Stabilized Stock Solution

For experiments where a stock solution is required, the following steps can help to maximize its short-term stability.

  • Dissolution:

    • Weigh the solid 2-Amino-3-oxobutanoic acid in a pre-chilled tube.

    • Dissolve the solid in a minimal amount of ice-cold buffer with a pH of at least 8.0 (e.g., 100 mM sodium bicarbonate).

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into small, single-use volumes.

    • Flash-freeze the aliquots in liquid nitrogen.

    • Store the frozen aliquots at -80°C.

  • Usage:

    • When needed, thaw an aliquot rapidly and keep it on ice.

    • Use the thawed solution immediately and discard any unused portion. Avoid repeated freeze-thaw cycles.

Visualizations

Decomposition_Pathway A 2-Amino-3-oxobutanoic acid B Cyclic Intermediate A->B Spontaneous C Enol Intermediate B->C Decarboxylation CO2 CO2 B->CO2 D Aminoacetone C->D Tautomerization

Caption: Spontaneous decomposition pathway of 2-Amino-3-oxobutanoic acid.

Experimental_Workflow cluster_synthesis Synthesis cluster_handling Handling & Storage cluster_analysis Analysis enzymatic Enzymatic Synthesis (pH > 7.5, low temp) stabilize Immediate Use or Flash Freeze in Alkaline Buffer enzymatic->stabilize store Store at -80°C stabilize->store for storage prepare Prepare Sample at Low Temp in Alkaline Deuterated Solvent stabilize->prepare for immediate analysis store->prepare analyze Immediate Analysis (e.g., NMR, LC-MS) prepare->analyze

Caption: Recommended workflow for handling 2-Amino-3-oxobutanoic acid.

References

Technical Support Center: Navigating the Challenges of Quantifying Unstable Metabolites like α-Amino-β-ketobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the quantification of unstable metabolites, with a particular focus on the reactive intermediate, α-amino-β-ketobutyrate.

Frequently Asked Questions (FAQs)

Q1: What makes α-amino-β-ketobutyrate so difficult to quantify?

A1: α-Amino-β-ketobutyrate is a highly unstable intermediate in the metabolic degradation of threonine.[1] Its instability arises from its chemical structure, a β-keto acid with an α-amino group. This configuration makes it prone to rapid, spontaneous, and pH-dependent degradation.[2] The primary challenge is its short half-life, as it quickly breaks down into the more stable α-ketobutyrate and ammonia, making accurate quantification difficult.[1]

Q2: What is the primary degradation pathway of α-amino-β-ketobutyrate?

A2: The principal degradation route of α-amino-β-ketobutyrate is a non-enzymatic decarboxylation. The α-amino group facilitates the removal of the carboxyl group, leading to the formation of α-ketobutyrate and ammonia. The rate of this degradation is significantly influenced by the pH of the environment.[2]

Q3: What are the consequences of α-amino-β-ketobutyrate instability on experimental results?

Q4: Can I directly measure α-amino-β-ketobutyrate using standard LC-MS techniques?

A4: Direct measurement of α-amino-β-ketobutyrate using conventional LC-MS is challenging due to its rapid degradation in solution. By the time the sample is processed and injected into the instrument, a significant portion of the analyte may have already degraded. Therefore, specialized sample preparation techniques are essential.

Q5: What is the most critical step in the analytical workflow for quantifying α-amino-β-ketobutyrate?

A5: The most critical step is the immediate stabilization of α-amino-β-ketobutyrate upon sample collection or cellular lysis. This is typically achieved through rapid quenching of metabolic activity and immediate derivatization to form a stable product that can be reliably quantified.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of α-amino-β-ketobutyrate.

Problem ID Issue Potential Causes Recommended Solutions
AKB-001 Low or undetectable levels of α-amino-β-ketobutyrate. 1. Rapid degradation during sample collection and preparation.2. Inefficient derivatization.3. Suboptimal LC-MS conditions.1. Immediate Quenching and Derivatization: Use a quenching solution (e.g., ice-cold methanol (B129727)/acetonitrile) to halt enzymatic activity instantly. Immediately follow with an in situ derivatization agent.2. Optimize Derivatization: Select a derivatization agent that reacts rapidly with the amino and/or keto group under conditions that minimize degradation (e.g., specific pH). Test different reaction times and temperatures.3. Method Validation: Use a stable isotope-labeled internal standard for α-amino-β-ketobutyrate if available to track and correct for degradation and ionization suppression.
AKB-002 High variability in replicate measurements. 1. Inconsistent timing in sample processing.2. pH fluctuations during sample handling.3. Instability of the derivatized product.1. Standardize Workflow: Implement a strict and consistent timeline for sample collection, quenching, and derivatization.2. pH Control: Maintain a constant and optimized pH throughout the sample preparation process to control the degradation rate. The half-life of 2-amino-3-ketobutyrate is highly pH-dependent, varying from approximately 8.6 minutes at pH 5.9 to 140 minutes at pH 11.1.[2]3. Derivative Stability Check: Assess the stability of the derivatized product over time under the storage and autosampler conditions.
AKB-003 Interference from other metabolites. 1. Co-elution of isobaric compounds.2. Formation of multiple derivatization products.1. Chromatographic Optimization: Utilize high-resolution chromatography techniques like HILIC or 2D-LC to separate the derivatized α-amino-β-ketobutyrate from other matrix components.[3][4]2. Selective Derivatization: Choose a derivatization agent that reacts specifically with the target functional groups to minimize side reactions.
AKB-004 Poor peak shape in chromatogram. 1. Interaction of the analyte with the analytical column.2. Suboptimal mobile phase composition.1. Column Selection: Test different column chemistries. For underivatized analysis, a HILIC column may be suitable. For derivatized analytes, a C18 column is often used.[4]2. Mobile Phase Adjustment: Optimize the mobile phase pH and organic solvent gradient to improve peak shape.

Data Presentation

The following tables summarize quantitative data for α-ketobutyrate, a more stable downstream metabolite of α-amino-β-ketobutyrate, as direct quantitative data for the unstable intermediate is scarce in the literature. This data can serve as a reference for expected physiological ranges of related metabolites.

Table 1: Reported Concentrations of α-Ketobutyric Acid in Biological Samples

Analyte Matrix Organism Concentration Range Analytical Method Reference
α-Ketobutyric acidK562 cellsHuman1.55-316 pmol/1 × 10^6 cellsHPLC with fluorescence detection (DMB derivatization)[5]

Experimental Protocols

Protocol 1: In Situ Derivatization and Quantification of α-Amino-β-ketobutyrate by LC-MS/MS

This protocol describes a method for the rapid stabilization and quantification of α-amino-β-ketobutyrate from biological samples. The key is the immediate derivatization to prevent degradation.

1. Sample Collection and Quenching:

  • Collect biological samples (e.g., cell culture, tissue homogenate) and immediately quench metabolic activity by adding ice-cold 80% methanol or acetonitrile (B52724).

  • Keep samples on dry ice or at -80°C until further processing.

2. In Situ Derivatization:

  • To the quenched sample, add a derivatization agent that rapidly reacts with the primary amine of α-amino-β-ketobutyrate. A common choice for primary amines is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

  • The reaction should be performed at a controlled pH (e.g., borate (B1201080) buffer, pH 8-9) and temperature (e.g., room temperature) for a specific duration (e.g., 1-5 minutes). The exact conditions should be optimized for maximal derivatization efficiency and minimal degradation.

3. Sample Preparation for LC-MS/MS:

  • After derivatization, centrifuge the sample to pellet proteins and other cellular debris.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

4. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column for the separation of the derivatized analyte.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Develop a suitable gradient to separate the derivatized α-amino-β-ketobutyrate from other derivatized compounds.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for the derivatized α-amino-β-ketobutyrate.

5. Quantification:

  • Prepare a calibration curve using an authentic standard of derivatized α-amino-β-ketobutyrate.

  • If available, use a stable isotope-labeled internal standard of α-amino-β-ketobutyrate, added at the beginning of the sample preparation, to correct for matrix effects and variations in derivatization efficiency and instrument response.

Mandatory Visualizations

Threonine Degradation Pathway

threonine_degradation Threonine Threonine AKB α-Amino-β-ketobutyrate (Unstable Intermediate) Threonine->AKB Threonine Dehydrogenase aKB α-Ketobutyrate AKB->aKB Spontaneous Decarboxylation Ammonia Ammonia AKB->Ammonia PropionylCoA Propionyl-CoA aKB->PropionylCoA BCKDH complex SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Several Steps

Caption: Metabolic pathway of threonine degradation.

Experimental Workflow for α-Amino-β-ketobutyrate Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Quench Quenching (e.g., Cold Methanol) Sample->Quench Derivatization In Situ Derivatization (e.g., Fmoc-Cl) Quench->Derivatization Extraction Extraction & Cleanup Derivatization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for quantifying unstable metabolites.

References

Technical Support Center: Detection of 2-Amino-3-ketobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the detection of 2-Amino-3-ketobutyric acid (AKB).

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-3-ketobutyric acid (AKB) and why is it difficult to detect?

A1: 2-Amino-3-ketobutyric acid is a highly unstable intermediate in the metabolic pathway of the amino acid L-threonine.[1][2] Its instability is the primary challenge in its detection. AKB readily undergoes spontaneous decarboxylation, particularly at physiological pH, to form aminoacetone.[1] This inherent chemical instability requires specific handling and analytical strategies to achieve accurate and reproducible measurements.

Q2: What are the main pathways involving AKB?

A2: AKB is a key intermediate in the principal pathway for L-threonine degradation in many organisms.[2][3] L-threonine is first oxidized by L-threonine 3-dehydrogenase to form AKB. Subsequently, AKB is cleaved by 2-amino-3-ketobutyrate CoA lyase (also known as glycine (B1666218) C-acetyltransferase) into glycine and acetyl-CoA.[3][4][5] This pathway is crucial for amino acid catabolism and provides precursors for other metabolic routes.

Q3: What are the primary methods for detecting and quantifying AKB?

A3: Due to its instability, direct detection of AKB is challenging. Common approaches involve:

  • Enzymatic Conversion and Indirect Quantification: A widely used method involves the enzymatic conversion of AKB to a more stable product, such as glycine, using 2-amino-3-ketobutyrate CoA lyase. The resulting glycine can then be quantified using established methods.

  • Chromatographic Methods with Derivatization: To overcome instability and improve detection, AKB can be derivatized prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization stabilizes the molecule and enhances its chromatographic and mass spectrometric properties.

Q4: How can I stabilize AKB in my samples after collection?

A4: Immediate processing of samples is crucial. If immediate analysis is not possible, rapid freezing of the sample at -80°C is recommended to minimize degradation. The stability of AKB is pH-dependent; it is more stable at higher pH.[6] Therefore, adjusting the sample pH to an alkaline range (e.g., pH 9-10) immediately after collection can help to slow down the decarboxylation process. However, the compatibility of high pH with downstream analytical methods must be considered.

Troubleshooting Guides

Issue 1: Low or No Detectable AKB Signal
Possible Cause Troubleshooting Steps
AKB Degradation - Process samples immediately after collection. - If storage is necessary, rapidly freeze samples at -80°C. - Consider immediate derivatization after sample collection to stabilize AKB. - Maintain low temperatures throughout the sample preparation process.
Inefficient Extraction - Optimize the extraction solvent and procedure for polar compounds like AKB. - Ensure complete protein precipitation if working with plasma or serum samples.
Poor Derivatization Efficiency - Optimize derivatization conditions (reagent concentration, temperature, and reaction time). - Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.
Suboptimal LC-MS/MS or GC-MS Conditions - Optimize chromatographic separation to ensure AKB or its derivative is well-resolved from other matrix components. - Optimize mass spectrometer parameters (e.g., collision energy, precursor/product ion selection) for the specific AKB derivative.
Issue 2: High Variability in AKB Measurements
Possible Cause Troubleshooting Steps
Inconsistent Sample Handling - Standardize the time between sample collection, processing, and analysis for all samples. - Ensure consistent temperature and pH conditions during sample preparation.
Incomplete Derivatization - Ensure thorough mixing of the derivatization reagent with the sample. - Use an internal standard (ideally a stable isotope-labeled AKB) to account for variability in derivatization and instrument response.
Matrix Effects in LC-MS/MS - Perform a matrix effect study to assess ion suppression or enhancement. - Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components. - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

Experimental Protocols

Protocol 1: LC-MS/MS with Derivatization for AKB Quantification in Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation and Protein Precipitation:

  • Thaw frozen plasma samples on ice.
  • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., stable isotope-labeled AKB).
  • Vortex for 30 seconds to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube.

2. Derivatization:

  • Dry the supernatant completely under a gentle stream of nitrogen gas at room temperature.
  • To the dried residue, add 50 µL of 3N butanolic HCl.
  • Incubate at 60°C for 20 minutes to form the butyl ester derivative.
  • Dry the sample again under nitrogen.
  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is suitable for separating the derivatized AKB.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Develop a suitable gradient to ensure the separation of the AKB derivative from other components.
  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
  • MRM Transitions: Optimize the precursor and product ion transitions for the AKB butyl ester derivative and the internal standard.

Quantitative Data for a General Amino Acid Panel using a similar LC-MS/MS approach:

ParameterValue
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 µmol/L
Intra-day Precision (CV%) 2.6 - 10.1%
Accuracy 82 - 117.7%
Note: This data is for a general amino acid panel and should be established specifically for AKB in your laboratory.[7]

Visualizations

threonine_degradation_pathway L-Threonine L-Threonine 2-Amino-3-ketobutyric_acid 2-Amino-3-ketobutyric acid (AKB) L-Threonine->2-Amino-3-ketobutyric_acid L-Threonine 3-dehydrogenase Glycine Glycine 2-Amino-3-ketobutyric_acid->Glycine 2-Amino-3-ketobutyrate CoA lyase Acetyl-CoA Acetyl-CoA 2-Amino-3-ketobutyric_acid->Acetyl-CoA 2-Amino-3-ketobutyrate CoA lyase Aminoacetone Aminoacetone 2-Amino-3-ketobutyric_acid->Aminoacetone Spontaneous Decarboxylation experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Plasma Sample Collection (on ice) Protein_Precipitation 2. Protein Precipitation (ice-cold methanol) Sample_Collection->Protein_Precipitation Supernatant_Collection 3. Supernatant Collection Protein_Precipitation->Supernatant_Collection Drying_1 4. Drying (Nitrogen) Supernatant_Collection->Drying_1 Derivatization 5. Derivatization (3N Butanolic HCl) Drying_1->Derivatization Drying_2 6. Drying (Nitrogen) Derivatization->Drying_2 Reconstitution 7. Reconstitution Drying_2->Reconstitution LC_MS_MS 8. LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis 9. Data Analysis and Quantification LC_MS_MS->Data_Analysis

References

Technical Support Center: 2-Amino-3-oxobutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-amino-3-oxobutanoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this unstable α-keto acid.

Troubleshooting Guide

Issue 1: Low or No Yield of 2-Amino-3-oxobutanoic Acid

Q1: I am attempting to synthesize 2-amino-3-oxobutanoic acid by oxidizing L-threonine, but I'm getting very low yields or no product at all. What are the likely causes and solutions?

A1: Low or no yield is a common issue, primarily due to the inherent instability of the target molecule.[1][2] 2-Amino-3-oxobutanoic acid readily decomposes, often spontaneously, into aminoacetone.[1] Here are several factors to consider and troubleshoot:

  • Reaction Temperature: The stability of 2-amino-3-oxobutanoic acid is highly temperature-sensitive.

    • Recommendation: Maintain a low reaction temperature throughout the synthesis and workup. It is advisable to conduct the reaction at or below room temperature if the reaction kinetics allow.

  • pH of the Reaction Mixture: The pH can significantly influence the stability of the product.

    • Recommendation: Carefully control the pH of the reaction medium. The optimal pH for stability may need to be determined empirically for your specific reaction conditions.

  • Presence of Water: Hydrolysis can contribute to the degradation of the product.

    • Recommendation: Use anhydrous solvents and reagents if your reaction scheme permits. Minimize exposure to atmospheric moisture.

  • Workup and Isolation Time: Prolonged exposure to ambient conditions during purification can lead to significant product loss.

    • Recommendation: Streamline your workup and isolation procedures to be as rapid as possible. Consider strategies for in situ use if isolation is not strictly necessary.

  • Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are critical. Harsh oxidizing conditions can lead to over-oxidation or side reactions.

    • Recommendation: Use mild oxidizing agents. Perform small-scale experiments to determine the optimal stoichiometry and reaction time to maximize the formation of the desired product while minimizing degradation.

Issue 2: Presence of Multiple Impurities in the Final Product

Q2: My crude product shows multiple spots on TLC or several unexpected peaks in NMR/LC-MS. How can I identify and minimize these impurities?

A2: The presence of multiple impurities is often linked to the reactivity of the starting materials and the instability of the product.

  • Aminoacetone: As the primary degradation product, the presence of aminoacetone is highly likely.[1]

  • Unreacted L-threonine: Incomplete conversion of the starting material will result in its presence in the crude product.

  • Over-oxidation Products: Depending on the strength of the oxidizing agent, byproducts from the cleavage of the carbon-carbon bond or further oxidation of the amino group may be formed.

  • Side Reactions from Protecting Groups: If you are using protecting groups, impurities related to their incomplete removal or side reactions during deprotection can occur.

Troubleshooting Steps:

  • Characterize the Impurities: If possible, isolate and characterize the major impurities using spectroscopic techniques (NMR, MS, IR). A predicted 1H NMR spectrum for 2-amino-3-oxobutanoic acid is available for comparison.

  • Optimize Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can reduce the rate of side reactions and product degradation.

    • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the oxidizing agent can lead to over-oxidation.

    • Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal time to quench the reaction, maximizing product formation while minimizing byproduct accumulation.

  • Purification Strategy:

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

    • Chromatography: Column chromatography on silica (B1680970) gel or a suitable stationary phase can be used to separate the desired product from impurities. Due to the product's instability, this should be performed quickly and at low temperatures if possible.

Frequently Asked Questions (FAQs)

Q3: Is it necessary to use protecting groups for the synthesis of 2-amino-3-oxobutanoic acid?

A3: Yes, in many chemical synthesis routes, protecting the amino and/or carboxylic acid functionalities of the L-threonine starting material is highly recommended.[3][4][5][6]

  • Amino Group Protection: The amino group is nucleophilic and can be oxidized or participate in side reactions. Common protecting groups for amino acids include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Carboxylic Acid Protection: The carboxylic acid group can be protected as an ester (e.g., methyl or ethyl ester) to prevent its participation in unwanted reactions.

The choice of protecting groups will depend on the specific reaction conditions, particularly the nature of the oxidizing agent and the deprotection strategy.

Q4: What is the best method for purifying 2-amino-3-oxobutanoic acid?

A4: The purification of 2-amino-3-oxobutanoic acid is challenging due to its instability. There is no single "best" method, and the optimal approach will depend on the scale of the reaction and the nature of the impurities.

  • For Lab-Scale Synthesis: Rapid column chromatography at low temperatures is often employed.

  • For Larger Scale: Crystallization is a more practical option. You may need to screen various solvent systems to find one that provides good recovery and purity.

  • In Situ Generation: Given the challenges with isolation, consider if your experimental workflow can accommodate the in situ generation and immediate use of 2-amino-3-oxobutanoic acid in a subsequent reaction step. This approach avoids the purification step altogether, minimizing degradation.

Q5: How can I confirm the identity and purity of my synthesized 2-amino-3-oxobutanoic acid?

A5: A combination of spectroscopic methods is recommended for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. A predicted 1H NMR spectrum in D2O is available in public databases.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (ketone, carboxylic acid, amine).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for assessing purity and identifying impurities.

Q6: My synthesis of an α-keto acid is resulting in a low yield. What are some general strategies to improve this?

A6: The synthesis of α-keto acids can be challenging, often resulting in low yields or complex mixtures.[7] General strategies to improve yields include:

  • Careful selection of the synthetic route: Established methods for α-keto acid synthesis include the oxidation of corresponding α-hydroxy acids or α-amino acids, and Friedel-Crafts acylation.[8]

  • Optimization of reaction conditions: Temperature, reaction time, solvent, and catalyst (if applicable) should be systematically optimized.

  • Use of milder reagents: To avoid side reactions and degradation, employing milder and more selective reagents can be beneficial.[8]

Experimental Protocols

General Protocol: Synthesis via Oxidation of N-Protected L-Threonine Ester

  • Protection of L-Threonine:

    • Protect the amino group of L-threonine with a suitable protecting group (e.g., Boc).

    • Esterify the carboxylic acid group (e.g., to a methyl or ethyl ester).

  • Oxidation:

    • Dissolve the protected L-threonine ester in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to a low temperature (e.g., -78 °C to 0 °C).

    • Slowly add a mild oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction at low temperature.

    • Perform an aqueous workup to remove the oxidant byproducts.

    • Extract the product into an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure at low temperature.

  • Deprotection and Purification:

    • Deprotect the amino and carboxyl groups under appropriate conditions (e.g., acid treatment for Boc and ester groups).

    • Purify the final product quickly using low-temperature column chromatography or crystallization.

Data Presentation

Table 1: Comparison of Common Protecting Groups for Amino Acid Synthesis

Protecting GroupAbbreviationStabilityDeprotection Conditions
tert-ButyloxycarbonylBocBase, HydrogenolysisStrong Acid (e.g., TFA)
CarboxybenzylCbz, ZAcid, BaseCatalytic Hydrogenolysis
9-FluorenylmethyloxycarbonylFmocAcid, HydrogenolysisBase (e.g., Piperidine)
Methyl Ester-OMeAcid, BaseHydrolysis (Acid or Base)
Ethyl Ester-OEtAcid, BaseHydrolysis (Acid or Base)
tert-Butyl Ester-OtBuBase, HydrogenolysisStrong Acid (e.g., TFA)

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low/No Yield of Product instability Check for Product Instability start->instability reagents Check Reagents & Conditions start->reagents temp Optimize Temperature (Keep Low) instability->temp ph Control pH instability->ph workup Minimize Workup Time instability->workup in_situ Consider In Situ Use workup->in_situ oxidant Use Mild Oxidizing Agent reagents->oxidant stoich Optimize Stoichiometry reagents->stoich synthesis_pathway General Synthesis and Degradation Pathway threonine L-Threonine oxidation Oxidation threonine->oxidation product 2-Amino-3-oxobutanoic acid oxidation->product degradation Spontaneous Decomposition product->degradation aminoacetone Aminoacetone degradation->aminoacetone

References

Technical Support Center: Optimizing Enzyme Assays with 2-Amino-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-oxobutanoic acid and related enzymes.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-3-oxobutanoic acid and why is it important in enzyme assays?

A1: 2-Amino-3-oxobutanoic acid, also known as 2-amino-3-ketobutyrate, is a key intermediate in the metabolic degradation of L-threonine.[1][2] It is primarily produced by the action of L-threonine dehydrogenase (TDH). In enzymatic assays, it can be used as a substrate to characterize the activity of enzymes like 2-amino-3-ketobutyrate CoA ligase (KBL), or its production can be monitored to measure the activity of TDH.

Q2: What is the primary challenge when working with 2-Amino-3-oxobutanoic acid in vitro?

A2: The main challenge is its instability. 2-Amino-3-oxobutanoic acid is highly unstable in aqueous solutions and can spontaneously decarboxylate to form aminoacetone and carbon dioxide.[1][3] This instability is pH-dependent and must be carefully considered when designing and troubleshooting enzyme assays.

Q3: What are the key enzymes associated with 2-Amino-3-oxobutanoic acid metabolism?

A3: The two primary enzymes are:

  • L-Threonine Dehydrogenase (TDH) (EC 1.1.1.103): This enzyme catalyzes the NAD+-dependent oxidation of L-threonine to produce 2-Amino-3-oxobutanoic acid.

  • 2-Amino-3-ketobutyrate CoA ligase (KBL) (EC 2.3.1.29): Also known as glycine (B1666218) acetyltransferase, this enzyme converts 2-Amino-3-oxobutanoic acid and Coenzyme A (CoA) into glycine and acetyl-CoA.[2]

Q4: Can I purchase 2-Amino-3-oxobutanoic acid commercially?

A4: Due to its instability, 2-Amino-3-oxobutanoic acid is not typically available as a stable, off-the-shelf reagent. It is usually generated in situ during the enzyme assay by the action of L-threonine dehydrogenase on L-threonine.

Troubleshooting Guides

Issue 1: High Background Signal or Non-linear Reaction Rate in TDH Assays

Question: My spectrophotometric assay for L-Threonine Dehydrogenase (TDH), which monitors NADH production at 340 nm, shows a high initial absorbance or a non-linear reaction rate. What could be the cause?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contaminating Dehydrogenases in Enzyme Preparation Run a control reaction without L-threonine to check for endogenous substrates that might be oxidized by contaminating dehydrogenases, leading to NADH production. If background activity is high, further purify the TDH enzyme preparation.
Spontaneous Degradation of 2-Amino-3-oxobutanoic Acid While the primary degradation product, aminoacetone, does not absorb at 340 nm, its formation removes the product of the reverse reaction, potentially affecting equilibrium and reaction kinetics over time. Ensure you are measuring the initial velocity of the reaction.
Sub-optimal Reagent Concentrations Titrate the concentrations of L-threonine and NAD+ to ensure they are not limiting and are appropriate for the enzyme's kinetic parameters (see Data Presentation section).
Incorrect Buffer pH or Temperature The optimal pH and temperature for TDH activity can vary depending on the source of the enzyme. Empirically determine the optimal conditions for your specific enzyme.
Inhibitors in the Sample If assaying TDH in crude extracts, endogenous inhibitors may be present. Run a control with a known amount of purified TDH spiked into your sample matrix to check for inhibition.
Issue 2: Low or No Activity Detected in KBL Assays

Question: I am trying to measure the activity of 2-Amino-3-ketobutyrate CoA ligase (KBL) but observe very low or no signal. How can I troubleshoot this?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degradation of 2-Amino-3-oxobutanoic Acid Substrate Since the substrate is unstable, it must be generated in situ immediately before or during the KBL assay using TDH. Ensure the coupled reaction is efficient and that the TDH is active. The half-life of 2-amino-3-oxobutanoic acid is pH-dependent; assays at higher pH may reduce its stability.
Absence of Essential Cofactors KBL is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme.[2] Ensure that PLP is included in your assay buffer at an appropriate concentration. Coenzyme A is also a required substrate.
Sub-optimal Assay Conditions The pH optimum for KBL may differ from that of TDH. If running a coupled assay, a compromise pH may be necessary. Test a range of pH values to find the optimal conditions for the coupled system.
Enzyme Inactivity Ensure the KBL enzyme has been stored correctly and has not lost activity due to improper handling or freeze-thaw cycles. Run a positive control with a known active KBL preparation if available.
High Concentration of Coupling Enzyme (TDH) In a coupled assay, the activity of the primary enzyme (KBL) should be rate-limiting. If the TDH concentration is too high, the rapid production of the unstable intermediate may lead to its degradation before KBL can act on it. Optimize the concentration of TDH.[4]

Data Presentation

Table 1: Kinetic Parameters of L-Threonine Dehydrogenase (TDH)

Organism Substrate Km (mM) Vmax (U/mg) Reference
Escherichia coliL-Threonine1.43Not ReportedN/A
Escherichia coliNAD+0.19Not ReportedN/A
Pyrococcus horikoshiiL-Threonine0.0131.75 (mmol NADH/min/mg)N/A
Pyrococcus horikoshiiNAD+0.0101.75 (mmol NADH/min/mg)N/A
Thermoplasma volcaniumL-Threonine1.67.26N/A
Thermoplasma volcaniumNAD+0.0287.26N/A

Experimental Protocols

Protocol 1: Spectrophotometric Assay for L-Threonine Dehydrogenase (TDH) Activity

This protocol measures the activity of TDH by monitoring the production of NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • L-Threonine stock solution (e.g., 100 mM)

  • NAD+ stock solution (e.g., 50 mM)

  • Purified L-Threonine Dehydrogenase enzyme solution

  • UV-transparent cuvettes or 96-well plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette or microplate well, prepare the reaction mixture with the following final concentrations:

    • 100 mM Assay Buffer

    • 10 mM L-Threonine

    • 2 mM NAD+

  • Equilibrate: Incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add a known amount of the TDH enzyme solution to the reaction mixture and mix gently.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Calculate Initial Velocity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot. The rate of NADH production can be calculated using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

Protocol 2: Coupled Spectrophotometric Assay for 2-Amino-3-ketobutyrate CoA Ligase (KBL) Activity

This protocol measures the activity of KBL in a coupled reaction with TDH. The consumption of NADH by the reverse reaction of TDH is monitored as a decrease in absorbance at 340 nm.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Glycine stock solution (e.g., 500 mM)

  • Acetyl-CoA stock solution (e.g., 10 mM)

  • NADH stock solution (e.g., 10 mM)

  • Purified L-Threonine Dehydrogenase (TDH)

  • Purified 2-Amino-3-ketobutyrate CoA Ligase (KBL)

  • UV-transparent cuvettes or 96-well plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette or microplate well, prepare the reaction mixture with the following final concentrations:

    • 100 mM Assay Buffer

    • 50 mM Glycine

    • 0.5 mM Acetyl-CoA

    • 0.2 mM NADH

    • A non-rate-limiting amount of TDH

  • Equilibrate: Incubate the reaction mixture at the desired assay temperature (e.g., 30°C) for 5 minutes.

  • Initiate the Reaction: Add a known amount of the KBL enzyme solution to the reaction mixture and mix gently.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 10-15 minutes.

  • Calculate Initial Velocity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot. This rate corresponds to the rate of KBL activity.

Mandatory Visualizations

Threonine_Metabolism Threonine L-Threonine AKB 2-Amino-3-oxobutanoic acid (unstable intermediate) Threonine->AKB L-Threonine Dehydrogenase (TDH) + NAD+ Glycine_AcetylCoA Glycine + Acetyl-CoA AKB->Glycine_AcetylCoA 2-Amino-3-ketobutyrate CoA Ligase (KBL) + CoA Aminoacetone Aminoacetone + CO2 AKB->Aminoacetone Spontaneous Decarboxylation

Caption: Metabolic pathway of L-Threonine degradation involving 2-Amino-3-oxobutanoic acid.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates, and Cofactors Mix Combine Reagents in Cuvette/Plate Reagents->Mix Enzyme Prepare Enzyme Dilutions Initiate Initiate Reaction with Enzyme Enzyme->Initiate Equilibrate Equilibrate to Assay Temperature Mix->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance Change (e.g., at 340 nm) Initiate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Calculate Calculate Initial Velocity (V₀) Plot->Calculate Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate->Kinetics

Caption: General workflow for a spectrophotometric enzyme assay.

References

Technical Support Center: Measurement of 2-Amino-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the measurement of 2-Amino-3-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-3-oxobutanoic acid and why is it difficult to measure?

2-Amino-3-oxobutanoic acid, also known as α-amino-β-ketobutyric acid, is a metabolite involved in glycine (B1666218) and threonine metabolism.[1] Its measurement is challenging primarily due to its inherent instability. It spontaneously decomposes to aminoacetone, which can lead to underestimation of the target analyte and potential interference from its degradation product.[2]

Q2: What are the common analytical techniques for measuring 2-Amino-3-oxobutanoic acid?

The most common and reliable methods for the quantification of 2-Amino-3-oxobutanoic acid and similar alpha-keto acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer high sensitivity and selectivity, but often require a derivatization step to improve the stability and chromatographic behavior of the analyte.

Q3: What is derivatization and why is it necessary for 2-Amino-3-oxobutanoic acid analysis?

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For 2-Amino-3-oxobutanoic acid, derivatization is crucial to:

  • Increase Stability: Prevents the spontaneous degradation to aminoacetone.

  • Improve Volatility for GC-MS: Makes the molecule suitable for analysis in the gas phase.

  • Enhance Chromatographic Separation: Improves peak shape and resolution.

  • Increase Ionization Efficiency for MS: Leads to better sensitivity.

A common derivatization strategy for alpha-keto acids is a two-step process involving oximation followed by silylation.

Q4: What are matrix effects and how can they interfere with my measurements?

Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix (e.g., plasma, urine, cell extracts).[3][4] This can lead to either ion suppression (underestimation) or enhancement (overestimation) of the 2-Amino-3-oxobutanoic acid concentration.[3] Common sources of matrix effects include salts, lipids, and other endogenous metabolites.

Q5: How can I minimize matrix effects?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering components.

  • Chromatographic Separation: Optimize the LC or GC method to separate 2-Amino-3-oxobutanoic acid from matrix components.

  • Use of Internal Standards: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during sample preparation and ionization.

  • Derivatization: This can alter the retention time of the analyte, potentially moving it away from interfering matrix components.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the measurement of 2-Amino-3-oxobutanoic acid.

Problem Potential Cause Troubleshooting Steps
Low or no signal for 2-Amino-3-oxobutanoic acid Analyte Degradation: The compound is unstable and may have degraded before or during analysis.- Keep samples on ice or at 4°C during preparation. - Process samples as quickly as possible. - Consider immediate derivatization after sample collection to stabilize the analyte. - Analyze for the presence of aminoacetone, its degradation product, to confirm degradation.
Incomplete Derivatization: The derivatization reaction (e.g., oximation-silylation) did not go to completion.- Ensure all reagents are fresh and not expired. - Optimize reaction time and temperature. - Ensure the sample is completely dry before adding silylation reagents, as moisture can inactivate them.[5][6]
Poor peak shape (tailing or fronting) Active sites in the GC system: The analyte or its derivative may be interacting with active sites in the injector or column.- Deactivate the GC inlet liner. - Use a high-quality, inert GC column. - Trim the column regularly.
Column Overload: The amount of analyte injected is too high for the column.- Dilute the sample.
Inappropriate mobile phase (LC): The pH or composition of the mobile phase is not optimal.- Adjust the mobile phase pH. - Experiment with different solvent compositions.
High background noise or interfering peaks Contaminated reagents or solvents: Impurities in reagents can introduce interfering peaks.- Use high-purity, LC-MS or GC-grade solvents and reagents.
Matrix Interferences: Co-eluting compounds from the sample matrix.- Improve the sample cleanup procedure (e.g., use SPE). - Optimize the chromatographic method for better separation.
Carryover: Residual analyte from a previous high-concentration sample.- Implement a robust needle wash protocol in the autosampler. - Inject blank samples between high-concentration samples.
Inconsistent or irreproducible results Variable Analyte Degradation: Inconsistent sample handling leading to varying degrees of degradation.- Standardize the sample collection and preparation protocol, paying close attention to time and temperature.
Matrix Effects: Inconsistent ion suppression or enhancement between samples.- Utilize a stable isotope-labeled internal standard for every sample. - Perform a matrix effect study by spiking the analyte into a blank matrix extract and comparing the response to a neat standard.

Quantitative Data on Potential Interferences

The following table provides illustrative data on the potential impact of co-eluting substances on the measurement of alpha-keto acids, like 2-Amino-3-oxobutanoic acid, by LC-MS/MS. This data is synthesized from general knowledge of matrix effects on similar analytes, as specific experimental data for 2-Amino-3-oxobutanoic acid is limited. The interference is presented as the percentage of signal suppression or enhancement.

Potentially Interfering Substance Typical Concentration in Biological Samples Potential Interference (Signal Suppression/Enhancement) Mitigation Strategy
Phospholipids (e.g., Phosphatidylcholines) High in plasma/serumHigh Suppression (-50% to -90%)Protein precipitation followed by LLE or SPE; use of a SIL internal standard.
Other Amino Acids (e.g., Leucine, Isoleucine) Variable, can be highModerate Suppression (-20% to -50%)Optimize chromatographic separation; use of a SIL internal standard.
Salts (from buffers or matrix) HighModerate to High Suppression (-30% to -80%)Dilution of the sample; use of a SIL internal standard.
Detergents (from cell lysis buffers) VariableHigh Suppression or Enhancement (-70% to +50%)Remove detergents during sample cleanup (e.g., using detergent removal columns).
Anticoagulants (e.g., EDTA, Heparin) Present in plasma samplesModerate Suppression (-20% to -40%)Use of a SIL internal standard; ensure consistent sample collection.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol describes a two-step derivatization (methoximation followed by silylation) for the analysis of 2-Amino-3-oxobutanoic acid in biological fluids.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled 2-Amino-3-oxobutanoic acid or a structurally similar alpha-keto acid). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new microcentrifuge tube. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen.

2. Derivatization: a. Methoximation: i. To the dried residue, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. ii. Vortex and incubate at 60°C for 60 minutes.[7] iii. Cool the vial to room temperature. b. Silylation: i. To the methoximated sample, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). ii. Vortex and incubate at 70°C for 30 minutes.[7] iii. Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: LC-MS/MS Analysis of 2-Amino-3-oxobutanoic Acid

This protocol provides a general method for the direct analysis of 2-Amino-3-oxobutanoic acid, though derivatization as described for GC-MS can also be adapted for LC-MS/MS to improve stability and retention.

1. Sample Preparation: a. Perform protein precipitation as described in Protocol 1 (steps 1a-1d). b. Evaporate the supernatant to dryness under nitrogen. c. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining this polar analyte.
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A gradient from high organic (e.g., 95% B) to lower organic content to elute the polar analyte.
  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
  • Injection Volume: 5-10 µL
  • MS Detection: Use a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for 2-Amino-3-oxobutanoic acid and its internal standard need to be determined by direct infusion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporate to Dryness Supernatant->Drying Methoximation Methoximation (60°C, 60 min) Drying->Methoximation LCMS_Analysis LC-MS/MS Analysis Drying->LCMS_Analysis Silylation Silylation (70°C, 30 min) Methoximation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification LCMS_Analysis->Quantification

Caption: Experimental workflow for the measurement of 2-Amino-3-oxobutanoic acid.

troubleshooting_logic cluster_preanalytical Pre-analytical Issues cluster_analytical Analytical Issues cluster_instrumental Instrumental Issues Start Inaccurate Measurement of 2-Amino-3-oxobutanoic acid Degradation Analyte Degradation? Start->Degradation Derivatization_Issue Incomplete Derivatization? Start->Derivatization_Issue Matrix_Effect Matrix Effects? Start->Matrix_Effect Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape High_Background High Background Noise? Start->High_Background Check_Storage Check Sample Storage & Handling Procedures Degradation->Check_Storage Optimize_Reaction Optimize Derivatization (Time, Temp, Reagents) Derivatization_Issue->Optimize_Reaction Use_SIL_IS Implement Stable Isotope- Labeled Internal Standard Matrix_Effect->Use_SIL_IS Check_GC_System Check GC Inlet, Column Poor_Peak_Shape->Check_GC_System Check_Solvents Use High-Purity Solvents High_Background->Check_Solvents

Caption: Troubleshooting logic for 2-Amino-3-oxobutanoic acid measurements.

References

Technical Support Center: Degradation of 2-Amino-3-oxobutanoic Acid to Aminoacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the degradation of 2-amino-3-oxobutanoic acid to aminoacetone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a low yield of aminoacetone. What are the potential causes and solutions?

A1: Low yields of aminoacetone can be attributed to several factors. A primary reason is the competition from the enzyme 2-amino-3-oxobutyrate CoA ligase (also known as glycine (B1666218) acetyltransferase), which converts the common precursor, 2-amino-3-oxobutanoic acid, into glycine and acetyl-CoA, thereby reducing the amount available for spontaneous decarboxylation to aminoacetone.[1][2]

Troubleshooting Steps:

  • Enzyme Purity: Ensure the L-threonine dehydrogenase used is of high purity and free from significant contamination with 2-amino-3-oxobutyrate CoA ligase.

  • Cofactor Availability: The competing reaction is CoA-dependent.[1] Omitting Coenzyme A (CoA) from the reaction mixture can favor the formation of aminoacetone.

  • Reaction Conditions: Optimize pH and temperature as detailed in the tables below to ensure maximal activity of L-threonine dehydrogenase and stability of 2-amino-3-oxobutanoic acid for decarboxylation.

  • Substrate Concentration: The ratio of glycine to aminoacetone formation can be influenced by the initial L-threonine concentration.[2] Experiment with varying substrate concentrations to find the optimal level for aminoacetone production.

Q2: I am observing unexpected side products in my reaction. What could they be and how can I minimize them?

A2: The primary side product of concern is glycine, formed via the action of 2-amino-3-oxobutyrate CoA ligase.[2] Another potential side product is methylglyoxal, which can be formed from the subsequent oxidation of aminoacetone.[3][4]

Troubleshooting Steps:

  • Minimize Glycine Formation: As outlined in Q1, use a purified L-threonine dehydrogenase and avoid the addition of CoA.

  • Prevent Aminoacetone Degradation: Aminoacetone can be further metabolized. To accurately quantify aminoacetone and prevent its conversion to methylglyoxal, consider quenching the reaction and immediate analysis. If studying the kinetics of aminoacetone formation, ensure subsequent enzymatic reactions are inhibited.

Q3: How can I accurately quantify the concentration of aminoacetone in my samples?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of aminoacetone.[5] This often involves derivatization to enhance detection.

Considerations for Quantification:

  • Derivatization: Due to the instability of methylglyoxal, a downstream product, derivatization with agents like o-phenylenediamine (B120857) (o-PD) can be employed to trap and quantify it, which can be an indirect measure of aminoacetone if the conversion is stoichiometric and complete.[3][4] For direct aminoacetone measurement, various derivatizing agents used for amino acids can be tested.

  • Standard Curve: Always prepare a fresh standard curve for aminoacetone for accurate quantification.

  • Sample Preparation: Ensure samples are appropriately processed to stop the reaction and preserve the aminoacetone. This may involve protein precipitation and filtration before injection into the HPLC system.

Q4: What is the stability of 2-amino-3-oxobutanoic acid and how does it affect my experiment?

A4: 2-Amino-3-oxobutanoic acid is a highly unstable intermediate that spontaneously decarboxylates to form aminoacetone.[6][7] This instability is the driving force for the formation of your product.

Experimental Implications:

  • In-situ Generation: 2-Amino-3-oxobutanoic acid is typically generated in situ from L-threonine using L-threonine dehydrogenase. It is not a stable starting material to be added directly.

  • Reaction Kinetics: The rate of its formation by the enzyme and its spontaneous degradation will determine the overall rate of aminoacetone production. Understanding the kinetics of L-threonine dehydrogenase is crucial.

Data Presentation

Table 1: Optimal Reaction Conditions for L-threonine Dehydrogenase

ParameterOptimal ValueSource OrganismReference
pH 8.6 - 8.7Chicken Liver[8]
pH 9.0Clostridium sticklandii[9]
pH 10.3Escherichia coli[10]
Temperature Not explicitly stated, but assays are often run at 37°C. Stability is enhanced with glycerol (B35011) and 2-mercaptoethanol (B42355).Chicken Liver[8]

Table 2: Kinetic Parameters of L-threonine Dehydrogenase

SubstrateKm (mM)Source OrganismReference
L-threonine8.4Chicken Liver[8]
NAD+0.98Chicken Liver[8]
L-threonine18Clostridium sticklandii[9]
NAD+0.1Clostridium sticklandii[9]

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Quantification of Aminoacetone

Objective: To produce aminoacetone from L-threonine using L-threonine dehydrogenase and quantify the product.

Materials:

  • Purified L-threonine dehydrogenase

  • L-threonine solution (e.g., 1 M in reaction buffer)

  • NAD+ solution (e.g., 100 mM in reaction buffer)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.6)

  • Quenching solution (e.g., 10% Trichloroacetic acid - TCA)

  • HPLC system with a suitable column (e.g., C18) and detector

  • Aminoacetone standard

  • Mobile phases for HPLC

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer, L-threonine solution, and NAD+ solution to their final desired concentrations.

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified L-threonine dehydrogenase. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: At each time point, stop the reaction by adding an equal volume of cold quenching solution (e.g., 10% TCA). This will precipitate the enzyme.

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Inject the filtered sample into the HPLC system.

  • Quantification: Determine the concentration of aminoacetone by comparing the peak area from the sample to a standard curve prepared with known concentrations of aminoacetone.

Protocol 2: Purification of L-threonine Dehydrogenase (General Steps)

Objective: To purify L-threonine dehydrogenase from a source organism (e.g., E. coli overexpressing the enzyme).

Materials:

  • Cell paste from the source organism

  • Lysis buffer (e.g., Tris-HCl with lysozyme, DNase, and protease inhibitors)

  • Chromatography resins (e.g., Q-Sepharose, Reactive Green 19-Agarose)[9]

  • Chromatography system

  • Buffer solutions for chromatography (equilibration, wash, and elution buffers)

  • Bradford assay reagents for protein quantification

  • SDS-PAGE reagents for purity analysis

Procedure:

  • Cell Lysis: Resuspend the cell paste in lysis buffer and disrupt the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris and obtain a clear supernatant.

  • Chromatography:

    • Anion Exchange Chromatography: Load the supernatant onto a Q-Sepharose column. Wash the column and elute the bound proteins with a salt gradient.[9]

    • Affinity Chromatography: Pool the active fractions and apply them to a Reactive Green 19-Agarose column. Elute the L-threonine dehydrogenase using a specific eluent (e.g., a high concentration of NAD+ or a salt gradient).[9]

  • Purity and Concentration: Analyze the purity of the eluted fractions using SDS-PAGE. Determine the protein concentration using the Bradford assay.

  • Storage: Store the purified enzyme in a buffer containing stabilizing agents like glycerol and 2-mercaptoethanol at -80°C.[8]

Mandatory Visualizations

Degradation_Pathway Threonine L-Threonine AOB 2-Amino-3-oxobutanoic acid (unstable) Threonine->AOB L-threonine dehydrogenase (NAD+ -> NADH) Aminoacetone Aminoacetone AOB->Aminoacetone Spontaneous decarboxylation Glycine Glycine + Acetyl-CoA AOB->Glycine 2-amino-3-oxobutyrate CoA ligase (+ CoA) CO2 CO2

Caption: Metabolic pathway of L-threonine degradation.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Buffer Prepare Reaction Buffer Mix Combine Reactants Buffer->Mix Substrates Prepare Substrates (L-Threonine, NAD+) Substrates->Mix Enzyme Prepare Purified Enzyme Enzyme->Mix Incubate Incubate at Optimal Temperature and Time Mix->Incubate Quench Quench Reaction Incubate->Quench Prepare_Sample Prepare Sample for HPLC (Centrifuge, Filter) Quench->Prepare_Sample HPLC HPLC Analysis Prepare_Sample->HPLC Quantify Quantify Aminoacetone HPLC->Quantify Troubleshooting_Logic Start Low Aminoacetone Yield Check_Enzyme Check Enzyme Purity Start->Check_Enzyme Check_CoA Check for CoA Contamination Start->Check_CoA Check_Conditions Optimize Reaction Conditions (pH, Temperature) Start->Check_Conditions Check_Substrate Vary Substrate Concentration Start->Check_Substrate Side_Product Presence of Glycine? Check_Enzyme->Side_Product Check_CoA->Side_Product Solution3 Adjust pH and Temperature Check_Conditions->Solution3 Solution4 Optimize L-Threonine Level Check_Substrate->Solution4 Solution1 Purify Enzyme Further Side_Product->Solution1 Yes Solution2 Ensure CoA-free Reaction Side_Product->Solution2 Yes

References

Technical Support Center: Sample Preparation of Unstable Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the unique challenges of working with unstable keto acids. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation and analysis of unstable keto acids.

Problem IDIssuePotential CausesRecommended Actions
AKA-001 Low or no analyte signal Degradation during sample handling: Keto acids are susceptible to decarboxylation and other degradation pathways, especially at room temperature or non-optimal pH.[1][2]- Process samples rapidly after collection and keep them on ice or at 4°C throughout.[1] - For long-term storage, use -80°C and avoid repeated freeze-thaw cycles.[1][3] - For cellular metabolism studies, implement a rapid quenching procedure to halt enzymatic activity.[1]
Inefficient extraction: The polarity of keto acids can make extraction from biological matrices challenging.- Use appropriate extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] - For plasma or serum, deproteinization with cold methanol (B129727) is often preferred over perchloric acid to minimize keto acid loss.[1]
In-source decarboxylation (MS-based methods): High temperatures in the mass spectrometer's ion source can cause fragmentation.[3]- Optimize the ion source temperature to the lowest possible setting that maintains adequate sensitivity.[3] - Derivatize the keto group to form a more stable compound before analysis.[3]
AKA-002 Poor reproducibility of results Inconsistent derivatization: Variations in reaction time, temperature, or reagent concentration can lead to variable derivatization yields.[1]- Use an automated system for derivatization to ensure consistency.[1] - Strictly control reaction time and temperature.[1] - Prepare derivatization reagents fresh daily.[1][2]
Matrix effects: Components in the biological sample (e.g., serum, urine) can interfere with ionization in LC-MS, causing signal suppression or enhancement.[1]- Incorporate an internal standard to correct for matrix effects.[1] - Perform sample clean-up steps (SPE or LLE) to remove interfering substances.[1]
AKA-003 High background noise in chromatogram Contaminated solvents or reagents: Impurities can introduce significant background noise.[1]- Use high-purity (e.g., MS-grade) solvents and freshly prepared reagents.[1]
Carryover from previous injections: Residual sample in the injection port or on the column.[1]- Implement a robust wash cycle for the autosampler and injection port between samples.[1] - Run blank injections to confirm system cleanliness.[1]
AKA-004 Peak splitting or tailing in HPLC Acidity of the final sample: For some derivatization methods (e.g., with DMB), an acidic final sample can cause peak splitting.[2]- Dilute the final reaction mixture with a basic solution, such as NaOH, before injection.[2]
Secondary interactions: The polar groups of keto acids can interact with the stationary phase of the column.[4]- Use a high-quality, end-capped column (e.g., C18).[4] - Consider adding a small amount of a weak acid (e.g., formic acid) to the mobile phase.[4]
Column degradation or contamination: - Flush the column with a strong solvent.[2] - If the problem persists, the column may need to be replaced.[2]

Frequently Asked Questions (FAQs)

Q1: Why are keto acids so challenging to analyze?

Keto acids are inherently unstable due to their chemical structure. They are highly reactive and prone to degradation, particularly through decarboxylation, which can be accelerated by heat or basic conditions.[1] This instability during sample collection, preparation, and analysis can lead to significant inaccuracies in quantification.[1] Furthermore, their high polarity can make them difficult to analyze directly with some chromatographic techniques without a derivatization step.[1]

Q2: What is derivatization and why is it essential for keto acid analysis?

Derivatization is a chemical process that converts an analyte into a more stable and detectable form. For keto acids, this is crucial for several reasons:

  • Stabilization: It protects the reactive keto group, preventing degradation during analysis.[3][5]

  • Increased Volatility (for GC-MS): Keto acids are not volatile enough for gas chromatography. Derivatization converts their polar functional groups into less polar, more volatile derivatives.[6]

  • Enhanced Detection: Derivatization can introduce a fluorescent or UV-active tag, significantly increasing the sensitivity of detection by HPLC.[1][7] For LC-MS, it can improve ionization efficiency.[7]

Q3: What are the most common derivatization strategies for keto acids?

The choice of derivatization agent depends on the analytical platform:

Derivatization StrategyReagent(s)Analytical PlatformDescription
Quinoxaline (B1680401) Formation o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB)HPLC with Fluorescence or UV detectionReacts with α-keto acids to form stable, fluorescent quinoxaline derivatives. DMB offers higher sensitivity than OPD.[1]
Oximation and Silylation 1. Methoxyamine hydrochloride (MeOx) 2. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)GC-MSA two-step process where oximation first protects the keto group, followed by silylation of the carboxylic acid group to increase volatility.[5][6][7]
Hydrazone Formation 2,4-Dinitrophenylhydrazine (DNPH)HPLC-UV, LC-MSA classic reagent for carbonyl compounds that forms derivatives detectable by UV.[7]
Cationic Derivatization Girard's Reagents (T or P)LC-MSReacts with the ketone group to add a permanently charged moiety, enhancing ionization efficiency.[7]

Q4: How should I store my samples to prevent keto acid degradation?

To minimize degradation, follow these best practices:

  • Rapid Processing: Process samples as quickly as possible after collection.[1]

  • Low Temperature: Keep samples on ice or at 4°C during all preparation steps.[1]

  • Short-term Storage: Store at 4°C if they will be analyzed shortly.[1]

  • Long-term Storage: For extended storage, freeze samples at -20°C, or ideally at -80°C.[1]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation.[1]

Experimental Protocols

Protocol 1: Derivatization with DMB for HPLC-Fluorescence Analysis

This protocol is suitable for the analysis of α-keto acids in biological samples.

Materials:

Procedure:

  • Reagent Preparation (DMB Derivatization Solution):

    • Dissolve 1.6 mg of DMB·2HCl, 4.9 mg of sodium sulfite, and 70 µL of 2-mercaptoethanol in 0.87 mL of water.[1]

    • Add 58 µL of concentrated HCl.[1]

    • This solution should be prepared fresh daily.[1]

  • Derivatization:

    • In a sealed tube, mix 40 µL of the sample or standard with 40 µL of the DMB derivatization solution.[1]

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) in the dark. The optimal time and temperature may need to be determined empirically.

  • Analysis:

    • After incubation, cool the sample to room temperature.

    • The sample is now ready for injection into the HPLC system with a fluorescence detector.

Protocol 2: Two-Step Derivatization (Oximation-Silylation) for GC-MS Analysis

This protocol is used to make keto acids volatile for GC-MS analysis.

Materials:

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dried sample extract

  • Internal standard (e.g., 2-ketovaleric acid)

Procedure:

  • Sample Preparation:

    • The biological sample must be extracted and dried completely, as water interferes with the silylation reagent.[8]

    • Add a known amount of internal standard to the dried sample.[6]

  • Step 1: Oximation (Protection of the Keto Group):

    • Add 50 µL of the MeOx solution to the dried sample.[6]

    • Cap the vial tightly and vortex for 1 minute.[6]

    • Incubate at 37°C for 90 minutes to convert the keto group into a stable oxime.[5][6]

  • Step 2: Silylation (Derivatization of the Carboxylic Acid Group):

    • Cool the sample to room temperature.[6]

    • Add 80 µL of MSTFA with 1% TMCS to the reaction mixture.[6]

    • Cap the vial tightly and incubate at 37°C for 30 minutes.[5][6]

  • Analysis:

    • After cooling, the sample is ready for immediate injection into the GC-MS system.[4]

Visualizations

Troubleshooting Workflow for Keto Acid Derivatization

This workflow provides a logical sequence for diagnosing and resolving common issues during the derivatization of unstable keto acids.

TroubleshootingWorkflow Start Start: Low or No Derivatized Product CheckReagents Check Reagent Preparation (Freshness, Concentration, pH) Start->CheckReagents ReagentsOK Reagents OK CheckReagents->ReagentsOK CheckConditions Verify Reaction Conditions (Temperature, Time) ReagentsOK->CheckConditions No Issue Found Resolved Problem Resolved ReagentsOK->Resolved Issue Found & Corrected ConditionsOK Conditions OK CheckConditions->ConditionsOK CheckSamplePrep Review Sample Preparation (Extraction Efficiency, Interferences) ConditionsOK->CheckSamplePrep No Issue Found ConditionsOK->Resolved Issue Found & Corrected SamplePrepOK Sample Prep OK CheckSamplePrep->SamplePrepOK InvestigateSystem Investigate Analytical System (Column, Mobile Phase, Detector) SamplePrepOK->InvestigateSystem No Issue Found SamplePrepOK->Resolved Issue Found & Corrected InvestigateSystem->Resolved

Caption: A logical workflow for troubleshooting common derivatization problems.

General Sample Preparation Workflow

This diagram outlines the key steps in preparing unstable keto acids for analysis.

SamplePrepWorkflow cluster_pre_analysis Pre-Analytical Steps cluster_derivatization Chemical Stabilization cluster_analysis Analysis SampleCollection 1. Sample Collection (Rapid, Cold) Deproteinization 2. Deproteinization (e.g., Cold Methanol) SampleCollection->Deproteinization Extraction 3. Extraction (LLE or SPE) Deproteinization->Extraction Derivatization 4. Derivatization (e.g., Oximation, Silylation, etc.) Extraction->Derivatization Analysis 5. Instrumental Analysis (GC-MS, HPLC, LC-MS) Derivatization->Analysis

Caption: Key steps in the sample preparation of unstable keto acids.

References

Technical Support Center: Synthesis of 2-Amino-3-ketobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Amino-3-ketobutyric acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to aid in optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Amino-3-ketobutyric acid?

A1: The most prevalent and specific method for synthesizing 2-Amino-3-ketobutyric acid is through the enzymatic oxidation of L-threonine. This reaction is catalyzed by the enzyme L-threonine 3-dehydrogenase (TDH), which utilizes NAD+ as a cofactor.[1]

Q2: Why is the yield of my 2-Amino-3-ketobutyric acid synthesis consistently low?

A2: Low yields are often attributed to the inherent instability of 2-Amino-3-ketobutyric acid. This β-keto acid is prone to spontaneous decarboxylation, especially under acidic conditions.[2] Maintaining an alkaline pH throughout the synthesis and purification process is crucial for improving the yield.

Q3: How does pH affect the stability of 2-Amino-3-ketobutyric acid?

A3: The stability of 2-Amino-3-ketobutyric acid is highly pH-dependent. It is significantly more stable at an alkaline pH. For instance, its half-life is substantially longer at pH 11.1 compared to pH 5.9.

Q4: Can 2-Amino-3-ketobutyric acid be synthesized chemically?

A4: While the enzymatic route is more common and specific, chemical synthesis of β-keto amino acids is possible. General methods often involve the acylation of protected amino acid enolates or the use of multicomponent reactions. However, these methods may lack the stereospecificity of the enzymatic approach and can require more extensive protecting group strategies and purification steps.

Q5: What is the role of 2-amino-3-ketobutyrate CoA ligase in the context of this synthesis?

A5: 2-amino-3-ketobutyrate CoA ligase (KBL) is an enzyme that catalyzes the conversion of 2-Amino-3-ketobutyric acid to glycine (B1666218) and acetyl-CoA.[3] In the context of synthesizing and isolating 2-Amino-3-ketobutyric acid, the activity of this enzyme should be minimized or avoided in the reaction mixture to prevent the consumption of the desired product. However, the reverse reaction, the condensation of glycine and acetyl-CoA, can also be utilized for its synthesis.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive L-threonine dehydrogenase. 2. Incorrect buffer pH or composition. 3. Absence or degradation of NAD+ cofactor.1. Verify enzyme activity with a standard assay. Ensure proper storage of the enzyme at -20°C or -80°C. 2. Optimize the reaction pH to the optimal range for the specific L-threonine dehydrogenase used (typically around pH 9.0-10.0). 3. Use a fresh solution of NAD+ at the appropriate concentration.
Yield Decreases Over Time 1. Product degradation due to acidic pH. 2. Spontaneous decarboxylation at elevated temperatures. 3. Presence of contaminating enzymes (e.g., 2-amino-3-ketobutyrate CoA ligase).1. Maintain the reaction and purification buffers at an alkaline pH (pH 8.0 or higher). 2. Perform the reaction and subsequent purification steps at low temperatures (e.g., 4°C). 3. Use a purified L-threonine dehydrogenase preparation. If using a cell lysate, consider potential side reactions.
Difficulty in Purifying the Product 1. Co-elution with substrate or other reaction components. 2. Degradation of the product during chromatography.1. Optimize the chromatography method (e.g., gradient, mobile phase composition). Consider using a different type of chromatography (e.g., ion-exchange followed by size-exclusion). 2. Perform all purification steps at low temperatures and in alkaline buffers.
Inconsistent Results Between Batches 1. Variability in enzyme activity. 2. Inconsistent reaction conditions (pH, temperature, time).1. Standardize the enzyme concentration and activity for each batch. 2. Carefully control and monitor all reaction parameters for each synthesis.

Data Presentation

Table 1: pH-Dependent Stability of 2-Amino-3-ketobutyric Acid

pHHalf-life (minutes)
5.98.6
11.1140

This data highlights the critical importance of maintaining an alkaline pH to prevent product degradation.

Table 2: Kinetic Parameters of L-threonine Dehydrogenase from Different Sources

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Optimal Temperature (°C)
Pyrococcus horikoshiiL-threonine0.0131.7565
Cytophaga sp. KUC-1L-threonineVaries with temp.Maximized at 40°C40
Goat LiverL-threonine5.5Not ReportedNot Reported

This data can be used to guide the selection of enzyme and optimization of substrate concentration and reaction temperature.

Experimental Protocols

Enzymatic Synthesis of 2-Amino-3-ketobutyric Acid

This protocol describes the synthesis of 2-Amino-3-ketobutyric acid from L-threonine using L-threonine 3-dehydrogenase.

Materials:

  • L-threonine

  • L-threonine 3-dehydrogenase (TDH)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Tris-HCl buffer (1 M, pH 9.0)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ice bath

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a chilled microcentrifuge tube or reaction vessel, prepare the reaction mixture with the following components:

    • 100 mM Tris-HCl buffer (pH 9.0)

    • 50 mM L-threonine

    • 10 mM NAD+

    • L-threonine 3-dehydrogenase (e.g., 1-5 µM, to be optimized)

  • Initiation: Add the L-threonine 3-dehydrogenase to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The progress of the reaction can be monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Termination: Terminate the reaction by adding a small volume of cold 1 M HCl to lower the pH to approximately 3.0. This will denature the enzyme. Immediately place the reaction on ice.

  • Neutralization: For storage or immediate purification, neutralize the reaction mixture to a pH of approximately 8.0 with NaOH.

Purification of 2-Amino-3-ketobutyric Acid

This protocol outlines a general procedure for the purification of 2-Amino-3-ketobutyric acid from the enzymatic reaction mixture using ion-exchange chromatography.

Materials:

  • Terminated and neutralized reaction mixture

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Tris-HCl buffer (20 mM, pH 8.0) - Binding Buffer

  • Tris-HCl buffer (20 mM, pH 8.0) with 1 M NaCl - Elution Buffer

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes of Binding Buffer at a low flow rate (e.g., 1 mL/min) at 4°C.

  • Sample Loading: Load the neutralized reaction mixture onto the equilibrated column.

  • Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins and other components.

  • Elution: Elute the bound 2-Amino-3-ketobutyric acid using a linear gradient of 0-1 M NaCl in the Binding Buffer.

  • Fraction Collection: Collect fractions and monitor the absorbance at 220 nm to detect the presence of the product.

  • Analysis: Analyze the fractions containing the product by a suitable method (e.g., HPLC, LC-MS) to confirm purity.

  • Pooling and Storage: Pool the pure fractions and store at -80°C under an alkaline pH.

Hypothetical Chemical Synthesis of a β-Keto Amino Acid Derivative

This protocol provides a general, hypothetical outline for the chemical synthesis of a protected β-keto amino acid derivative.

Materials:

  • N-protected α-amino acid ester (e.g., N-Boc-glycine methyl ester)

  • Strong base (e.g., Lithium diisopropylamide - LDA)

  • Acylating agent (e.g., Acetyl chloride)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Quenching solution (e.g., Saturated aqueous ammonium (B1175870) chloride)

Procedure:

  • Enolate Formation: Dissolve the N-protected α-amino acid ester in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., argon). Slowly add a solution of LDA in THF to generate the enolate.

  • Acylation: Slowly add the acylating agent (e.g., acetyl chloride) to the enolate solution at -78°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Enzymatic_Synthesis_Pathway L_Threonine L-Threonine Enzyme L-Threonine Dehydrogenase L_Threonine->Enzyme NAD NAD+ NAD->Enzyme Product 2-Amino-3-ketobutyric acid Degradation Spontaneous Decarboxylation (Low pH) Product->Degradation NADH NADH + H+ Enzyme->Product Oxidation Enzyme->NADH Aminoacetone Aminoacetone + CO2 Degradation->Aminoacetone

Caption: Enzymatic synthesis of 2-Amino-3-ketobutyric acid from L-threonine.

Troubleshooting_Workflow Start Low Yield of 2-Amino-3-ketobutyric acid CheckEnzyme Is the enzyme active? Start->CheckEnzyme CheckConditions Are reaction conditions optimal? CheckEnzyme->CheckConditions Yes SolutionEnzyme Replace enzyme. Verify storage. CheckEnzyme->SolutionEnzyme No CheckStability Is the product degrading? CheckConditions->CheckStability Yes SolutionConditions Optimize pH (alkaline). Optimize temperature and substrate/cofactor concentration. CheckConditions->SolutionConditions No SolutionStability Maintain alkaline pH. Work at low temperatures. Purify product quickly. CheckStability->SolutionStability Yes Success Yield Improved CheckStability->Success No SolutionEnzyme->Start SolutionConditions->Start SolutionStability->Start

Caption: Troubleshooting workflow for low yield in 2-Amino-3-ketobutyric acid synthesis.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-3-oxobutanoic Acid and Other Beta-Keto Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biochemical properties, analytical methodologies, and signaling roles of 2-amino-3-oxobutanoic acid in comparison to other notable beta-keto acids.

This guide provides a comprehensive comparison of 2-amino-3-oxobutanoic acid with other beta-keto acids, offering valuable insights for researchers, scientists, and drug development professionals. Beta-keto acids are a class of organic compounds characterized by a ketone group at the beta position relative to a carboxylic acid. This structural feature imparts unique chemical properties, including a notable instability that leads to decarboxylation. While some beta-keto acids, like the ketone bodies acetoacetate (B1235776) and β-hydroxybutyrate, are well-studied for their roles in metabolism and cellular signaling, others, such as 2-amino-3-oxobutanoic acid, represent intriguing molecules with specific metabolic functions. This guide will delve into their comparative stability, metabolic pathways, analytical quantification, and their emerging significance in disease and drug development.

Biochemical and Stability Profile: A Comparative Overview

Beta-keto acids are inherently unstable molecules, a characteristic that is central to their biological function and a challenge for their analytical measurement.[1] Their tendency to undergo decarboxylation, the loss of the carboxyl group as carbon dioxide, is a key chemical feature.

Table 1: Comparative Stability of Selected Beta-Keto Acids

Beta-Keto AcidChemical StructureKey FeaturesStability Data
2-Amino-3-oxobutanoic acid 2-Amino-3-oxobutanoic acid structureAn alpha-amino acid and a beta-keto acid. It is a key intermediate in threonine metabolism.[2]The half-life is pH-dependent, ranging from 8.6 minutes at pH 5.9 to 140 minutes at pH 11.1.
Acetoacetic acid Acetoacetic acid structureA primary ketone body produced during fatty acid metabolism. It is a significant energy source for various tissues.Highly unstable; at -20°C, approximately 40% is lost within 7 days, with near-complete degradation after 40 days.[3][4] Stability is significantly improved at -80°C, with only a 15% loss after 40 days.[3][4]
β-Hydroxybutyrate β-Hydroxybutyrate structureA ketone body formed from the reduction of acetoacetic acid. While not a true beta-keto acid (it's a beta-hydroxy acid), it exists in equilibrium with acetoacetate and is more stable.Very stable during storage, making it a more reliable marker for ketonemia.[3][4]

Metabolic Pathways and Enzymatic Regulation

The metabolic roles of beta-keto acids are diverse, ranging from central energy carriers to intermediates in amino acid catabolism.

The Threonine-to-Glycine Pathway: The Central Role of 2-Amino-3-oxobutanoic Acid

2-Amino-3-oxobutanoic acid is a transient but crucial intermediate in the primary pathway for threonine degradation in many organisms.[5] This pathway is catalyzed by a two-enzyme system:

  • L-threonine 3-dehydrogenase: This enzyme oxidizes L-threonine to produce 2-amino-3-oxobutanoic acid.

  • 2-amino-3-ketobutyrate coenzyme A lyase: This enzyme rapidly converts 2-amino-3-oxobutanoic acid into glycine (B1666218) and acetyl-CoA.[6]

The efficiency of this conversion is influenced by the integrity of the mitochondria and the concentrations of substrates.[6]

Threonine_Metabolism Threonine L-Threonine A3K 2-Amino-3-oxobutanoic acid Threonine->A3K L-threonine dehydrogenase Glycine Glycine A3K->Glycine 2-amino-3-ketobutyrate coenzyme A lyase AcetylCoA Acetyl-CoA A3K->AcetylCoA 2-amino-3-ketobutyrate coenzyme A lyase TCA TCA Cycle AcetylCoA->TCA

Caption: Metabolic pathway of L-threonine to glycine via 2-amino-3-oxobutanoic acid.

Table 2: Kinetic Properties of L-Threonine Dehydrogenase

OrganismCoenzymeKm for L-Threonine (mM)Vmax (units)Reference
Pyrococcus horikoshiiNAD+0.0131.75 mmol NADH/min/mg
Pyrococcus horikoshiiNADP+Higher than with NAD+Similar to NAD+

Signaling Roles of Beta-Keto Acids: The Example of Ketone Bodies

While a specific signaling role for 2-amino-3-oxobutanoic acid has not been extensively characterized, the ketone bodies, acetoacetate and β-hydroxybutyrate, are now recognized as important signaling molecules, exerting their effects beyond their function as mere energy substrates.[7] They can influence cellular processes by:

  • Receptor-mediated signaling: Binding to G protein-coupled receptors like GPR109A (also known as HCAR2).

  • Epigenetic modifications: β-hydroxybutyrate is an endogenous inhibitor of class I histone deacetylases (HDACs), leading to changes in gene expression.

  • Modulation of inflammation and oxidative stress. [7]

Ketone_Body_Signaling cluster_extracellular Extracellular cluster_cellular Intracellular Ketone_Bodies Ketone Bodies (β-hydroxybutyrate, Acetoacetate) GPCR GPR109A (HCAR2) Ketone_Bodies->GPCR HDAC HDACs Ketone_Bodies->HDAC Inhibition Inflammation_Oxidative_Stress ↓ Inflammation & Oxidative Stress GPCR->Inflammation_Oxidative_Stress Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Inflammation_Oxidative_Stress

Caption: Signaling pathways of ketone bodies as representative beta-keto acids.

Experimental Protocols

Accurate quantification and functional analysis of beta-keto acids are crucial for understanding their roles in health and disease. Due to their inherent instability, specific handling and analytical procedures are required.

Protocol 1: Quantification of Beta-Keto Acids in Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of keto acids in biological fluids and requires derivatization to enhance stability and analytical sensitivity.

1. Sample Preparation and Protein Precipitation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Derivatization:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a freshly prepared solution of 20 mg/mL O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) in a suitable buffer.

  • Incubate at 60°C for 30 minutes to form the O-PFBO oxime derivatives.

  • Cool the sample to room temperature.

3. Liquid-Liquid Extraction:

  • Add 200 µL of ethyl acetate (B1210297) and 100 µL of LC-MS grade water.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness.

4. LC-MS/MS Analysis:

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Use a suitable C18 column for chromatographic separation.

  • Perform detection using multiple reaction monitoring (MRM) mode for specific and sensitive quantification of the derivatized keto acids.

Protocol 2: Cellular Assay for Assessing Beta-Keto Acid-Induced Oxidative Stress

This protocol provides a framework for evaluating the effect of beta-keto acids on cellular oxidative stress using a fluorescent probe.

1. Cell Culture and Treatment:

  • Plate cells (e.g., a neuronal or hepatic cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare fresh solutions of the beta-keto acids of interest in the cell culture medium.

  • Remove the old medium and treat the cells with different concentrations of the beta-keto acids for a specified period (e.g., 24 hours). Include a vehicle control and a positive control for oxidative stress (e.g., H2O2).

2. Measurement of Reactive Oxygen Species (ROS):

  • After treatment, wash the cells with a warm buffer (e.g., phosphate-buffered saline).

  • Load the cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescin diacetate, DCFDA) according to the manufacturer's instructions.

  • Incubate the cells with the dye to allow for its uptake and de-esterification.

  • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Normalize the fluorescence intensity of the treated wells to the vehicle control.

  • Plot the relative fluorescence units (RFU) against the concentration of the beta-keto acid to determine the dose-response relationship.

  • Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Experimental_Workflow cluster_quantification Quantification of Beta-Keto Acids cluster_functional_assay Functional Assay: Oxidative Stress Sample_Prep Sample Preparation (Plasma) Derivatization Derivatization Sample_Prep->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Cell_Culture Cell Culture Treatment Treatment with Beta-Keto Acids Cell_Culture->Treatment ROS_Measurement ROS Measurement Treatment->ROS_Measurement Data_Analysis Data Analysis ROS_Measurement->Data_Analysis

Caption: General experimental workflow for the analysis of beta-keto acids.

Relevance in Drug Development and Disease

The study of beta-keto acids is of growing interest in the context of various diseases and drug development.

  • Biomarkers of Disease: Altered levels of specific keto acids have been associated with metabolic disorders. For instance, branched-chain keto acids are being investigated as potential biomarkers for insulin (B600854) resistance in obesity.[3][4]

  • Cancer Metabolism: The role of ketone bodies in cancer is complex and context-dependent. While some cancer cells can utilize ketones as an energy source, others cannot, which has led to the investigation of ketogenic diets as a potential adjuvant cancer therapy.[7][8][9][10] The enzymes involved in ketone body metabolism are also being explored as potential therapeutic targets.[11]

  • Therapeutic Potential of Beta-Keto Esters: Derivatives of beta-keto acids, such as beta-keto esters, are being designed and synthesized for various therapeutic applications, including their potential as antibacterial agents that can interfere with bacterial communication (quorum sensing).[12]

References

A Comparative Analysis of 2-Amino-3-oxobutanoic Acid and Threonine in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the metabolic roles of L-threonine (B559522), an essential amino acid, and its catabolic intermediate, 2-amino-3-oxobutanoic acid. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the pertinent metabolic pathways to support research and drug development in areas where threonine metabolism is a critical factor.

Introduction to Threonine and 2-Amino-3-oxobutanoic acid

L-threonine is an essential α-amino acid, meaning it cannot be synthesized by humans and must be obtained through diet. It plays a crucial role as a building block in protein synthesis and serves as a precursor for other vital biomolecules, including glycine (B1666218) and acetyl-CoA. The catabolism of threonine occurs through several distinct pathways, with the threonine dehydrogenase pathway being a key route in many organisms.

2-Amino-3-oxobutanoic acid (also known as 2-amino-3-ketobutyrate) is a transient α-keto acid that serves as a critical intermediate in the threonine dehydrogenase pathway.[1][2] Its formation is the first committed step in this catabolic route, which ultimately leads to the production of glycine and acetyl-CoA. Due to its inherent instability, 2-amino-3-oxobutanoic acid is a low-abundance metabolite that is rapidly converted in subsequent enzymatic reactions.

Metabolic Pathways

Threonine is primarily catabolized through three main pathways:

  • Threonine Dehydrogenase Pathway: In this pathway, L-threonine is oxidized by L-threonine 3-dehydrogenase (TDH) to form 2-amino-3-oxobutanoic acid.[2][3] This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase (also known as glycine C-acetyltransferase) into glycine and acetyl-CoA.[4][5] This pathway is significant in many bacteria and has been observed in animals, although it is considered a minor pathway for threonine catabolism in adult humans.[6][7]

  • Threonine Dehydratase (Deaminase) Pathway: This pathway involves the deamination of threonine by threonine dehydratase to yield α-ketobutyrate and ammonia.[2] The α-ketobutyrate can then be further metabolized to propionyl-CoA and enter the citric acid cycle.[6]

  • Threonine Aldolase (B8822740) Pathway: Threonine aldolase catalyzes the cleavage of threonine to glycine and acetaldehyde.[6]

This guide focuses on the comparison of threonine and its direct downstream product in the threonine dehydrogenase pathway, 2-amino-3-oxobutanoic acid.

Threonine_Metabolism cluster_threonine_catabolism Threonine Catabolism cluster_downstream_fates Downstream Fates Threonine L-Threonine A3OBA 2-Amino-3-oxobutanoic acid Threonine->A3OBA L-Threonine 3-dehydrogenase (TDH) Glycine Glycine Threonine->Glycine Threonine Aldolase alphaKetobutyrate α-Ketobutyrate Threonine->alphaKetobutyrate Threonine Dehydratase Acetaldehyde Acetaldehyde Threonine->Acetaldehyde Threonine Aldolase Protein_Synthesis Protein Synthesis Threonine->Protein_Synthesis A3OBA->Glycine 2-Amino-3-ketobutyrate CoA ligase AcetylCoA Acetyl-CoA A3OBA->AcetylCoA 2-Amino-3-ketobutyrate CoA ligase One_Carbon_Metabolism One-Carbon Metabolism Glycine->One_Carbon_Metabolism TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Figure 1. Major metabolic pathways of L-threonine catabolism.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for threonine, 2-amino-3-oxobutanoic acid, and the enzymes involved in the threonine dehydrogenase pathway. It is important to note that data for 2-amino-3-oxobutanoic acid is scarce due to its instability.

Table 1: Metabolite Information

ParameterL-Threonine2-Amino-3-oxobutanoic acid
Molar Mass 119.12 g/mol 117.10 g/mol
Typical Plasma Concentration ~100-200 µMNot typically detected due to rapid turnover
Cellular Function Protein synthesis, precursor for other metabolitesMetabolic intermediate
Stability in Biological Samples Relatively stableUnstable, spontaneously decomposes to aminoacetone[8]

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateOrganismKmVmax or kcat
L-Threonine 3-dehydrogenase (TDH) L-ThreonineE. coli~0.1-0.5 mM-
L-ThreonineGoat liver5.5 mM-
2-Amino-3-ketobutyrate CoA ligase 2-Amino-3-oxobutanoateE. coli-kcat (cleavage) is 50-fold higher than kcat (synthesis)[9]

Table 3: Metabolic Flux Data

PathwayOrganism/ConditionFlux (% of Threonine Catabolism)Reference
Threonine Dehydrogenase Pathway Adult Humans7-11%[6][7]
E. coliVariable, induced by leucine[3]
Threonine Dehydratase Pathway Adult HumansMajor pathway[10]
Corynebacterium sp.Primary catabolic route[11]

Experimental Protocols

Quantification of Threonine and 2-Amino-3-oxobutanoic Acid by LC-MS/MS

This protocol is a general guideline for the targeted quantification of amino and keto acids in biological samples, such as cell lysates or plasma. Special handling is required for the unstable 2-amino-3-oxobutanoic acid.

a. Sample Preparation (with consideration for 2-amino-3-oxobutanoic acid stability)

  • Quenching and Extraction: Rapidly quench metabolic activity by flash-freezing cell pellets or tissues in liquid nitrogen. For plasma or serum, keep samples on ice.

  • Protein Precipitation: Add ice-cold extraction solvent (e.g., 80% methanol (B129727) or a solution containing acetonitrile) to the sample to precipitate proteins.[12]

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Derivatization (Optional but Recommended for 2-Amino-3-oxobutanoic acid): Due to its instability and polarity, derivatization can improve the stability and chromatographic properties of 2-amino-3-oxobutanoic acid. A common method is oximation to protect the keto group, followed by silylation or other derivatization of the amino and carboxyl groups.[13]

b. LC-MS/MS Analysis

  • Chromatography: Use a reversed-phase C18 column with a gradient elution. The mobile phases typically consist of water and acetonitrile (B52724) with an ion-pairing agent like formic acid to improve peak shape.[12]

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification. Specific precursor-product ion transitions for threonine and the derivatized 2-amino-3-oxobutanoic acid need to be optimized.

  • Quantification: Use stable isotope-labeled internal standards for both threonine and, if available, 2-amino-3-oxobutanoic acid to ensure accurate quantification.

Enzyme Assay for L-Threonine 3-Dehydrogenase (TDH)

This spectrophotometric assay measures the activity of TDH by monitoring the production of NADH.[14]

a. Reagents

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • L-Threonine solution (substrate)

  • NAD+ solution

  • Purified or crude TDH enzyme extract

b. Procedure

  • Prepare a reaction mixture in a cuvette containing the assay buffer and NAD+.

  • Incubate the mixture at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding the L-threonine solution.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

13C-Metabolic Flux Analysis (MFA) of Threonine Catabolism

This protocol provides a general workflow for tracing the metabolic fate of threonine using stable isotope labeling.[15][16]

a. Experimental Workflow

  • Isotope Labeling: Culture cells in a defined medium where standard threonine is replaced with a 13C-labeled threonine isotope (e.g., [U-13C4]-L-threonine).

  • Achieve Isotopic Steady State: Allow the cells to grow for a sufficient period to ensure that the intracellular metabolite pools are fully labeled.

  • Sample Collection and Processing: Harvest the cells, quench metabolism, and extract metabolites as described in the LC-MS/MS protocol.

  • Mass Spectrometry Analysis: Analyze the mass isotopomer distribution of threonine and its downstream metabolites (e.g., glycine, serine, and TCA cycle intermediates) using GC-MS or LC-MS/MS.

  • Flux Calculation: Use specialized software to fit the mass isotopomer distribution data to a metabolic model to calculate the relative fluxes through the different threonine catabolic pathways.

mfa_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase Cell Culture Cell Culture Isotope Labeling\n([13C]-Threonine) Isotope Labeling ([13C]-Threonine) Cell Culture->Isotope Labeling\n([13C]-Threonine) Quenching & Extraction Quenching & Extraction Isotope Labeling\n([13C]-Threonine)->Quenching & Extraction LC-MS/MS Analysis\n(Mass Isotopomers) LC-MS/MS Analysis (Mass Isotopomers) Quenching & Extraction->LC-MS/MS Analysis\n(Mass Isotopomers) Data Processing Data Processing LC-MS/MS Analysis\n(Mass Isotopomers)->Data Processing Metabolic Flux\nCalculation Metabolic Flux Calculation Data Processing->Metabolic Flux\nCalculation Pathway Visualization Pathway Visualization Metabolic Flux\nCalculation->Pathway Visualization

Figure 2. General workflow for a 13C-Metabolic Flux Analysis experiment.

Comparison and Significance

The metabolic relationship between threonine and 2-amino-3-oxobutanoic acid is that of a precursor and a direct, transient product. Threonine is a stable, essential amino acid with multiple metabolic fates, including a significant role in protein synthesis. In contrast, 2-amino-3-oxobutanoic acid is an unstable intermediate solely dedicated to the threonine dehydrogenase catabolic pathway.

The flux through the threonine dehydrogenase pathway, and thus the production of 2-amino-3-oxobutanoic acid, is subject to regulation. In E. coli, the expression of L-threonine dehydrogenase is induced by leucine, suggesting a role for this pathway in balancing amino acid pools.[3] In mammals, the relatively low contribution of this pathway to overall threonine catabolism in adults suggests that its importance may be context-dependent, potentially varying with developmental stage or nutritional status.[6][7]

For researchers in drug development, understanding the flux through these different threonine catabolic pathways can be crucial. For example, in cancer metabolism, where certain amino acid dependencies are observed, targeting specific enzymes in threonine metabolism could be a therapeutic strategy. Furthermore, in the production of biologics using cell cultures, optimizing the amino acid composition of the media, including threonine levels, can significantly impact protein production and quality.

Conclusion

2-Amino-3-oxobutanoic acid is a key, albeit transient, intermediate in the catabolism of threonine via the threonine dehydrogenase pathway. While threonine is a versatile and essential amino acid with multiple metabolic roles, 2-amino-3-oxobutanoic acid's existence is fleeting, quickly leading to the formation of glycine and acetyl-CoA. The quantitative analysis of this pathway, though challenging due to the instability of 2-amino-3-oxobutanoic acid, can provide valuable insights into the regulation of amino acid metabolism in various physiological and pathological states. The experimental protocols outlined in this guide provide a starting point for researchers to further investigate the intricate roles of these two molecules in metabolic networks.

References

Validation of 2-Amino-3-oxobutanoic Acid as a Metabolic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathway involving 2-amino-3-oxobutanoic acid for glycine (B1666218) synthesis with alternative biosynthetic routes. Supporting experimental data, detailed methodologies for validation, and visual representations of the biochemical processes are presented to facilitate a comprehensive understanding of this metabolic junction.

Metabolic Pathways of Glycine Synthesis

Glycine, a non-essential amino acid, is synthesized through several distinct metabolic pathways. The validation of 2-amino-3-oxobutanoic acid as a key intermediate primarily concerns the degradation of threonine. This pathway is compared with the primary routes of glycine synthesis from serine, choline (B1196258), and glyoxylate.

Threonine Degradation Pathway via 2-Amino-3-oxobutanoic Acid

In this pathway, L-threonine is catabolized in a two-step enzymatic process within the mitochondria to yield glycine and acetyl-CoA. 2-amino-3-oxobutanoic acid (also known as 2-amino-3-ketobutyrate) is a highly unstable intermediate in this process.[1]

The key enzymes involved are:

  • L-Threonine 3-dehydrogenase (TDH): This enzyme oxidizes L-threonine to 2-amino-3-oxobutanoic acid.[1]

  • 2-Amino-3-ketobutyrate CoA ligase (KBL), also known as Glycine C-acetyltransferase (GCAT): This enzyme catalyzes the conversion of 2-amino-3-oxobutanoic acid and Coenzyme A (CoA) into glycine and acetyl-CoA.[1][2]

Due to its instability, 2-amino-3-oxobutanoic acid can also spontaneously decarboxylate to form aminoacetone.[3]

Threonine_Degradation Threonine L-Threonine AOB 2-Amino-3-oxobutanoic acid Threonine->AOB L-Threonine 3-dehydrogenase (TDH) Glycine Glycine AOB->Glycine 2-Amino-3-ketobutyrate CoA ligase (KBL/GCAT) + CoA AcetylCoA Acetyl-CoA AOB->AcetylCoA 2-Amino-3-ketobutyrate CoA ligase (KBL/GCAT) + CoA Aminoacetone Aminoacetone AOB->Aminoacetone Spontaneous Decarboxylation

Figure 1: Threonine degradation pathway.
Alternative Glycine Synthesis Pathways

The primary route for glycine synthesis in most organisms is the reversible conversion of L-serine, catalyzed by Serine Hydroxymethyltransferase (SHMT) . This reaction is crucial for one-carbon metabolism as it also generates 5,10-methylenetetrahydrofolate.[4]

Serine_Pathway Serine L-Serine Glycine Glycine Serine->Glycine Serine Hydroxymethyltransferase (SHMT) THF Tetrahydrofolate MTHF 5,10-Methylene- tetrahydrofolate THF->MTHF SHMT

Figure 2: Glycine synthesis from serine.

Dietary choline can be oxidized to glycine in a multi-step process occurring in the mitochondria.

The key enzymes are:

  • Choline Dehydrogenase (CHDH): Oxidizes choline to betaine (B1666868) aldehyde.[5]

  • Betaine Aldehyde Dehydrogenase (BADH): Oxidizes betaine aldehyde to betaine.[2]

  • Subsequent demethylation steps convert betaine to glycine.

Choline_Pathway Choline Choline Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Choline Dehydrogenase Betaine Betaine Betaine_Aldehyde->Betaine Betaine Aldehyde Dehydrogenase Dimethylglycine Dimethylglycine Betaine->Dimethylglycine BHMT Sarcosine Sarcosine Dimethylglycine->Sarcosine DMGDH Glycine Glycine Sarcosine->Glycine SARDH Glyoxylate_Pathway Glyoxylate Glyoxylate Glycine Glycine Glyoxylate->Glycine Alanine-glyoxylate Aminotransferase (AGT) Alanine L-Alanine Pyruvate Pyruvate Alanine->Pyruvate AGT Experimental_Workflow cluster_experiment In Vitro / In Vivo Experiment cluster_analysis Analytical Phase Cell_Culture Cell Culture / Model Organism Isotope_Labeling Incubation with L-[U-13C]-Threonine Cell_Culture->Isotope_Labeling Quenching Metabolic Quenching Isotope_Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS_Analysis LC-MS or GC-MS Analysis Derivatization->MS_Analysis Data_Processing Mass Isotopologue Distribution Analysis MS_Analysis->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA

References

A Comparative Guide to 2-Amino-3-ketobutyric Acid Assays: Navigating Cross-Reactivity Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Amino-3-ketobutyric acid (AKB) is crucial for understanding its role in various metabolic pathways, particularly in the context of threonine and glycine (B1666218) metabolism. However, the inherent instability of AKB and the potential for cross-reactivity with structurally similar molecules present significant analytical challenges. This guide provides a comparative overview of common assay methodologies for AKB, focusing on their cross-reactivity profiles and offering supporting data to aid in the selection of the most appropriate technique for your research needs.

Introduction to 2-Amino-3-ketobutyric Acid and its Analytical Hurdles

2-Amino-3-ketobutyric acid is a key intermediate in the catabolism of L-threonine, a process initiated by the enzyme L-threonine dehydrogenase. This reaction produces AKB, which is then converted to glycine and acetyl-CoA by the enzyme 2-amino-3-ketobutyrate CoA lyase. A significant challenge in the analysis of AKB is its instability, as it can spontaneously decarboxylate to form aminoacetone. This instability necessitates careful sample handling and rapid analysis to ensure accurate quantification. Furthermore, the presence of other amino acids and keto acids in biological samples can lead to cross-reactivity in certain assay formats, compromising the specificity of the measurement.

Comparative Analysis of Assay Methodologies

The two primary approaches for quantifying AKB are enzymatic assays and chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages concerning specificity, sensitivity, and susceptibility to interference.

Enzymatic Assays

Enzymatic assays for AKB typically rely on the activity of specific enzymes involved in its metabolism. A common approach involves a coupled enzyme system where L-threonine is first converted to AKB by L-threonine dehydrogenase. The subsequent reaction, catalyzed by 2-amino-3-ketobutyrate CoA lyase, consumes AKB and can be monitored, for example, by measuring the change in NADH concentration spectrophotometrically.

Key Advantages:

  • High Specificity (with the right enzyme): The specificity of the enzymatic assay is largely dependent on the selectivity of the enzymes used. For instance, L-threonine 3-dehydrogenase from Cupriavidus necator has been shown to be highly selective for L-threonine, with minimal cross-reactivity to other L-amino acids, alcohols, and amino alcohols.[1] This high specificity in the initial step of the assay can significantly reduce interference from other compounds in the sample matrix.

  • Relatively Simple and Rapid: Enzymatic assays can often be performed in a microplate format, allowing for high-throughput analysis.

Potential for Cross-Reactivity: While the use of highly specific enzymes can minimize interference, the potential for cross-reactivity with other keto acids should be considered, particularly if the downstream detection method is not entirely specific to the reaction products. It is crucial to validate the specificity of the entire enzymatic assay system against a panel of structurally related compounds that may be present in the sample.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful tool for the quantification of small molecules in complex biological matrices. This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Key Advantages:

  • High Specificity and Sensitivity: LC-MS/MS offers excellent specificity by separating analytes based on their chromatographic retention time and then identifying them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This multi-dimensional analysis significantly reduces the likelihood of interference from other molecules. The sensitivity of modern LC-MS/MS systems allows for the detection of very low concentrations of AKB.

  • Multiplexing Capability: LC-MS/MS methods can be developed to simultaneously quantify multiple analytes in a single run, providing a more comprehensive metabolic profile.

Potential Challenges:

  • Matrix Effects: The presence of other components in the biological sample can sometimes suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. This can often be mitigated through careful sample preparation and the use of isotopically labeled internal standards.

  • Derivatization: Due to the polar nature of amino acids and keto acids, derivatization is often required to improve their chromatographic retention and ionization efficiency.[2] This adds an extra step to the sample preparation workflow and needs to be carefully optimized.

  • Instability during Sample Preparation: The inherent instability of AKB must be addressed during the sample preparation and analysis workflow to prevent its degradation.

Data Presentation: A Comparative Overview

FeatureEnzymatic AssayLC-MS/MS
Principle Measurement of a product or co-factor change resulting from a specific enzyme-catalyzed reaction.Separation by chromatography followed by mass-based detection and quantification.
Specificity High, dependent on the enzyme's selectivity. Potential for cross-reactivity with other keto acids.Very high, based on retention time, parent mass, and fragment ions.
Sensitivity Generally lower than LC-MS/MS.Very high, capable of detecting picomolar to femtomolar concentrations.
Throughput High, amenable to microplate formats.Moderate to high, dependent on the length of the chromatographic run.
Susceptibility to Interference Can be susceptible to compounds that interact with the enzymes or detection system.Less susceptible due to chromatographic separation and specific mass detection. Matrix effects can be a concern.
Development Complexity Relatively straightforward if specific enzymes are available.More complex, requiring expertise in chromatography and mass spectrometry.

Experimental Protocols

Enzymatic Assay for 2-Amino-3-ketobutyric Acid (Conceptual Protocol)

This protocol is based on a coupled enzyme reaction.

Materials:

  • L-threonine dehydrogenase (preferably from a source with high specificity, e.g., Cupriavidus necator)

  • 2-amino-3-ketobutyrate CoA lyase

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Coenzyme A (CoA)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Microplate reader capable of measuring absorbance at 340 nm

  • Sample containing AKB or L-threonine

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing NAD+, CoA, and 2-amino-3-ketobutyrate CoA lyase in the reaction buffer.

  • Sample Addition: Add the sample containing AKB to the reaction mixture. If measuring L-threonine, L-threonine dehydrogenase would also be included in the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding the final enzyme (e.g., L-threonine dehydrogenase if starting from threonine, or if measuring pre-existing AKB, the lyase could be added last).

  • Kinetic Measurement: Immediately place the microplate in the reader and monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Quantification: The rate of NADH production is proportional to the concentration of AKB in the sample. A standard curve using known concentrations of AKB should be generated to quantify the unknown samples.

LC-MS/MS Analysis of 2-Amino-3-ketobutyric Acid (Conceptual Protocol)

This protocol outlines a general workflow for AKB analysis by LC-MS/MS.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase or HILIC HPLC column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) or a similar amine-reactive reagent)

  • Internal standard (e.g., isotopically labeled AKB)

  • Sample containing AKB

Procedure:

  • Sample Preparation:

    • Precipitate proteins from the biological sample (e.g., plasma, serum) using a suitable method (e.g., addition of cold acetonitrile or methanol).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Add the internal standard to the supernatant.

  • Derivatization:

    • React the supernatant with the derivatization reagent according to the manufacturer's protocol to enhance chromatographic retention and ionization.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto the HPLC column.

    • Separate the analytes using a suitable gradient elution program.

    • Detect the derivatized AKB and its internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for AKB and its internal standard should be optimized beforehand.

  • Quantification:

    • Construct a standard curve by analyzing a series of known concentrations of derivatized AKB standards.

    • Quantify the amount of AKB in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizing the Metabolic Context and Analytical Workflow

To better understand the metabolic context and the analytical approaches, the following diagrams are provided.

Threonine_Metabolism Threonine L-Threonine AKB 2-Amino-3-ketobutyric acid (AKB) Threonine->AKB L-threonine dehydrogenase Glycine Glycine AKB->Glycine 2-amino-3-ketobutyrate CoA lyase AcetylCoA Acetyl-CoA AKB->AcetylCoA 2-amino-3-ketobutyrate CoA lyase Aminoacetone Aminoacetone AKB->Aminoacetone Spontaneous decarboxylation

Fig. 1: Metabolic pathway of L-threonine to glycine, highlighting the central role of 2-Amino-3-ketobutyric acid (AKB) and its spontaneous degradation product.

Assay_Workflow cluster_Enzymatic Enzymatic Assay cluster_LCMS LC-MS/MS Assay E_Sample Sample E_Reaction Enzymatic Reaction (coupled enzymes) E_Sample->E_Reaction E_Detection Spectrophotometric Detection (NADH) E_Reaction->E_Detection L_Sample Sample Preparation L_Deriv Derivatization L_Sample->L_Deriv L_LC HPLC Separation L_Deriv->L_LC L_MS MS/MS Detection L_LC->L_MS

Fig. 2: High-level comparison of the experimental workflows for enzymatic and LC-MS/MS-based assays for 2-Amino-3-ketobutyric acid.

Conclusion and Recommendations

The choice between an enzymatic assay and an LC-MS/MS method for the quantification of 2-Amino-3-ketobutyric acid depends on the specific requirements of the study.

  • For high-throughput screening applications where high specificity for the initial substrate (L-threonine) is the primary concern and a highly selective enzyme is available, an enzymatic assay can be a cost-effective and rapid solution. However, thorough validation for potential cross-reactivity with other keto acids is essential.

  • For studies requiring the highest level of specificity, sensitivity, and the ability to simultaneously measure other metabolites, LC-MS/MS is the superior method. While the initial method development may be more complex, its robustness and the wealth of information it provides make it the gold standard for quantitative metabolic analysis.

Ultimately, a careful consideration of the sample matrix, the required level of sensitivity and specificity, and the available instrumentation will guide the selection of the most appropriate assay for the accurate and reliable quantification of 2-Amino-3-ketobutyric acid.

References

Confirming the Identity of 2-Amino-3-oxobutanoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites and potential drug candidates is paramount. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) and other common analytical techniques for the confirmation of 2-Amino-3-oxobutanoic acid, a non-proteinogenic α-amino acid involved in key metabolic pathways.

This document outlines the superior capabilities of HRMS in providing high-accuracy mass measurements and structural information through fragmentation analysis. It also presents a comparative overview with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by expected experimental data and detailed protocols.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Confirmation

HRMS stands as a powerful tool for the definitive identification of small molecules like 2-Amino-3-oxobutanoic acid due to its ability to provide a highly accurate mass measurement of the parent ion and its fragments. This high mass accuracy significantly reduces the number of possible elemental compositions, leading to a confident identification.

Expected HRMS Data for 2-Amino-3-oxobutanoic acid

The theoretical exact mass of 2-Amino-3-oxobutanoic acid (C₄H₇NO₃) is 117.04259 Da.[1][2] An HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is expected to measure the mass of the protonated molecule ([M+H]⁺) with a mass error of less than 5 parts per million (ppm).

ParameterTheoretical ValueExpected Experimental Value (HRMS)
Molecular Formula C₄H₇NO₃-
Exact Mass 117.04259 Da-
[M+H]⁺ Ion 118.05040 Da118.05035 ± 0.00059 Da (<5 ppm)
[M+Na]⁺ Ion 140.03239 Da140.03234 ± 0.00070 Da (<5 ppm)

Table 1: Comparison of theoretical and expected experimental HRMS data for 2-Amino-3-oxobutanoic acid.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Further confirmation of the structure of 2-Amino-3-oxobutanoic acid can be achieved through tandem mass spectrometry (MS/MS). By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides a fingerprint for the molecule, confirming the connectivity of its atoms. Common fragmentation pathways for amino acids include the neutral losses of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (as CO or COOH).

Precursor Ion (m/z)Expected Fragment Ions (m/z)Corresponding Neutral Loss
118.0504101.0243NH₃
118.0504100.0450H₂O
118.050473.0290COOH
118.050474.0603CO₂
118.050444.0262C₃H₄O₂

Table 2: Expected MS/MS fragmentation data for the [M+H]⁺ ion of 2-Amino-3-oxobutanoic acid.

Comparison with Alternative Analytical Techniques

While HRMS offers unparalleled accuracy for identification, other techniques like GC-MS and NMR spectroscopy can also be employed, each with its own set of advantages and limitations.

TechniquePrincipleSample PreparationInformation ProvidedKey AdvantagesKey Limitations
LC-HRMS Separation by liquid chromatography followed by high-accuracy mass measurement.Minimal, direct injection of liquid samples.Accurate mass of parent and fragment ions, retention time.High sensitivity, high specificity, suitable for complex mixtures.Higher instrument cost.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.Derivatization is required to increase volatility.Mass spectrum of derivatized compound, retention time.Excellent separation for volatile compounds, established libraries.Requires derivatization, potential for thermal degradation.
NMR Spectroscopy Interaction of atomic nuclei with a magnetic field.Sample dissolved in a deuterated solvent.Detailed structural information, including connectivity and stereochemistry.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires higher sample concentration.

Table 3: Comparison of LC-HRMS, GC-MS, and NMR for the analysis of 2-Amino-3-oxobutanoic acid.

Experimental Protocols

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Orbitrap or Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Resolution: >60,000.

    • Data Acquisition: Full scan for accurate mass of the parent ion, followed by data-dependent MS/MS for fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization (Silylation):

    • Dry down an aliquot of the sample containing approximately 100 µg of 2-Amino-3-oxobutanoic acid under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • Chromatography:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-600.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O).

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard 1D proton experiment.

    • Expected Chemical Shifts (δ, ppm) and Multiplicities:

      • ~4.1 (s, 1H, α-proton)

      • ~2.3 (s, 3H, methyl protons)

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Experiment: Proton-decoupled ¹³C experiment.

    • Expected Chemical Shifts (δ, ppm):

      • ~205 (C=O, ketone)

      • ~175 (C=O, carboxylic acid)

      • ~60 (α-carbon)

      • ~28 (methyl carbon)

Note: Predicted NMR data is based on the chemical structure and typical chemical shifts for similar functional groups.

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis cluster_confirmation Identity Confirmation Sample 2-Amino-3-oxobutanoic acid sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization optional LC_HRMS LC-HRMS Dissolution->LC_HRMS NMR NMR Dissolution->NMR GC_MS GC-MS Derivatization->GC_MS Accurate_Mass Accurate Mass Measurement LC_HRMS->Accurate_Mass Fragmentation Fragmentation Pattern Analysis LC_HRMS->Fragmentation Retention_Time Retention Time Comparison LC_HRMS->Retention_Time GC_MS->Retention_Time Spectral_Library Spectral Library Matching (GC-MS) GC_MS->Spectral_Library Structural_Elucidation Structural Elucidation (NMR) NMR->Structural_Elucidation Confirmation Confirmed Identity of 2-Amino-3-oxobutanoic acid Accurate_Mass->Confirmation Fragmentation->Confirmation Spectral_Library->Confirmation Structural_Elucidation->Confirmation

Workflow for the identification of 2-Amino-3-oxobutanoic acid.

signaling_pathway Threonine Threonine Intermediate 2-Amino-3-oxobutanoic acid Threonine->Intermediate Threonine dehydrogenase Glycine Glycine Intermediate->Glycine Acetyl_CoA Acetyl-CoA Intermediate->Acetyl_CoA Aminoacetone Aminoacetone Intermediate->Aminoacetone Spontaneous decarboxylation Pyruvate Pyruvate Glycine->Pyruvate Aminoacetone->Pyruvate

Metabolic context of 2-Amino-3-oxobutanoic acid.

Conclusion

For the unequivocal identification of 2-Amino-3-oxobutanoic acid, LC-HRMS is the recommended technique. Its ability to provide high-resolution, accurate mass data for both the parent ion and its fragments offers the highest level of confidence. While GC-MS and NMR are valuable analytical tools, the former requires a derivatization step that can introduce variability, and the latter typically requires a higher concentration of the analyte. By employing the detailed protocols and understanding the comparative strengths of each method, researchers can confidently confirm the identity of this and other critical small molecules in their studies.

References

Comparative Analysis of α-Amino-β-Ketobutyrate and Aminoacetone: Metabolic Intermediates with Divergent Biological Fates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of α-amino-β-ketobutyrate (AKB) and aminoacetone (AA), two closely related metabolites derived from the catabolism of the essential amino acid L-threonine. While originating from a common precursor, their metabolic fates and downstream biological effects differ significantly, with AKB participating in core biosynthetic pathways and AA being implicated in cellular toxicity and oxidative stress. This document synthesizes experimental data to elucidate these differences, offering detailed methodologies and visual representations of the key pathways involved.

Metabolic Context and Divergent Pathways

Both α-amino-β-ketobutyrate and aminoacetone are central intermediates in the primary mammalian pathway for L-threonine degradation.[1][2] This process is initiated in the mitochondria by the enzyme L-threonine 3-dehydrogenase (TDH), which oxidizes L-threonine to produce α-amino-β-ketobutyrate.[2][3][4] At this juncture, the metabolic path splits, defining the distinct biological roles of these molecules.

  • Pathway 1: Biosynthesis via α-Amino-β-Ketobutyrate: In the presence of coenzyme A (CoA), the enzyme 2-amino-3-oxobutyrate CoA ligase rapidly cleaves AKB into glycine (B1666218) and acetyl-CoA .[2][5] Glycine is a crucial amino acid for the synthesis of proteins, glutathione, and other essential biomolecules, while acetyl-CoA is a primary fuel for the citric acid cycle (TCA cycle) to generate cellular energy.[2][5] This pathway represents the productive and beneficial utilization of threonine.

  • Pathway 2: Spontaneous Decarboxylation to Aminoacetone: α-Amino-β-ketobutyrate is an unstable compound and can undergo spontaneous, non-enzymatic decarboxylation to form aminoacetone .[1] The formation of aminoacetone is favored when the ligase-mediated cleavage is slow or saturated, or when mitochondrial integrity is compromised.[5] Aminoacetone is then further metabolized, often with detrimental cellular consequences.

threonine_metabolism threonine L-Threonine akb α-Amino-β-ketobutyrate (unstable intermediate) threonine->akb L-Threonine Dehydrogenase gly_acetyl Glycine + Acetyl-CoA akb->gly_acetyl 2-Amino-3-oxobutyrate CoA Ligase aminoacetone Aminoacetone akb->aminoacetone Spontaneous Decarboxylation tca TCA Cycle gly_acetyl->tca biosynthesis Biosynthesis (e.g., Glutathione, Protein) gly_acetyl->biosynthesis methylglyoxal (B44143) Methylglyoxal (Reactive Aldehyde) aminoacetone->methylglyoxal Semicarbazide-Sensitive Amine Oxidase (SSAO) or Metal-catalyzed oxidation ages Advanced Glycation End-products (AGEs) & Oxidative Stress methylglyoxal->ages

Figure 1: Metabolic fate of L-threonine.

Comparative Biological Activities

The primary difference in biological activity stems from the downstream products of each molecule. AKB is a transient precursor to beneficial compounds, whereas aminoacetone is a precursor to the cytotoxic agent methylglyoxal and a participant in reactions that generate oxidative stress.

α-Amino-β-Ketobutyrate (AKB): The biological relevance of AKB is almost exclusively as a metabolic intermediate. Its instability means it does not accumulate within the cell under normal physiological conditions.[1] Its primary "activity" is to serve as the substrate for the ligase that produces glycine and acetyl-CoA, thereby contributing to cellular biosynthesis and energy production.[5]

Aminoacetone (AA): In contrast, aminoacetone has a range of documented biological effects, most of which are considered detrimental.

  • Generation of Methylglyoxal (MG): Aminoacetone is a significant endogenous source of methylglyoxal, a highly reactive dicarbonyl compound.[6][7] This conversion is catalyzed by semicarbazide-sensitive amine oxidases (SSAO), which are found in various tissues, including vascular smooth muscle.[8][9] The reaction produces methylglyoxal, ammonium, and hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[7]

  • Induction of Oxidative Stress: The metabolism of aminoacetone is a source of ROS. Both the H₂O₂ produced by SSAO and the superoxide (B77818) radicals generated during metal-catalyzed oxidation of AA contribute to cellular oxidative stress.[7][10] This stress can damage lipids, proteins, and DNA.

  • Cytotoxicity: Experimental evidence shows that aminoacetone is cytotoxic, particularly to insulin-producing pancreatic β-cells (RINm5f cell line).[7] This effect is linked to the induction of oxidative stress, an increase in cytosolic calcium, DNA fragmentation, and a higher ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[7]

  • Protein Damage and Impaired Iron Metabolism: Aminoacetone can promote damage to proteins like ferritin, the primary iron storage protein. This damage impairs ferritin's ability to sequester iron safely, leading to a decrease in its ferroxidase activity and iron uptake ability, which can contribute to intracellular iron-induced oxidative stress.[10]

aminoacetone_toxicity aa Aminoacetone ssao SSAO / Metal Ions aa->ssao mg Methylglyoxal (MG) ssao->mg ros Reactive Oxygen Species (H₂O₂, O₂⁻) ssao->ros ages AGE Formation mg->ages protein_damage Protein Damage (e.g., Ferritin) ros->protein_damage lipid_perox Lipid Peroxidation ros->lipid_perox dna_damage DNA Fragmentation ros->dna_damage cellular_dysfunction Cellular Dysfunction protein_damage->cellular_dysfunction ages->cellular_dysfunction lipid_perox->cellular_dysfunction apoptosis Apoptosis dna_damage->apoptosis cellular_dysfunction->apoptosis

Figure 2: Pro-oxidant and cytotoxic effects of aminoacetone.

Quantitative Data Comparison

Direct comparative studies providing quantitative data (e.g., IC50) for both molecules are limited due to the transient nature of α-amino-β-ketobutyrate. The table below summarizes relevant quantitative data from individual studies.

ParameterMoleculeValueSystem / ConditionsReference
Enzyme Kinetics (Substrate) AminoacetoneKm = 92 µMHuman umbilical artery SSAO[9]
AminoacetoneKi = 83 µMCompetitive inhibitor of benzylamine (B48309) metabolism by SSAO[9]
Cytotoxicity Aminoacetone0.1 - 5.0 mMInduces cell death in insulin-producing RINm5f cells[7]
Protein Damage Aminoacetone1 - 10 mMDose-dependent decrease in apoferritin tryptophan fluorescence[10]
Aminoacetone10 mM40% decrease in apoferritin ferroxidase activity[10]
Aminoacetone10 mM80% decrease in apoferritin iron uptake ability[10]

Note: No comparable quantitative data on the direct biological activity of α-amino-β-ketobutyrate is available, as its effects are mediated through its rapid conversion to glycine and acetyl-CoA.

Experimental Protocols

A. Assay for Semicarbazide-Sensitive Amine Oxidase (SSAO) Activity with Aminoacetone

This protocol is adapted from studies on aminoacetone metabolism by human vascular tissue.[9]

  • Tissue Preparation: Homogenize human umbilical artery tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.8). Prepare a low-speed supernatant (600 x g for 10 min) or a high-speed membrane fraction (105,000 x g for 60 min).

  • Reaction Mixture: Prepare a reaction mixture containing the tissue preparation (protein concentration standardized), buffer, and cofactors.

  • Initiation: Start the reaction by adding aminoacetone to a final concentration in the range of 50-200 µM. Incubate at 37°C.

  • Reaction Termination: Stop the reaction at various time points by adding an acid (e.g., perchloric acid).

  • Product Detection: The product, methylglyoxal, can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Data Analysis: Calculate the rate of methylglyoxal formation (nmol/hr/mg protein). Kinetic constants (Km and Vmax) can be determined by running the assay with a range of aminoacetone concentrations and fitting the data to the Michaelis-Menten equation.

B. Assessment of Aminoacetone-Induced Cytotoxicity in Cell Culture

This protocol is based on studies investigating the effects of aminoacetone on insulin-producing cells.[7]

  • Cell Culture: Culture RINm5f cells (or another relevant cell line) in standard culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Seed cells in multi-well plates. Once they reach desired confluency, replace the medium with fresh medium containing various concentrations of aminoacetone (e.g., 0.1 mM to 5.0 mM). Include a vehicle control (medium only).

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Viability Assay (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control. An IC50 value (the concentration of aminoacetone that causes 50% inhibition of cell viability) can be calculated.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results & Comparison cell_culture 1. Culture Cells (e.g., RINm5f) treatment 3. Treat Cells with Vehicle, AKB, or AA at various concentrations cell_culture->treatment akb_prep 2a. Prepare AKB Solution* (handle instability) akb_prep->treatment note *AKB is highly unstable; its synthesis in situ or use of a stable precursor might be required. aa_prep 2b. Prepare Aminoacetone (AA) Solution aa_prep->treatment incubation 4. Incubate for 24-48h treatment->incubation viability 5a. Cell Viability Assay (e.g., MTT) incubation->viability ros_assay 5b. ROS Production Assay (e.g., DCFH-DA) incubation->ros_assay apoptosis_assay 5c. Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay results 6. Compare IC50, ROS levels, and apoptosis rates viability->results ros_assay->results apoptosis_assay->results

Figure 3: Workflow for comparing cytotoxicity.

Conclusion

α-Amino-β-ketobutyrate and aminoacetone, despite their close metabolic relationship, exhibit starkly contrasting biological activities. α-Amino-β-ketobutyrate functions as a benign, transient intermediate that channels the carbon skeleton of threonine into essential biosynthetic and energy-producing pathways. Conversely, aminoacetone acts as a precursor to the cytotoxic metabolite methylglyoxal and is an active participant in redox reactions that generate oxidative stress, damage cellular components, and can ultimately lead to apoptosis. The balance between the enzymatic conversion of α-amino-β-ketobutyrate to glycine and acetyl-CoA versus its spontaneous degradation to aminoacetone is therefore a critical control point in maintaining cellular health and preventing the accumulation of toxic byproducts. This distinction is of particular relevance in metabolic disorders such as diabetes, where elevated levels of aminoacetone and methylglyoxal are implicated in the pathogenesis of complications.

References

Comparative analysis of alpha-keto acids in metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alpha-Keto Acids in Metabolism

Introduction

Alpha-keto acids are organic compounds characterized by a ketone group adjacent to a carboxylic acid. They are pivotal intermediates in numerous metabolic pathways, most notably in the catabolism and synthesis of amino acids and carbohydrates.[1] Their central role extends beyond bioenergetics; they are increasingly recognized as critical signaling molecules that regulate cellular processes, including gene expression and redox homeostasis.[2][3] This guide provides a comparative analysis of three key alpha-keto acids—alpha-ketoglutarate (AKG), pyruvate (B1213749), and branched-chain alpha-keto acids (BCKAs)—focusing on their distinct metabolic functions, regulatory pathways, and implications for drug development. The content is supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Core Metabolic Functions: A Comparative Overview

Alpha-keto acids are central hubs in metabolism, linking the breakdown of carbohydrates, fats, and proteins.[4] While all share a common chemical motif, their metabolic fates and regulatory functions are distinct.

  • Alpha-Ketoglutarate (AKG): A key intermediate in the tricarboxylic acid (TCA) cycle, AKG is essential for cellular energy production.[5][6] It serves as a critical link between carbon and nitrogen metabolism by participating in transamination reactions, acting as a nitrogen scavenger, and providing the precursor for the synthesis of glutamate (B1630785) and glutamine.[7][8] Furthermore, AKG is an obligatory co-substrate for a large family of Fe(II)/α-ketoglutarate-dependent dioxygenases, which are involved in processes ranging from collagen synthesis to epigenetic regulation.[9][10][11]

  • Pyruvate: As the end-product of glycolysis, pyruvate holds a crucial position at the crossroads of anaerobic and aerobic metabolism.[12][13] It can be converted to lactate (B86563) under anaerobic conditions or transported into the mitochondria to be decarboxylated to acetyl-CoA, which then enters the TCA cycle.[4][14] Pyruvate is therefore a primary fuel input for mitochondrial respiration and a substrate for gluconeogenesis and the synthesis of certain amino acids like alanine.[12][15]

  • Branched-Chain Alpha-Keto Acids (BCKAs): These are derived from the transamination of the three branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. The corresponding BCKAs are α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV).[16] Unlike most other amino acids, BCAA catabolism is initiated in peripheral tissues like skeletal muscle.[17] The irreversible oxidative decarboxylation of BCKAs is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a critical regulatory point in BCAA metabolism.[17][18] Dysregulation of this pathway is linked to metabolic disorders such as Maple Syrup Urine Disease (MSUD) and type 2 diabetes.[16][19]

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle (Mitochondria) cluster_bcaa BCAA Catabolism (Peripheral Tissue) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate multiple steps AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH complex Citrate Citrate AcetylCoA->Citrate AKG α-Ketoglutarate Citrate->AKG isocitrate dehydrogenase SuccinylCoA Succinyl-CoA AKG->SuccinylCoA α-KGDH complex Glutamate Glutamate AKG->Glutamate Transamination BCAAs BCAAs (Leu, Ile, Val) BCKAs BCKAs (KIC, KMV, KIV) BCAAs->BCKAs BCAT BC_AcylCoA Branched-Chain Acyl-CoAs BCKAs->BC_AcylCoA BCKDH complex BC_AcylCoA->AcetylCoA (from KIC) BC_AcylCoA->SuccinylCoA (from KMV, KIV)

Caption: Central metabolic roles of Pyruvate, AKG, and BCKAs.

Comparative Quantitative Data

The metabolic efficiency and regulatory impact of alpha-keto acids are determined by the kinetics of the enzymes that produce and consume them, as well as their physiological concentrations.

Table 1: Enzyme Kinetic Parameters

This table summarizes the Michaelis constant (KM) and maximum velocity (Vmax), which indicate the affinity of an enzyme for its substrate and its maximum catalytic rate, respectively.[20]

Enzyme ComplexAlpha-Keto Acid SubstrateOrganism/TissueApparent KMVmax or Specific ActivityReference(s)
Pyruvate Dehydrogenase Complex (PDHc)PyruvateBovine Kidney~50 µMNot specified[3]
α-Ketoglutarate Dehydrogenase (KGDHc)α-KetoglutaratePig Heart~1 mMNot specified[3]
Acetohydroxyacid Synthase (AHAS)PyruvateR. eutropha10.5 mM203 mU/mg[21]
Dihydroxy-acid Dehydratase (DHAD)2,3-dihydroxy-isovalerateR. eutropha2.7 mM6.1 U/mg[21]

Note: Kinetic parameters can vary significantly based on experimental conditions (pH, temperature), isoform, and post-translational modifications.

Table 2: Functional Performance & Physiological Concentrations

This table presents data on the functional effects of specific alpha-keto acids and their observed concentration changes in different physiological or pathological states.

Alpha-Keto AcidCondition/AssayObservationKey Performance MetricValue / ChangeReference(s)
α-KetoisoleucineInsulin (B600854) Secretion AssayStimulates insulin secretion from pancreatic isletsInsulin Secretion2.5 ± 0.3 (Fold Increase)[22]
BCKAs (KIC, KMV, KIV)Type 2 DiabetesElevated plasma levels are associated with insulin resistancePlasma ConcentrationElevated[16]
BCKAs (KIC, KMV, KIV)Maple Syrup Urine Disease (MSUD)Accumulation due to BCKDH complex deficiencyPlasma & Urine ConcentrationMarkedly Elevated[16][17]
KICA, KMVAPost-protein meal (human)Plasma levels increase after protein ingestionPlasma Concentration↑ 30-60%[23]
KIVAPost-protein meal (human)Plasma levels decrease after protein ingestionPlasma Concentration↓ 25%[23]

Signaling Pathways and Regulation

Alpha-keto acids are not merely metabolic intermediates; they are active participants in cellular signaling.

AKG-Dependent Dioxygenase Signaling

AKG is a critical cofactor for a superfamily of over 60 human enzymes known as Fe(II)/α-ketoglutarate-dependent dioxygenases.[11] These enzymes catalyze a variety of oxidative reactions, including hydroxylation and demethylation.[24] Key examples include:

  • Prolyl Hydroxylases (PHDs): These enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for degradation. In low oxygen (hypoxia) or when AKG levels are low, PHD activity decreases, stabilizing HIF-1α and activating hypoxic response genes.

  • TET (Ten-Eleven Translocation) Enzymes: These enzymes are involved in DNA demethylation, an important epigenetic modification. They require AKG to hydroxylate 5-methylcytosine.

  • Histone Demethylases (e.g., JmjC domain-containing): These enzymes remove methyl groups from histones, altering chromatin structure and gene expression, and are also dependent on AKG.[9]

G cluster_effects Epigenetic Modification & Protein Stability AKG α-Ketoglutarate Dioxygenase AKG-Dependent Dioxygenase (e.g., TET, PHD) AKG->Dioxygenase Product Hydroxylated Product (e.g., 5hmC, HIF-1α-OH) Dioxygenase->Product Succinate Succinate Dioxygenase->Succinate CO2 CO₂ Dioxygenase->CO2 Substrate Substrate (e.g., 5mC, HIF-1α) Substrate->Dioxygenase Effect Downstream Effects Product->Effect

Caption: AKG as a co-substrate for dioxygenase enzymes.
BCAA Catabolism and BCKDH Regulation

The catabolism of BCAAs is tightly regulated at the level of the BCKDH complex, which catalyzes the first irreversible step.[17] The activity of this mitochondrial multi-enzyme complex is controlled by a phosphorylation/dephosphorylation cycle.

  • BCKDH Kinase (BCKDK): Phosphorylates and inactivates the BCKDH complex, reducing BCAA breakdown.[25]

  • PPM1K Phosphatase: Dephosphorylates and activates the BCKDH complex, increasing BCAA catabolism.[25] KIC, the keto acid of leucine, is a potent activator of the mTORC1 signaling pathway, which can inhibit insulin signaling.[16] This link is a key reason why elevated BCAA and BCKA levels are strongly associated with insulin resistance.[16]

G BCAAs BCAAs (Leu, Ile, Val) BCKAs BCKAs (KIC, KMV, KIV) BCAAs->BCKAs BCAT (reversible) BCKDH_active BCKDH Complex (Active) BCKAs->BCKDH_active Substrate for BCKDH_inactive BCKDH Complex-P (Inactive) BCKDH_active->BCKDH_inactive ATP Metabolites Acyl-CoA Derivatives BCKDH_active->Metabolites Oxidative Decarboxylation (irreversible) BCKDH_inactive->BCKDH_active H₂O BCKDK BCKDH Kinase BCKDK->BCKDH_inactive + PPM1K PPM1K Phosphatase PPM1K->BCKDH_active +

Caption: Regulation of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex.

Experimental Protocols

Quantification of Intracellular α-Keto Acids by HPLC

This protocol is based on a method for sensitive analysis of intracellular α-keto acids using HPLC with fluorescence detection after derivatization.[26][27]

  • Objective: To measure the concentrations of α-ketoglutarate, pyruvate, and BCKAs in cell lysates.

  • Methodology:

    • Cell Lysis: Treat cultured cells (e.g., 1 x 106 K562 cells) with 80% methanol (B129727) containing an internal standard (e.g., α-ketovaleric acid).

    • Extraction: Centrifuge to remove insoluble material. Collect and dry the supernatant. Reconstitute the dried sample in water.

    • Derivatization: Mix the sample with a derivatization reagent, 1,2-diamino-4,5-methylenedioxybenzene (DMB). The DMB solution is prepared by dissolving DMB·2HCl in a solution containing sodium sulfite, 2-mercaptoethanol, and concentrated HCl. Heat the mixture at 85°C for 45 minutes to form fluorescent derivatives.[26]

    • pH Adjustment: Dilute the derivatization solution with a NaOH solution to prevent peak splitting of certain derivatives (e.g., DMB-KG) during analysis.[26]

    • HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 column and a fluorescence detector.

    • Quantification: Create calibration curves using known concentrations of α-keto acid standards to quantify the amounts in the cell samples based on peak area ratios relative to the internal standard.[26]

Metabolic Flux Analysis (MFA) using Labeled Keto Acids

This protocol provides a general framework for conducting a steady-state MFA experiment in cultured mammalian cells using a 13C-labeled keto acid.[28]

  • Objective: To quantitatively determine the rates (fluxes) of metabolic reactions in central carbon metabolism.

  • Methodology:

    • Tracer Selection: Choose a 13C-labeled keto acid (e.g., [U-13C]-α-ketoglutarate) appropriate for the pathway of interest.

    • Cell Culture: Culture cells to the desired confluency. Replace the standard culture medium with a specially prepared labeling medium containing the 13C-labeled tracer in place of its unlabeled counterpart.

    • Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration (often several hours to 24 hours) to achieve both metabolic and isotopic steady state. This ensures that metabolite concentrations and their isotopic enrichment are constant.[28]

    • Metabolite Extraction: Rapidly quench metabolic activity (e.g., with liquid nitrogen) and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

    • LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the mass isotopomer distribution (MID) for each metabolite of interest.

    • Data Analysis: Correct the raw MID data for the natural abundance of 13C. Use metabolic flux modeling software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model, thereby calculating intracellular reaction fluxes.

G A 1. Cell Culture (Adherent Cells) B 2. Medium Exchange (Introduce ¹³C-Tracer) A->B C 3. Incubation (Achieve Isotopic Steady State) B->C D 4. Quench Metabolism & Extract Metabolites C->D E 5. LC-MS/MS Analysis (Measure Mass Isotopomers) D->E F 6. Data Correction & Flux Modeling E->F G Result: Metabolic Flux Map F->G

Caption: General experimental workflow for Metabolic Flux Analysis (MFA).

Applications in Drug Development

The unique roles of alpha-keto acids in metabolism and signaling make their associated pathways attractive targets for therapeutic intervention.

  • Oncology: Cancer cells exhibit altered metabolism. Targeting enzymes that produce or consume alpha-keto acids is a promising strategy. For instance, inhibitors of mutant IDH (Isocitrate Dehydrogenase), which produces the oncometabolite 2-hydroxyglutarate instead of AKG, are approved for treating certain leukemias.

  • Metabolic Diseases: Given the strong link between elevated BCKAs and insulin resistance, modulating the BCKDH complex is a potential strategy for treating type 2 diabetes.[16]

  • Chronic Kidney Disease: Synthetic analogs of alpha-keto acids are used therapeutically to manage chronic kidney disease by providing the carbon skeletons of essential amino acids without the nitrogen load, thereby reducing protein catabolism.[22]

  • Medicinal Chemistry: The α-ketoamide motif is considered a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties compared to α-ketoacids and its ability to act as either an electrophilic or non-electrophilic binder to enzyme targets.[29][30]

Conclusion

Alpha-ketoglutarate, pyruvate, and branched-chain alpha-keto acids, while sharing a common chemical feature, possess remarkably distinct and non-interchangeable roles in cellular metabolism. AKG is a central component of the TCA cycle and a master regulator of a vast family of dioxygenases. Pyruvate serves as the primary gateway for glucose-derived carbons to enter mitochondrial respiration. BCKAs are the key catabolic intermediates of essential branched-chain amino acids, with their dysregulation being a hallmark of significant metabolic diseases. A comparative understanding of their metabolism, regulation, and signaling functions, supported by quantitative data and robust experimental methods, is critical for advancing our knowledge of metabolic control and for developing novel therapeutic strategies targeting a wide range of human diseases.

References

Validating 2-Amino-3-oxobutanoic Acid Pathways: A Comparative Guide to Isotopic Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating metabolic pathways is crucial for understanding cellular processes and identifying potential therapeutic targets. This guide provides a comprehensive comparison of isotopic labeling with alternative methods for validating the 2-Amino-3-oxobutanoic acid (AOB) pathways, supported by experimental data and detailed protocols.

Introduction to 2-Amino-3-oxobutanoic Acid (AOB) Pathways

2-Amino-3-oxobutanoic acid (AOB), also known as 2-amino-3-ketobutyrate, is a key intermediate in the metabolism of the essential amino acid L-threonine. The primary pathway for threonine degradation in many organisms is initiated by the enzyme L-threonine 3-dehydrogenase (TDH), which oxidizes L-threonine to produce AOB.[1][2][3] AOB is then typically cleaved by 2-amino-3-ketobutyrate CoA ligase (also known as glycine (B1666218) C-acetyltransferase) to yield glycine and acetyl-CoA.[1] This pathway is integral to central carbon metabolism, one-carbon metabolism, and cellular bioenergetics. Validating the flux and regulation of this pathway is essential for a complete understanding of cellular metabolism in both health and disease.

This guide will compare the use of isotopic labeling, a powerful technique for metabolic flux analysis, with two primary alternative methods: in vitro enzyme kinetics and genetic knockout studies.

Isotopic Labeling: Tracing the Flow of Metabolism

Isotopic labeling, particularly with stable isotopes like Carbon-13 (¹³C), is a gold-standard technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[3][4] By providing cells with a ¹³C-labeled substrate, such as [U-¹³C₄]-DL-Threonine, researchers can trace the incorporation of the labeled carbon atoms into downstream metabolites like AOB, glycine, and acetyl-CoA.[3] The distribution of these isotopes, known as mass isotopomer distributions (MIDs), is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5] This data, combined with a stoichiometric model of metabolism, allows for the precise calculation of metabolic fluxes.[1]

Key Advantages of Isotopic Labeling:
  • Quantitative Flux Measurement: Provides a direct and quantitative measure of pathway activity in vivo or in situ.[4]

  • Dynamic Information: Can reveal the dynamic responses of metabolic pathways to various stimuli or genetic modifications.

  • Network-Wide Insights: Allows for the simultaneous assessment of multiple interconnected pathways.[6]

Limitations:
  • Technical Complexity: Requires specialized equipment (MS or NMR) and expertise in data analysis.[4]

  • Cost: Isotopically labeled substrates can be expensive.

  • Isotopic Steady State: Achieving isotopic steady state, where the isotopic enrichment of metabolites becomes constant, can be time-consuming.[3]

Alternative Validation Methods

While isotopic labeling provides unparalleled insight into metabolic fluxes, other well-established methods offer valuable, albeit different, types of information for pathway validation.

In Vitro Enzyme Kinetics

Enzyme kinetic assays directly measure the activity of the enzymes responsible for the metabolic conversions in a pathway. For the AOB pathway, the key enzyme is L-threonine 3-dehydrogenase (TDH). By measuring the kinetic parameters of purified TDH, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), researchers can characterize the enzyme's efficiency and substrate affinity.[7][8]

Key Advantages of Enzyme Kinetics:

  • Direct Measurement of Enzyme Activity: Provides specific information about the catalytic potential of the enzymes in the pathway.

  • Mechanistic Insights: Can reveal information about enzyme regulation, including inhibition and activation.[9]

  • Relatively Simple and Cost-Effective: Compared to isotopic labeling, enzyme assays are generally less technically demanding and less expensive.[5]

Limitations:

  • In Vitro vs. In Vivo: Enzyme activity measured in vitro may not accurately reflect the flux through the pathway in a complex cellular environment due to factors like substrate availability, product inhibition, and allosteric regulation.[10]

  • Indirect Measure of Flux: Provides information about the potential rate of a reaction, not the actual in vivo flux.

Genetic Knockout Studies

Creating a genetic knockout of a key enzyme in a pathway, such as TDH, is a powerful method to probe its physiological function.[11][12] By observing the metabolic and phenotypic consequences of ablating the TDH gene, researchers can infer the importance and role of the AOB pathway. Modern techniques like CRISPR-Cas9 have made gene editing more accessible and efficient.[13][14]

Key Advantages of Genetic Knockout:

  • Causative Link: Directly tests the necessity of a gene and its corresponding enzyme for a particular metabolic function.

  • Phenotypic Analysis: Allows for the study of the broader physiological consequences of pathway disruption.

Limitations:

  • Compensation: Cells may compensate for the loss of one pathway by upregulating alternative routes, which can complicate the interpretation of results.[3]

  • Lethality: Knocking out an essential gene can be lethal to the organism or cell, preventing further study.[12]

  • Off-Target Effects: Gene editing techniques can sometimes have unintended effects on other parts of the genome.[15]

  • Developmental vs. Functional Roles: It can be challenging to distinguish the role of a gene in development from its function in adult organisms.[12]

Comparative Analysis

The choice of method for validating the AOB pathway depends on the specific research question.

FeatureIsotopic Labeling (Metabolic Flux Analysis)In Vitro Enzyme KineticsGenetic Knockout Studies
Primary Output Quantitative metabolic flux (rate)Enzyme activity (potential rate)Phenotypic and metabolic changes upon gene deletion
Biological Context In vivo / In situIn vitroIn vivo / In situ
Information Provided Dynamic pathway activity, network interactionsEnzyme efficiency, substrate affinity, regulationGene necessity, physiological role
Strengths Quantitative, dynamic, network-wide viewDirect measure of enzyme function, mechanistic insightsEstablishes causative links, allows for phenotypic analysis
Weaknesses Technically complex, expensive, requires steady stateIndirect measure of in vivo flux, may not reflect cellular conditionsPotential for compensation, lethality, off-target effects

Experimental Protocols

Isotopic Labeling with [U-¹³C₄]-DL-Threonine for Metabolic Flux Analysis

This protocol outlines a general workflow for a ¹³C-Metabolic Flux Analysis experiment in cultured mammalian cells.

1. Cell Culture and Isotopic Labeling:

  • Culture cells in a medium containing a known concentration of unlabeled threonine to mid-log phase.
  • To initiate labeling, replace the medium with a medium containing a precisely known concentration of [U-¹³C₄]-DL-Threonine.
  • Incubate the cells for a time sufficient to reach isotopic steady state (typically 24 hours, but should be optimized for the specific cell line).[3]

2. Metabolite Extraction:

  • Quench metabolism rapidly by, for example, aspirating the medium and adding ice-cold 80% methanol.
  • Scrape the cells and collect the cell suspension.
  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

3. Mass Spectrometry Analysis:

  • Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of threonine, AOB, and downstream metabolites like glycine.[4][5]

4. Data Analysis and Flux Calculation:

  • Correct the raw MS data for the natural abundance of ¹³C.
  • Use metabolic flux analysis software to fit the measured MIDs to a stoichiometric model of cellular metabolism to calculate the intracellular fluxes.[3]

In Vitro Kinetic Assay for L-Threonine Dehydrogenase (TDH)

This protocol measures the activity of L-Threonine Dehydrogenase by monitoring the production of NADH, which absorbs light at 340 nm.

1. Reaction Mixture Preparation:

  • In a cuvette, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.5), NAD⁺, and varying concentrations of L-threonine.
  • Incubate the mixture at a constant temperature (e.g., 37°C).

2. Enzyme Addition and Measurement:

  • Initiate the reaction by adding a known amount of purified L-Threonine Dehydrogenase.
  • Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law.
  • Plot the initial velocities against the corresponding L-threonine concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ.[5]

CRISPR-Cas9 Mediated Knockout of the Threonine Dehydrogenase (TDH) Gene

This protocol provides a general workflow for generating a TDH knockout cell line using CRISPR-Cas9.

1. Guide RNA (gRNA) Design and Synthesis:

  • Design two or more gRNAs targeting a critical exon of the TDH gene to ensure a functional knockout.[14]
  • Synthesize the gRNAs.

2. Cell Transfection:

  • Co-transfect the cells with a plasmid expressing Cas9 nuclease and the synthesized gRNAs.

3. Selection and Clonal Isolation:

  • Select for transfected cells, for example, by using a co-transfected fluorescent marker and fluorescence-activated cell sorting (FACS).
  • Isolate single cells into individual wells of a 96-well plate to grow clonal populations.[13]

4. Verification of Knockout:

  • Screen the clonal populations for the desired genetic modification by PCR and Sanger sequencing.
  • Confirm the absence of TDH protein expression by Western blot.
  • Analyze the metabolic phenotype of the knockout cells, for example, by measuring threonine consumption and glycine production.

Visualizing the Pathways and Workflows

2-Amino-3-oxobutanoic Acid (AOB) Pathway

AOB_Pathway Threonine L-Threonine AOB 2-Amino-3-oxobutanoic acid Threonine->AOB L-Threonine Dehydrogenase (TDH) Glycine Glycine AOB->Glycine AcetylCoA Acetyl-CoA AOB->AcetylCoA 2-Amino-3-ketobutyrate CoA Ligase

Caption: The metabolic pathway of L-Threonine degradation to Glycine and Acetyl-CoA via 2-Amino-3-oxobutanoic acid.

Isotopic Labeling Experimental Workflow

Isotopic_Labeling_Workflow A Cell Culture with Unlabeled Threonine B Switch to Medium with [U-13C4]-DL-Threonine A->B C Incubate to Reach Isotopic Steady State B->C D Metabolite Extraction C->D E MS or NMR Analysis (Measure MIDs) D->E F Metabolic Flux Calculation E->F

Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

Comparison of Validation Methods

Comparison_Methods cluster_0 Methodology cluster_1 Primary Information IsotopicLabeling Isotopic Labeling Flux Metabolic Flux IsotopicLabeling->Flux EnzymeKinetics Enzyme Kinetics Activity Enzyme Activity EnzymeKinetics->Activity GeneKnockout Genetic Knockout Necessity Gene Necessity GeneKnockout->Necessity Flux->Necessity informs Activity->Flux constrains

Caption: Logical relationship between different methods for pathway validation.

Conclusion

The validation of the 2-Amino-3-oxobutanoic acid pathway can be approached from multiple angles, each providing unique and valuable information. Isotopic labeling offers a powerful, quantitative method to determine the in vivo flux through the pathway, providing a dynamic and integrated view of cellular metabolism. In contrast, in vitro enzyme kinetics provides a direct measure of the catalytic potential of the pathway's enzymes, while genetic knockout studies establish the necessity of the pathway for specific physiological functions.

For a comprehensive understanding, an integrated approach that combines the strengths of these different methodologies is often the most powerful. For example, kinetic parameters from enzyme assays can be used to constrain and refine the models used for metabolic flux analysis from isotopic labeling data.[9][16] Similarly, genetic knockout studies can be used to validate the functional consequences of the fluxes observed through isotopic labeling. By carefully selecting and combining these experimental approaches, researchers can build a robust and multi-faceted understanding of the 2-Amino-3-oxobutanoic acid pathway and its role in cellular metabolism.

References

A Comparative Guide to the Functional Differences Between L- and D-Isomers of 2-Amino-3-Oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between the L- and D-isomers of 2-amino-3-oxobutanoic acid, also known as α-amino-β-ketobutyrate. While extensive research has elucidated the metabolic role of the L-isomer, information regarding the D-isomer is less direct and largely inferred from the metabolism of its precursor, D-threonine. This guide synthesizes available data to highlight the distinct metabolic fates and enzymatic interactions of these two stereoisomers.

Core Functional Differences

The primary functional distinction between L- and D-2-amino-3-oxobutanoic acid arises from the stereospecificity of the enzymes that metabolize their precursors, L-threonine and D-threonine, respectively. In mammals, L-threonine is a substrate for L-threonine dehydrogenase, leading to the formation of L-2-amino-3-oxobutanoic acid, a key intermediate in glycine (B1666218) biosynthesis.[1][2] Conversely, D-threonine is primarily metabolized through oxidative deamination by D-amino acid oxidase (DAAO), a process generally considered a detoxification pathway.[1] This fundamental difference in their metabolic origins dictates their subsequent biological roles.

Metabolic Pathways and Enzymatic Data

The metabolic pathways of L- and D-threonine illustrate the divergent fates of the resulting 2-amino-3-oxobutanoic acid isomers.

L-2-Amino-3-Oxobutanoic Acid Metabolism:

The principal pathway for L-threonine degradation in many organisms involves its oxidation to L-2-amino-3-oxobutanoic acid by L-threonine dehydrogenase. This intermediate is then rapidly converted to glycine and acetyl-CoA by the enzyme 2-amino-3-ketobutyrate CoA lyase.[2]

L_isomer_pathway L_Threonine L-Threonine L_2_A_3_O L-2-Amino-3-oxobutanoic acid L_Threonine->L_2_A_3_O L_TDH Glycine Glycine L_2_A_3_O->Glycine AKB_CoA_Lyase Acetyl_CoA Acetyl-CoA L_2_A_3_O->Acetyl_CoA AKB_CoA_Lyase L_TDH L-Threonine Dehydrogenase NAD NAD+ L_TDH->NAD NADH NADH + H+ L_TDH->NADH AKB_CoA_Lyase 2-Amino-3-ketobutyrate CoA Lyase CoA CoA AKB_CoA_Lyase->CoA

Caption: Metabolic pathway of L-2-amino-3-oxobutanoic acid.

D-2-Amino-3-Oxobutanoic Acid Metabolism (Inferred):

D-threonine is a substrate for D-amino acid oxidase (DAAO), which catalyzes its oxidative deamination to 2-oxo-3-aminobutanoate (an imino acid) and ultimately to 2-oxobutanoate (B1229078) (α-ketobutyrate) and ammonia.[1][3] It is important to note that this reaction does not directly produce D-2-amino-3-oxobutanoic acid as a stable intermediate. Therefore, the biological significance of D-2-amino-3-oxobutanoic acid is likely minimal in organisms possessing DAAO activity.

D_isomer_pathway D_Threonine D-Threonine Imino_Acid 2-Imino-3-hydroxybutanoate (unstable) D_Threonine->Imino_Acid DAAO Alpha_Ketobutyrate α-Ketobutyrate Imino_Acid->Alpha_Ketobutyrate Spontaneous hydrolysis Ammonia Ammonia Imino_Acid->Ammonia Spontaneous hydrolysis H2O H₂O Imino_Acid->H2O DAAO D-Amino Acid Oxidase (DAAO) O2 O₂ DAAO->O2 H2O2 H₂O₂ DAAO->H2O2

Caption: Inferred metabolic pathway of D-Threonine via DAAO.

EnzymeSubstrateProduct(s)Organism/TissueKinetic Parameters (Km)Reference(s)
L-Threonine DehydrogenaseL-ThreonineL-2-Amino-3-oxobutanoic acid, NADHVarious, including liverVaries by species[1]
D-Amino Acid Oxidase (DAAO)D-Threonine2-Oxobutanoate, Ammonia, H₂O₂Kidney, BrainBroad substrate specificity[3]

Experimental Protocols

1. Assay for L-Threonine Dehydrogenase Activity

This protocol is adapted from established methods for measuring the activity of NAD+-dependent dehydrogenases.

  • Principle: The activity of L-threonine dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH during the oxidation of L-threonine.

  • Materials:

    • Spectrophotometer capable of measuring absorbance at 340 nm

    • Cuvettes or 96-well microplate

    • L-Threonine solution (substrate)

    • NAD+ solution

    • Enzyme preparation (e.g., purified enzyme or cell lysate)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD+, and the enzyme preparation.

    • Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

    • Initiate the reaction by adding the L-threonine solution.

    • Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

    • Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

TDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Reaction Mix (Buffer, NAD+, Enzyme) Incubate Incubate at 37°C Prep_Mix->Incubate Add_Substrate Add L-Threonine Incubate->Add_Substrate Monitor Monitor Absorbance at 340 nm Add_Substrate->Monitor Calculate Calculate Enzyme Activity Monitor->Calculate

Caption: Workflow for L-Threonine Dehydrogenase Assay.

2. Assay for D-Amino Acid Oxidase (DAAO) Activity

This protocol is a common method for measuring DAAO activity.[3]

  • Principle: DAAO activity is determined by a coupled-enzyme assay. The hydrogen peroxide (H₂O₂) produced from the oxidation of a D-amino acid is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.

  • Materials:

    • Spectrophotometer or microplate reader

    • D-amino acid substrate (e.g., D-Alanine or D-Serine)

    • DAAO enzyme preparation

    • Horseradish peroxidase (HRP)

    • Chromogenic substrate (e.g., o-dianisidine)

    • Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, D-amino acid substrate, HRP, and the chromogenic substrate.

    • Add the DAAO enzyme preparation to initiate the reaction.

    • Incubate at a controlled temperature (e.g., 25°C).

    • Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 460 nm for o-dianisidine).

    • Calculate DAAO activity based on the rate of color formation.

DAAO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Reaction Mix (Buffer, D-Amino Acid, HRP, Chromogen) Add_Enzyme Add DAAO Enzyme Prep_Mix->Add_Enzyme Incubate Incubate at 25°C Add_Enzyme->Incubate Monitor Monitor Absorbance Incubate->Monitor Calculate Calculate Enzyme Activity Monitor->Calculate

Caption: Workflow for D-Amino Acid Oxidase Coupled Assay.

3. Chiral Separation and Analysis of Amino Acid Isomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a standard method for separating and quantifying L- and D-amino acid isomers.

  • Principle: The chiral stationary phase interacts differently with the L- and D-enantiomers, leading to different retention times and allowing for their separation.

  • Instrumentation:

    • HPLC system with a UV or fluorescence detector

    • Chiral HPLC column (e.g., crown ether-based or teicoplanin-based)

  • General Procedure:

    • Sample Preparation: Deproteinize samples if necessary. Derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) may be required for sensitive detection.

    • Chromatographic Separation:

      • Mobile Phase: A suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile), is used to elute the amino acids.

      • Gradient or Isocratic Elution: Depending on the complexity of the sample, either a gradient or isocratic elution profile is used.

    • Detection: The separated isomers are detected by UV absorbance or fluorescence.

    • Quantification: The concentration of each isomer is determined by comparing its peak area to that of a known standard.

Conclusion

The functional differences between the L- and D-isomers of 2-amino-3-oxobutanoic acid are fundamentally tied to the stereospecificity of the enzymes involved in their formation. L-2-amino-3-oxobutanoic acid is a key metabolite in the pathway converting L-threonine to glycine, an essential amino acid. In contrast, the metabolic pathway for D-threonine, involving D-amino acid oxidase, does not favor the formation of a stable D-2-amino-3-oxobutanoic acid intermediate, suggesting a limited direct biological role for this isomer in mammals. For researchers in drug development, understanding these distinct metabolic fates is crucial when considering the use of threonine analogues or other chiral molecules that may interact with these pathways. The provided experimental protocols offer a starting point for investigating the activity of the key enzymes that differentiate the metabolism of these two isomers.

References

A Comparative Guide to Orthogonal Methods for 2-Amino-3-ketobutyric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Amino-3-ketobutyric acid (AKB), a critical but unstable intermediate in threonine metabolism, presents a significant analytical challenge. This guide provides an objective comparison of orthogonal methods for AKB quantification, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to 2-Amino-3-ketobutyric Acid (AKB)

2-Amino-3-ketobutyric acid is a pivotal metabolite in the principal pathway for threonine degradation in many organisms.[1][2] It is enzymatically generated from L-threonine by L-threonine dehydrogenase. Due to its inherent instability, AKB can spontaneously decarboxylate to form aminoacetone or be converted to glycine (B1666218) and acetyl-CoA by the enzyme 2-amino-3-ketobutyrate CoA ligase.[3] This instability necessitates carefully considered analytical strategies to achieve accurate quantification.

Threonine Degradation Pathway Involving AKB

The primary metabolic pathway for threonine degradation involves the sequential action of two key enzymes. First, L-threonine dehydrogenase catalyzes the oxidation of L-threonine to produce 2-Amino-3-ketobutyric acid. Subsequently, 2-amino-3-ketobutyrate CoA ligase facilitates the conversion of AKB to glycine and acetyl-CoA. An alternative, non-enzymatic fate for AKB is its spontaneous decarboxylation to aminoacetone.

Threonine Degradation Pathway Threonine Degradation Pathway Threonine L-Threonine AKB 2-Amino-3-ketobutyric acid (unstable intermediate) Threonine->AKB L-Threonine Dehydrogenase Glycine_AcetylCoA Glycine + Acetyl-CoA AKB->Glycine_AcetylCoA 2-Amino-3-ketobutyrate CoA Ligase Aminoacetone Aminoacetone AKB->Aminoacetone Spontaneous Decarboxylation

Fig. 1: Threonine Degradation Pathway

Comparison of Quantification Methods

Due to the instability of AKB, direct quantification is challenging. Therefore, indirect methods are commonly employed. This section compares the primary orthogonal approaches: indirect enzymatic assays and potential direct chromatographic methods following derivatization.

Method PrincipleAnalyte MeasuredAdvantagesDisadvantagesTypical Application
Indirect Enzymatic Assay (Coupled Reaction) GlycineHigh specificity if enzymes are pure; reflects the biologically relevant conversion of AKB.Requires purified enzymes; assay conditions need careful optimization; glycine is a common amino acid, potentially leading to high background.In vitro enzyme kinetics; metabolic flux analysis.
Indirect Enzymatic Assay (Spontaneous Decarboxylation) AminoacetoneSimpler than the coupled assay as it relies on a spontaneous reaction; can be measured colorimetrically.Assumes complete and consistent decarboxylation; aminoacetone can also be metabolized; less specific for the enzymatic production of AKB.In vitro studies where the fate of AKB is being investigated.
LC-MS/MS with Derivatization Derivatized AKBHigh sensitivity and specificity; allows for direct measurement of the analyte of interest; multiplexing capabilities.Derivatization adds complexity and potential for variability; lack of commercially available standards for derivatized AKB; method development can be challenging due to AKB's instability.Targeted metabolomics; pharmacokinetic studies.
GC-MS with Derivatization Derivatized AKBHigh chromatographic resolution; established derivatization chemistries for amino acids.Requires derivatization to make AKB volatile; potential for thermal degradation of the analyte during analysis.Metabolic profiling where a broad range of amino acids are analyzed.

Experimental Protocols

Indirect Enzymatic Quantification of AKB via Glycine Formation

This method relies on the coupled activity of L-threonine dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL). AKB is generated in situ from threonine and then quantitatively converted to glycine, which is a stable analyte that can be measured using standard amino acid analysis techniques.

Experimental Workflow:

Indirect Enzymatic Assay Workflow Workflow for Indirect AKB Quantification Start Start with Sample (containing Threonine) Reaction Incubate with TDH, KBL, NAD+, and CoA Start->Reaction Quench Stop Reaction (e.g., with acid) Reaction->Quench Analysis Quantify Glycine (e.g., by HPLC or LC-MS) Quench->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-3-oxobutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other scientific endeavors, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a procedural framework for the proper disposal of 2-Amino-3-oxobutanoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Key Safety and Disposal Considerations

The following table summarizes crucial parameters for the safe handling and disposal of chemical waste, based on standard laboratory operating procedures.

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteGeneral Laboratory Safety Protocols[1]
Container Type Chemically compatible, sealed container (e.g., High-Density Polyethylene - HDPE)General Laboratory Safety Protocols[1]
Labeling "Hazardous Waste" with the full chemical name, date of accumulation, and laboratory identification.EPA/OSHA Regulations[1]
Storage In a designated, well-ventilated satellite accumulation area, segregated from incompatible materials.[1][2][3][4]General Laboratory Safety Protocols
Aqueous Solutions Do not dispose of down the drain. Collect and manage as liquid hazardous waste.[1]EPA Regulations[1]

Standard Operating Procedure for Disposal

The disposal of 2-Amino-3-oxobutanoic acid should be managed as hazardous chemical waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

Step 1: Container Selection and Labeling

  • Select a clean, dry, and chemically compatible waste container with a secure screw-top lid.[1]

  • Affix a "Hazardous Waste" label to the container.

  • Clearly write the full chemical name, "2-Amino-3-oxobutanoic acid," on the label. Avoid abbreviations.

Step 2: Waste Accumulation

  • Carefully transfer the waste into the labeled container, minimizing dust generation for solids.

  • For solutions, pour carefully to avoid splashing.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

  • Keep the container securely sealed when not in use.[2][3][4]

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]

  • Ensure the storage area is away from heat, ignition sources, and incompatible materials.[2][4]

Step 4: Disposal Request

  • Once the container is full or ready for disposal, follow your institution's procedures to submit a chemical waste pickup request to the EHS department.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste.

Figure 1. General Chemical Waste Disposal Workflow A Start: Identify Waste Chemical B Select Appropriate Waste Container (Chemically Compatible, Sealable) A->B C Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) B->C D Transfer Waste to Container (Minimize Spills and Exposure) C->D E Store Container in Designated Satellite Accumulation Area D->E F Container Full or Disposal Needed? E->F F->E No G Submit Waste Pickup Request to EHS F->G Yes H EHS Collects and Disposes of Waste G->H I End H->I

Caption: General workflow for the safe disposal of chemical waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. If an SDS is not available, treat the substance with caution and follow the most stringent disposal protocols for a comparable chemical class.

References

Comprehensive Safety and Handling Guide for 2-Amino-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-3-oxobutanoic acid. The procedural steps outlined below are designed to ensure safe operational handling and disposal.

Hazard Identification and Classification

While specific GHS classification for 2-Amino-3-oxobutanoic acid is not available, based on analogous compounds, it should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2]

Physical and Chemical Properties

PropertyValue
CAS Number 6531-42-6
Molecular Formula C4H7NO3
Molecular Weight 117.10 g/mol
Boiling Point 276°C at 760 mmHg
Flash Point 120.7°C
Density 1.295 g/cm³
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling 2-Amino-3-oxobutanoic acid.

Body PartRecommended ProtectionSpecification
Eyes/Face Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.Must be compliant with OSHA 29 CFR 1910.133 or EU EN166 standards.
Hands Chemical-resistant gloves.Nitrile gloves are a suitable choice for incidental contact. The selection should be based on the specific laboratory task and potential for exposure.
Body Laboratory coat.A standard lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated.All respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training.
Operational Plan for Handling

Safe handling of 2-Amino-3-oxobutanoic acid requires adherence to the following procedural steps to minimize the risk of exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of dust.[3][4]

  • Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by removing any unnecessary items and ensuring all required equipment is within reach.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid material within a fume hood to prevent the generation of dust in the open lab. Use non-sparking tools.[3][4]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[3][4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures. Prevent the spill from entering drains.[1][2]
Disposal Plan

Proper disposal of 2-Amino-3-oxobutanoic acid and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Classification:

  • This material should be disposed of as hazardous chemical waste.[5]

Container and Labeling:

  • Use a chemically compatible, sealed container for waste collection. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.[5]

  • The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "2-Amino-3-oxobutanoic acid".[5]

Disposal Procedure:

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Collection: Carefully transfer the waste material into the labeled container.

  • Storage: Store the sealed waste container in a designated and secure waste accumulation area, away from incompatible materials.[3][4][5]

  • Pickup: Arrange for disposal through your institution's EHS department. Do not dispose of this chemical down the drain.[5] Dispose of the empty container as unused product.[6]

Workflow for Safe Handling and Disposal of 2-Amino-3-oxobutanoic Acid

The following diagram illustrates the logical workflow for the safe handling and disposal of 2-Amino-3-oxobutanoic acid, from preparation to final waste disposal.

prep Preparation - Wear appropriate PPE - Prepare workspace in fume hood handling Handling - Weigh and transfer in fume hood - Prepare solutions carefully prep->handling use Experimental Use handling->use spill Spill or Exposure handling->spill Potential Incident decon Decontamination - Clean work area - Wash hands thoroughly use->decon waste_gen Waste Generation use->waste_gen use->spill Potential Incident decon->prep For next use waste_collect Waste Collection - Segregate waste - Use labeled, compatible container waste_gen->waste_collect emergency Emergency Procedures - Follow first aid measures - Report incident spill->emergency waste_storage Waste Storage - Store in designated area - Keep container sealed waste_collect->waste_storage disposal Final Disposal - Arrange for EHS pickup waste_storage->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.